5-Bromo-7-fluorobenzofuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-fluoro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVACMAATHFELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622880 | |
| Record name | 5-Bromo-7-fluoro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-04-2 | |
| Record name | 5-Bromo-7-fluorobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286836-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-fluoro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-7-fluorobenzofuran
Section 1: Introduction & Molecular Overview
5-Bromo-7-fluorobenzofuran is a halogenated derivative of benzofuran, a core heterocyclic structure found in numerous natural products and pharmacologically active compounds. The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique electronic properties and provides synthetic handles for further chemical modification, making it a valuable building block for researchers in medicinal chemistry and materials science. This guide offers a comprehensive overview of its known physicochemical properties, outlines protocols for experimental characterization, and provides essential safety and handling information for laboratory professionals.
The benzofuran scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. Understanding the fundamental physicochemical characteristics of substituted benzofurans like this compound is a prerequisite for rational drug design, enabling predictions of molecular behavior in biological systems and guiding the development of effective delivery and formulation strategies.
Table 1: Fundamental Molecular Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | - |
| Synonym | 5-bromo-7-fluoro-1-benzofuran | [1] |
| CAS Number | 286836-04-2 | [2][3] |
| Molecular Formula | C₈H₄BrFO | [2][3] |
| Molecular Weight | 215.02 g/mol | [2][3] |
| Chemical Structure |
| (Structure rendered based on IUPAC name) |
Section 2: Core Physicochemical Properties
The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties. While much of the data for this compound is derived from computational models, it provides a crucial baseline for experimental design.
Table 2: Summary of Physicochemical Data
| Property | Value | Method | Source(s) |
|---|---|---|---|
| Physical Form | Liquid | - | [1] |
| Boiling Point | 233.4 ± 20.0 °C (at 760 Torr) | Calculated | [2] |
| Density | 1.696 ± 0.06 g/cm³ (at 20 °C) | Calculated | [2] |
| Aqueous Solubility | 0.045 g/L (45 mg/L) (at 25 °C) | Calculated | [2] |
| Flash Point | 94.9 ± 21.8 °C | Calculated | [2] |
| Purity (Typical) | ≥97% | - | |
Physical State and Solubility
This compound exists as a liquid at room temperature.[1] Its calculated aqueous solubility is very low (45 mg/L), classifying it as "practically insoluble".[2] This poor water solubility is expected for a rigid, aromatic structure with lipophilic halogen substituents. Consequently, it is predicted to be soluble in common organic solvents like acetone, chloroform, and ethanol, a trait that is advantageous for its use in organic synthesis.[4]
Lipophilicity (LogP) and Acidity/Basicity (pKa)
-
Acidity/Basicity (pKa): The benzofuran ring system is generally considered non-ionizable under physiological pH conditions. The molecule lacks readily ionizable functional groups, suggesting it will remain neutral across the physiological pH range. This has significant implications for its absorption, as uncharged molecules typically exhibit better passive diffusion across biological membranes.
Section 3: Spectroscopic & Structural Characterization
Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a complete, published spectral dataset for this specific molecule is unavailable, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 6.5-8.5 ppm) for the four protons on the benzofuran ring system.[7] The coupling patterns (doublets, triplets, doublets of doublets) will be complex due to proton-proton and potential long-range proton-fluorine couplings.
-
¹³C NMR: Eight distinct signals are anticipated, corresponding to the eight carbon atoms in the molecule. The carbons bonded to bromine and fluorine will exhibit characteristic shifts and splitting patterns.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the 7-position. This signal will provide a sensitive probe for purity and structural integrity.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. A key diagnostic feature will be the molecular ion (M+) peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will display two peaks of nearly equal intensity at M+ and M+2, confirming the presence of a single bromine atom.[8] Common fragmentation pathways for halogenated heterocycles involve the loss of the halogen atom or cleavage of the heterocyclic ring.[9][10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands typical of an aromatic heterocyclic system. Key expected peaks include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250-1050 cm⁻¹: C-O-C stretching from the furan ring.[4]
-
~1100-1000 cm⁻¹: C-F stretching.
-
~700-500 cm⁻¹: C-Br stretching.
-
Section 4: Experimental Protocols for Physicochemical Determination
To address the data gaps for crucial parameters like LogP and solubility, standardized experimental protocols are necessary. The following methodologies represent robust, field-proven approaches for obtaining reliable data.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method
This method remains the gold standard for its accuracy and direct measurement of partitioning.[12]
Methodology:
-
Preparation: Prepare a stock solution of this compound in n-octanol (pre-saturated with water). Also prepare a volume of water (pre-saturated with n-octanol).
-
Partitioning: Combine a known volume of the octanol stock solution with a known volume of the saturated water in a suitable vessel (e.g., a separatory funnel or glass vial).
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the octanol and aqueous layers using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).[5]
Protocol 2: Determination of Aqueous Solubility via HPLC Method
This is a highly accurate method for quantifying the solubility of poorly soluble compounds.[13][14]
Methodology:
-
Sample Preparation: Add an excess amount of solid or liquid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for 24-48 hours to achieve thermodynamic equilibrium.[14]
-
Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved material.
-
Standard Curve Preparation: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile) at known concentrations.
-
HPLC Analysis: Analyze the filtered aqueous sample and the standard solutions by reverse-phase HPLC with UV detection at an appropriate wavelength.
-
Calculation: Quantify the concentration of the compound in the aqueous sample by comparing its peak area to the standard curve.[15] This concentration represents the thermodynamic solubility.
Workflow for Experimental Characterization
The following diagram illustrates the logical flow for determining key physicochemical parameters.
Caption: Workflow for experimental determination of LogP and solubility.
Section 5: Synthesis & Chemical Reactivity Context
While a specific, detailed synthesis for this compound is not widely published, its structure lends itself to established synthetic strategies for substituted benzofurans.[16] General approaches often involve intramolecular cyclization reactions.[17] For instance, methods like tandem SNAr-cyclocondensation or palladium-catalyzed cyclizations of appropriately substituted phenols are common routes to fluorinated benzofurans.[18][19][20]
The reactivity of this compound is governed by its functional groups:
-
Bromine Atom: The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse aryl, alkyl, or vinyl groups.
-
Fluorine Atom: The C-F bond is generally robust, but its electron-withdrawing nature influences the reactivity of the aromatic ring.
-
Benzofuran Core: The heterocyclic ring can undergo various reactions, although it is generally less reactive than simpler furans.
Section 6: Safety, Handling, and Storage
As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.[21]
GHS Hazard Information: [1]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Splash-proof chemical goggles | Protects against splashes and irritation. |
| Hand | Nitrile gloves (heavier grade for immersion) | Prevents skin contact and irritation. |
| Body | Standard laboratory coat | Protects against incidental contact. |
| Respiratory | Use in a certified chemical fume hood | Avoids inhalation of vapors. |
Handling and Storage:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes by wearing appropriate PPE.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
Laboratory Safety Workflow
Caption: General safety workflow for handling hazardous chemical compounds.
Section 7: Conclusion
This compound is a valuable synthetic intermediate with a physicochemical profile characteristic of a lipophilic, water-insoluble small molecule. The calculated properties provide a solid foundation for its application, but this guide highlights the critical need for experimental determination of key parameters such as LogP and aqueous solubility to fully realize its potential in drug discovery and development. The presence of orthogonal halogen handles (Br and F) offers significant synthetic versatility. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. Further research into its biological activity and the development of scalable synthetic routes will continue to define its role in chemical science.
Section 8: References
Click to expand
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Loughborough University Research Repository. (n.d.). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Retrieved from [Link]
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ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
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PubMed. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Retrieved from [Link]
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ChemBuyersGuide.com. (n.d.). Atomax Chemicals Co., Ltd. (Page 415). Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzofuran - NIST WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl- - NIST WebBook. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Retrieved from
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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National Institutes of Health. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
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Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Spectra of 1-benzofuran-2-carbohydrazide. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]
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Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuran-amines and Benzo[b]thiophenamines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectra of 1-benzofuran-2-carbohydrazide. Retrieved from [Link]
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PubChem. (n.d.). Benzofuran, 5-bromo- | C8H5BrO | CID 90015. Retrieved from [Link]
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MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]
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YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
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PubChem. (2026). 7-Bromo-5-fluoro-1-benzofuran-2-carboxamide | C9H5BrFNO2. Retrieved from [Link]
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Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]
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ChemSec. (n.d.). Halogenated compounds - SIN List. Retrieved from [Link]
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YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]
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The Emerging Therapeutic Potential of 5-Bromo-7-fluorobenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzofuran scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities. The strategic incorporation of halogen atoms, particularly bromine and fluorine, onto this core structure has emerged as a powerful strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This in-depth technical guide focuses on the burgeoning field of 5-Bromo-7-fluorobenzofuran derivatives, exploring their synthesis, multifaceted biological activities, and underlying mechanisms of action. By synthesizing current research and providing field-proven insights, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds and to catalyze further investigation into their therapeutic applications.
Introduction: The Benzofuran Core and the Rationale for Halogenation
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its inherent planarity and electron-rich nature facilitate interactions with a variety of biological targets, leading to a broad range of pharmacological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective activities.[2][3]
The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the benzofuran ring system is a well-established strategy to enhance biological efficacy.[4] Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through various mechanisms, including the formation of halogen bonds.[4] The combination of a bromine atom at the 5-position and a fluorine atom at the 7-position is of particular interest. The bulky, lipophilic nature of bromine can enhance membrane permeability and provide a site for further functionalization, while the high electronegativity and small size of fluorine can modulate electronic properties and improve metabolic stability by blocking potential sites of oxidation. This unique substitution pattern on the benzofuran scaffold presents a compelling avenue for the discovery of novel therapeutic agents.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives is a critical first step in exploring their biological potential. While a single, universally adopted synthetic route is not yet established, a logical and adaptable pathway can be proposed based on established benzofuran synthesis methodologies.
Proposed Synthetic Pathway
A plausible synthetic route commences with a suitably substituted phenol, which undergoes a series of reactions to construct the fused furan ring. The following diagram illustrates a conceptual workflow for the synthesis of a generic this compound derivative.
Caption: Proposed synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a hypothetical, yet plausible, multi-step synthesis of a this compound derivative.
Step 1: Protection of 2-Bromo-4-fluorophenol
-
To a solution of 2-Bromo-4-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected phenol.
Step 2: Ortho-formylation
-
To a solution of the protected phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 mL per mmol of substrate), add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Neutralize the solution with aqueous sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography.
Subsequent steps would involve the introduction of a two-carbon unit via a Wittig or Horner-Wadsworth-Emmons reaction, followed by an intramolecular cyclization (e.g., palladium-catalyzed) to form the benzofuran ring, deprotection of the hydroxyl group, and finally, functionalization at a suitable position to yield the target derivatives.
Biological Activities of Dihalogenated Benzofuran Derivatives
The biological activities of this compound derivatives can be inferred from studies on related dihalogenated benzofurans. The existing literature strongly suggests potent antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Halogenated benzofurans have demonstrated significant activity against a range of microbial pathogens. The introduction of halogens into the benzofuran structure is a key determinant of antimicrobial efficacy.[5]
Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity conferred by the halogen atoms likely facilitates their passage across the microbial cell wall.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial suspension to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Representative Antimicrobial Activity of Halogenated Benzofuran Derivatives
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| Dihalogenated Benzofurans | Staphylococcus aureus | 50 - 200 | [5][6] |
| Brominated Benzofurans | Candida albicans | 100 | [5][6] |
| Polyhalogenated Benzofurans | Gram-positive cocci | 50 - 200 | [5] |
Anticancer Activity
The anticancer potential of benzofuran derivatives is a rapidly expanding area of research. Halogenation has been shown to significantly enhance their cytotoxic effects against various cancer cell lines.[4]
Signaling Pathways and Mechanisms: Dihalogenated benzofurans may exert their anticancer effects through multiple pathways, including the induction of apoptosis, inhibition of cell cycle progression, and disruption of angiogenesis. The specific cellular targets and signaling cascades are likely dependent on the substitution pattern of the benzofuran core and the nature of the cancer cell line.
Caption: Potential anticancer mechanisms of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 48-72 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Table 2: Illustrative Anticancer Activity of Dihalogenated Quinolinol Complexes (as a proxy for dihalogenated heterocycles)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| [Sn(ClQ)₂Cl₂] | BEL7404 | 0.02 - 5.11 | [7] |
| [Sn(BrQ)₂Cl₂] | SKOV-3 | 0.02 - 5.11 | [7] |
| [Sn(ClIQ)₂Cl₂] | NCI-H460 | 0.02 - 5.11 | [7] |
| (Note: Data for dihalogenated benzofurans is limited, hence data for structurally related dihalogenated quinolinol complexes is presented to illustrate the potential potency.) |
Neuroprotective Effects
Benzofuran derivatives have shown promise in the context of neurodegenerative diseases, with studies indicating their ability to protect neurons from various insults.[8][9] The dihalogenated scaffold of this compound could offer a unique combination of properties beneficial for neuroprotection.
Potential Mechanisms: The neuroprotective effects of these compounds may be attributed to their antioxidant properties, ability to modulate neurotransmitter systems, and inhibition of enzymes involved in neuroinflammation.
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
-
Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.
-
Pre-treat the cells with different concentrations of the this compound derivative for 1-2 hours.
-
Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After 24 hours of incubation, assess cell viability using the MTT assay or measure markers of oxidative stress (e.g., reactive oxygen species levels, glutathione levels).
-
Quantify the protective effect of the compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core ring system. For this compound derivatives, the following SAR principles can be postulated:
-
Role of Halogens: The presence of both bromine and fluorine is expected to be crucial for activity. The position of these halogens at C5 and C7 is likely to influence the electronic distribution and steric profile of the molecule, thereby affecting its interaction with biological targets.
-
Influence of Other Substituents: The introduction of various functional groups at other positions of the benzofuran ring (e.g., C2, C3, or C6) will further modulate the biological activity. For instance, the addition of basic nitrogen-containing moieties could enhance solubility and introduce new binding interactions.
-
Lipophilicity and Permeability: The overall lipophilicity of the molecule, influenced by the interplay of the halogens and other substituents, will be a key determinant of its ability to cross biological membranes and reach its target.
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Spectroscopic Data of 5-Bromo-7-fluorobenzofuran: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-7-fluorobenzofuran, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Given the limited availability of directly published experimental spectra for this specific molecule, the data herein are expertly predicted based on the known spectroscopic characteristics of the parent molecule, benzofuran, and the well-established effects of bromine and fluorine substituents.[1][2]
Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the following IUPAC-recommended numbering scheme is used for the this compound ring system.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the known spectra of benzofuran and related halogenated derivatives, considering the inductive effects and coupling constants associated with bromine and fluorine.[2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the benzofuran ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.75 | d | ~2.3 | H-2 |
| ~7.68 | d | ~1.8 | H-4 |
| ~7.45 | dd | ~1.8, ~8.5 (⁴JH-F) | H-6 |
| ~6.85 | d | ~2.3 | H-3 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Rationale for Predictions:
-
H-2 and H-3: These protons on the furan ring of the benzofuran system typically appear at distinct chemical shifts. H-2 is generally downfield of H-3.[2]
-
H-4 and H-6: The positions of these protons are influenced by the adjacent halogen substituents. The fluorine at position 7 will have a notable through-space coupling effect on H-6.
-
Coupling Constants: The doublet multiplicity of H-2 and H-3 arises from their mutual coupling. The signals for H-4 and H-6 are also expected to be doublets due to coupling with each other, with an additional smaller coupling to the fluorine atom for H-6.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show eight distinct signals for the carbon atoms of the benzofuran core. The chemical shifts are significantly affected by the electronegative bromine and fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 (d, ¹JC-F ≈ 245 Hz) | C-7 |
| ~154.5 | C-7a |
| ~146.0 | C-2 |
| ~131.0 | C-3a |
| ~129.0 | C-6 |
| ~126.5 | C-4 |
| ~117.0 | C-5 |
| ~107.5 | C-3 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Rationale for Predictions:
-
C-7: The carbon directly bonded to the highly electronegative fluorine atom (C-7) is expected to show a large one-bond carbon-fluorine coupling constant (¹JC-F) and will be significantly downfield.[3]
-
C-5: The carbon attached to the bromine atom (C-5) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.
-
Other Carbons: The remaining carbon signals are assigned based on established chemical shift trends in substituted benzofurans.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the vibrations of the aromatic and heterocyclic rings, as well as the carbon-halogen bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1600-1450 | Strong | C=C stretching (aromatic and furan ring) |
| ~1250-1150 | Strong | C-O-C stretching (ether) |
| ~1100-1000 | Strong | C-F stretching |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~700-600 | Medium | C-Br stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 216/218 | High | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 188/190 | Medium | [M-CO]⁺ |
| 137 | Medium | [M-Br]⁺ |
| 109 | Medium | [M-Br-CO]⁺ |
Fragmentation Pathway:
The fragmentation of the molecular ion is predicted to proceed through the loss of carbon monoxide (CO) from the furan ring, a common fragmentation pathway for benzofurans.[2] Another likely fragmentation is the loss of the bromine radical.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Analysis: Acquire the mass spectrum over a mass range of m/z 50-300.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. These predictions, grounded in the established principles of spectroscopy and analysis of analogous compounds, offer a valuable resource for the identification and characterization of this molecule in research and development settings. Experimental verification of this data is encouraged for definitive structural confirmation.
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discovery and history of halogenated benzofurans
An In-Depth Technical Guide to the Discovery and History of Halogenated Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a cornerstone in heterocyclic chemistry, underpinning the structure of numerous natural products and synthetic compounds of significant biological and industrial importance. The introduction of halogen atoms onto this scaffold dramatically alters its physicochemical and biological properties, leading to two divergent classes of molecules with distinct histories and applications. This guide provides a comprehensive exploration of the , bifurcating into the narrative of unintentionally formed, environmentally persistent polyhalogenated dibenzofurans and the rationally designed halogenated benzofurans that have become pivotal in modern drug discovery. We will delve into the foundational synthesis of the benzofuran core, trace the evolution of synthetic methodologies for its halogenated derivatives, and examine the structure-activity relationships that govern their biological effects.
The Genesis of Benzofuran Chemistry: A Historical Perspective
The story of benzofurans begins in the latter half of the 19th century. In 1870, Sir William Henry Perkin first reported the synthesis of the parent benzofuran ring system, which he termed "coumarone" at the time.[1][2] His pioneering work laid the groundwork for the vast field of benzofuran chemistry. The fundamental structure, a fusion of a benzene ring and a furan ring, presented a new frontier for organic chemists.[1] Initially, benzofuran itself was extracted from coal tar.[3] Over the decades, the versatility of the benzofuran scaffold in constructing more complex molecules became increasingly apparent, leading to the discovery of naturally occurring benzofurans with diverse biological activities, such as those found in the Moraceae family of plants.[1]
A Tale of Two Chemistries: The Divergence of Halogenated Benzofurans
The introduction of halogens to the benzofuran core has led to two starkly contrasting narratives: one of environmental toxicology and the other of therapeutic innovation.
Part A: Unintended Consequences - The Discovery of Polyhalogenated Dibenzofurans (PCDFs/PBDFs) as Environmental Contaminants
The 20th century witnessed the rise of large-scale industrial processes, and with them, the unintentional synthesis of various chemical byproducts. Among the most notorious of these are the polyhalogenated dibenzo-p-dioxins (PHDDs) and polyhalogenated dibenzofurans (PHDFs). Polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs) are not intentionally produced but are formed during the incomplete combustion of organic materials in the presence of chlorine or bromine.[4][5]
Key sources of these persistent organic pollutants (POPs) include:
-
The production of certain chlorinated chemicals, such as polychlorinated biphenyls (PCBs).[6]
-
Pulp and paper mills that utilize chlorine bleaching processes.[6]
-
The pyrolysis of brominated flame retardants.[5]
The discovery of these compounds in environmental samples and their subsequent toxicological evaluation revealed their potential for significant harm.[7][8] PCDFs and PBDFs are structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and are known to exert their toxicity through a similar mechanism involving the aryl hydrocarbon (Ah) receptor.[9][10] This has led to their classification as developmental toxicants and suspected human carcinogens.[4] The global concern over these compounds culminated in their inclusion among the "dirty dozen" in the Stockholm Convention on Persistent Organic Pollutants.[4]
Part B: Halogenation by Design - A Strategic Tool in Drug Discovery
In stark contrast to their environmentally hazardous cousins, a vast number of halogenated benzofurans are intentionally synthesized by medicinal chemists to create novel therapeutic agents.[11][12][13] The deliberate incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzofuran scaffold is a well-established strategy to modulate a molecule's pharmacological profile.
The rationale behind this approach is multifaceted:
-
Enhanced Biological Potency: Halogen atoms can increase the binding affinity of a drug to its target receptor. This is often attributed to their ability to form "halogen bonds," which are specific, non-covalent interactions with nucleophilic sites on the target protein.[11][12]
-
Improved Lipophilicity: The introduction of halogens can increase the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Blocking: Placing a halogen at a site of metabolic vulnerability can prevent its enzymatic degradation, thereby increasing the drug's half-life.
-
Conformational Control: The size and electronegativity of halogens can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
This strategy has led to the development of numerous clinically important drugs containing a halogenated benzofuran core, such as amiodarone (an antiarrhythmic agent) and benzbromarone (a uricosuric agent used to treat gout).[1][14][15] The presence of halogens in these molecules is critical to their therapeutic efficacy.[15][16]
Modern Synthetic Methodologies for Halogenated Benzofurans
The synthesis of substituted benzofurans has evolved significantly since Perkin's initial discovery. Modern methods often employ transition-metal catalysis to achieve high efficiency and regioselectivity.[1][14]
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the benzofuran ring. One common approach involves the intramolecular cyclization of an o-halophenol with a terminal alkyne (Sonogashira coupling followed by cyclization).[1][14]
Diagram 1: Generalized Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans
Caption: Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.
One-Pot Synthesis from Phenols and α-Haloketones
A more direct approach involves the reaction of phenols with α-haloketones. While this can lead to mixtures of isomers, recent methods using catalysts like titanium tetrachloride have shown high regioselectivity, providing a straightforward route to various benzofuran derivatives.[17]
Experimental Protocol: Titanium Tetrachloride-Promoted Synthesis of 2-Methylnaphtho[2,1-b]furan
This protocol is adapted from the work of Tian et al. (2019).[17]
Materials:
-
2-Naphthol
-
2-Chloroacetone
-
Titanium tetrachloride (TiCl4)
-
Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of 2-naphthol (1.0 mmol) and 2-chloroacetone (1.2 mmol) in trifluoroethanol (5 mL) at 0 °C, add titanium tetrachloride (1.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-methylnaphtho[2,1-b]furan.
Biological Activities and Structure-Activity Relationships (SAR)
The biological activity of halogenated benzofurans is highly dependent on the nature, number, and position of the halogen substituents.[11][18]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of halogenated benzofuran derivatives.[11][12][19] The introduction of halogens such as bromine, chlorine, or fluorine has been shown to significantly increase cytotoxic activity against various cancer cell lines.[11] For instance, placing a halogen at the para-position of a phenyl ring attached to the benzofuran core often leads to enhanced potency.[11]
| Compound Class | Halogen Substituent(s) | Cancer Cell Line(s) | Observed Activity | Reference(s) |
| Benzofuran-2-carboxamides | 5-Chloro | Allosteric cannabinoid receptor type 1 (CB1) modulator | Apoptotic anticancer activity | [11] |
| 3-Acyl-5-hydroxybenzofurans | Varies | Human breast cancer (MCF-7) | Antiproliferative | [20] |
| Brominated Benzofurans | Bromomethyl at C3 | Human leukemia (K562, HL60) | Highly and selectively toxic | [19] |
Antimicrobial Activity
Halogenated benzofurans have also emerged as promising antimicrobial agents.[15][20] The presence of halogens can enhance the antibacterial and antifungal properties of the benzofuran scaffold. For example, compounds with two bromo substituents on the benzofuran and an attached phenyl ring have shown excellent activity against a range of bacterial strains.[20]
Diagram 2: Logic Flow for Halogenated Benzofuran Drug Discovery
Caption: Workflow for the development of halogenated benzofurans as therapeutic agents.
Conclusion
The history of halogenated benzofurans is a compelling narrative of chemical duality. On one hand, the unintentional formation of polyhalogenated dibenzofurans has led to significant environmental and health concerns, driving research into their detection, toxicology, and remediation. On the other hand, the rational design and synthesis of halogenated benzofurans have provided a rich pipeline of potential therapeutic agents with diverse biological activities. The ability of halogens to fine-tune the properties of the benzofuran core underscores their importance as a strategic element in medicinal chemistry. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the exploration of halogenated benzofurans will undoubtedly continue to yield compounds of profound scientific and clinical value.
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Halogen dance reaction of benzofuran and benzothiophene derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Tian, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]
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Zheng, G., et al. (2017). Occurrence, composition, source, and regional distribution of halogenated flame retardants and polybrominated dibenzo-p-dioxin/dibenzofuran in the soils of Guiyu, China. Environmental Pollution, 220(Pt A), 332-341. [Link]
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Lamparski, L. L., Nestrick, T. J., & Crummett, W. B. (1991). Determination of specific halogenated dibenzo-p-dioxin and dibenzofuran isomers in environmental and biological matrices by gas chromatography-mass spectrometry. IARC Scientific Publications, (108), 251–279. [Link]
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Zhang, H., Zhang, Y., & Li, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27958–27977. [Link]
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Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Global Health and Medicine, 5(5), 263–270. [Link]
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ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. (2024, April 24). ResearchGate. Retrieved January 12, 2026, from [Link]
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Lam, J. C. W., & Lam, P. K. S. (2015). Occurrence and Ecological Risk of Halogenated Flame Retardants (HFRs) in Coastal Zones. In E. Y. Zeng (Ed.), Persistent Organic Pollutants (POPs): Analytical Techniques, Environmental Fate and Biological Effects. Elsevier. [Link]
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Occurrence and distribution of halogenated flame retardants in an urban watershed: Comparison to polychlorinated biphenyls and organochlorine pesticides. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-7-fluorobenzofuran
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the benzofuran core has been consistently shown to enhance these biological activities, likely through the formation of "halogen bonds" that improve binding affinity to molecular targets.[7][8] This guide focuses on 5-Bromo-7-fluorobenzofuran, a specific halogenated derivative, and delineates a scientifically rigorous approach to identifying and validating its potential therapeutic targets. While direct studies on this exact molecule are nascent, a comprehensive analysis of structurally related compounds allows us to propose a set of high-probability molecular targets and outline a robust experimental framework for their validation.
The Benzofuran Scaffold: A Foundation for Diverse Bioactivity
Benzofuran and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, underscoring their therapeutic relevance.[5] Their biological effects are diverse, and they are known to modulate a wide array of cellular processes. The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents with tailored activities.[7][9]
The introduction of substituents onto the benzofuran core is a key strategy for fine-tuning its pharmacological profile.[7] Halogenation, in particular, is a well-established method for enhancing the potency and selectivity of drug candidates.[10] The electron-withdrawing nature and the ability of halogen atoms to participate in specific non-covalent interactions can significantly influence the binding of a molecule to its biological target.[8]
Hypothesized Therapeutic Targets for this compound
Based on extensive literature precedent for halogenated benzofuran derivatives, we can hypothesize several key classes of molecular targets for this compound. These targets are central to the pathophysiology of numerous diseases, particularly cancer.
Protein Kinases: Master Regulators of Cellular Signaling
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, making them prominent targets for drug discovery.[3] Several classes of protein kinases have been identified as targets for benzofuran derivatives.
-
Cyclin-Dependent Kinases (CDKs): Benzofuran hybrids have been developed as dual inhibitors of CDK2 and Glycogen Synthase Kinase 3β (GSK-3β), demonstrating potent activity against breast cancer cell lines.[11]
-
Epidermal Growth Factor Receptor (EGFR): Certain benzofuran derivatives have shown potent inhibitory activity against EGFR, a key driver in many cancers.[11]
-
Casein Kinase 2 (CK2): Halogenated dibenzofuran scaffolds have emerged as highly potent and selective inhibitors of CK2, a promising target in oncology.[6][12]
-
mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway, frequently dysregulated in cancer, is a validated target for benzofuran derivatives, which have been shown to inhibit mTORC1.[13][14][15][16]
The presence of both bromine and fluorine in this compound suggests a high likelihood of potent interactions within the ATP-binding pocket of various kinases.
Table 1: Representative Benzofuran Derivatives and their Protein Kinase Targets
| Benzofuran Derivative Class | Target Kinase(s) | Therapeutic Area | Reference(s) |
| Oxindole-based benzofuran hybrids | CDK2/GSK-3β | Breast Cancer | [11] |
| Substituted benzofurans | EGFR | Cancer | [11] |
| Halogenated dibenzofurans | CK2 | Cancer | [6][12] |
| Substituted benzofurans | mTOR | Cancer | [13][14][15][16] |
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Tubulin Polymerization: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[17][18] A significant body of evidence points to benzofuran derivatives as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[4][19][20] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21][22] The structural features of this compound are consistent with those of known benzofuran-based tubulin polymerization inhibitors.
Hypoxia-Inducible Factor-1 (HIF-1) Pathway: Targeting Tumor Survival
The HIF-1 pathway is a critical mediator of tumor adaptation to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy.[1][2] Several studies have identified benzofuran derivatives as potent inhibitors of the HIF-1 pathway, making it a highly attractive target for anticancer drug development, particularly for p53-independent tumors.[7][10] A benzene-sulfonamide-based benzofuran derivative containing a bromo-benzyl group has shown significant promise as a selective HIF-1 pathway inhibitor.[7] This provides a strong rationale for investigating this compound as a potential HIF-1 inhibitor.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy, progressing from initial screening to in-depth mechanistic studies.
Phase 1: Initial Target Class Screening
The initial phase focuses on broad screening assays to determine which of the hypothesized target classes are most likely affected by this compound.
Protocol 1: Kinase Panel Screening
-
Objective: To identify specific protein kinases inhibited by this compound.
-
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers a broad range of purified human protein kinases.
-
Submit this compound for screening at a single high concentration (e.g., 10 µM) against the kinase panel.
-
The assay typically measures the inhibition of ATP consumption or phosphopeptide formation.
-
Analyze the results to identify "hits" – kinases that show significant inhibition (e.g., >50%) at the screening concentration.
-
Protocol 2: Tubulin Polymerization Assay
-
Objective: To determine if this compound inhibits tubulin polymerization.
-
Methodology:
-
Use a commercially available cell-free tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Incubate purified tubulin with this compound at various concentrations.
-
Monitor the increase in fluorescence or absorbance over time, which is proportional to the extent of tubulin polymerization.
-
Include known inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel) of tubulin polymerization as controls.
-
Calculate the IC50 value for inhibition of tubulin polymerization.
-
Protocol 3: HIF-1α Reporter Assay
-
Objective: To assess the inhibitory effect of this compound on HIF-1 transcriptional activity.
-
Methodology:
-
Utilize a cancer cell line (e.g., HeLa, MCF-7) stably transfected with a luciferase reporter construct driven by a hypoxia-response element (HRE).
-
Culture the cells under both normoxic and hypoxic conditions (e.g., 1% O2).
-
Treat the cells with a range of concentrations of this compound.
-
After a suitable incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity.
-
A dose-dependent decrease in luciferase activity under hypoxic conditions indicates inhibition of the HIF-1 pathway.
-
Phase 2: Secondary and Mechanistic Assays
Once a primary target class is identified, the next phase involves more detailed in vitro studies to confirm the mechanism of action.
Protocol 4: Cell Cycle Analysis
-
Objective: To determine if this compound induces cell cycle arrest.
-
Methodology:
-
Treat a relevant cancer cell line with the compound at its IC50 concentration for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[23]
-
Protocol 5: Apoptosis Assays
-
Objective: To confirm that cell death occurs via apoptosis.
-
Methodology:
-
Treat cancer cells with this compound.
-
Perform Annexin V/PI staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[23]
-
Alternatively, use a caspase activity assay (e.g., Caspase-3/7 Glo) to measure the activation of executioner caspases.
-
Protocol 6: Western Blot Analysis
-
Objective: To probe the modulation of specific signaling pathways.
-
Methodology:
-
Treat cells with this compound.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total forms of kinases, HIF-1α, or markers of apoptosis like cleaved PARP).
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Phase 3: In Vivo Validation
The final phase of target validation involves testing the efficacy of this compound in a relevant animal model.
Protocol 7: Xenograft Tumor Models
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth and animal body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for target engagement biomarkers).[23]
-
Conclusion and Future Directions
While this compound is a novel chemical entity, the wealth of data on related halogenated benzofurans provides a strong foundation for a targeted and efficient drug discovery program. The proposed therapeutic targets—protein kinases, tubulin, and the HIF-1 pathway—represent high-priority avenues for investigation. The detailed experimental workflows outlined in this guide offer a clear and logical path forward for elucidating the mechanism of action of this promising compound and unlocking its full therapeutic potential. Future research should also focus on comprehensive ADME/Tox profiling to assess the drug-like properties of this compound and guide its further development.
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Institutes of Health. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health. [Link]
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Summarized molecular targets for benzofurans as anticancer compounds. (n.d.). ResearchGate. [Link]
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Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). PubMed. [Link]
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Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.). PubMed. [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). MDPI. [Link]
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Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2022). MDPI. [Link]
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Systhesis and evaluation of N-(benzofuran-5-yl) aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. (n.d.). ResearchGate. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Semantic Scholar. [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]
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The Strategic Synthesis and Reactivity Profile of 5-Bromo-7-fluorobenzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and conformational rigidity make it an attractive scaffold for interacting with a wide array of biological targets. The strategic introduction of halogen substituents onto this core dramatically expands its synthetic utility, providing versatile handles for diversification and fine-tuning of physicochemical properties. This guide focuses on the 5-Bromo-7-fluorobenzofuran scaffold, a dihalogenated derivative poised for selective, regioselective, and diverse chemical modifications. The orthogonal reactivity of the C-Br and C-F bonds, coupled with the inherent reactivity of the benzofuran ring system, makes this a molecule of significant interest for the construction of complex molecular architectures in drug discovery and materials science.
Electronic Properties and Reactivity Overview: A Tale of Two Halogens
The reactivity of this compound is governed by the interplay of the electron-rich furan ring and the electron-withdrawing and directing effects of the bromine and fluorine substituents on the benzene ring.
-
The Benzofuran Core: The fused furan ring is π-excessive, rendering the C2 and C3 positions susceptible to electrophilic attack. The preferential site for electrophilic substitution in unsubstituted benzofuran is the C2 position, due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized onto the benzene ring.[2]
-
The 5-Bromo Substituent: Bromine is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the competing inductive electron withdrawal and mesomeric electron donation. However, its primary synthetic utility on this scaffold lies in its ability to participate in a vast array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond has a lower bond dissociation energy compared to a carbon-chlorine bond, making it more reactive in the oxidative addition step of catalytic cycles.[3]
-
The 7-Fluoro Substituent: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), deactivating the benzene ring towards electrophilic substitution. Like other halogens, it is also an ortho-, para-director. The carbon-fluorine bond is the strongest single bond to carbon, making it generally inert to many chemical transformations, particularly palladium-catalyzed cross-coupling reactions under standard conditions.[4] This inertness, however, can be exploited for selective functionalization at other sites. Furthermore, recent advances in catalysis, such as visible light photoredox catalysis, have enabled the activation of C-F bonds for various transformations.[5][6][7][8][9] Fluorine can also act as a directing group in ortho-lithiation reactions.[10]
The combination of these features allows for a predictable and sequential functionalization of the this compound scaffold.
Caption: Electronic influences on the this compound scaffold.
Reactivity at the C5-Position: A Gateway to Molecular Diversity
The C5-bromo substituent is the primary site for introducing molecular complexity through a variety of well-established palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with the aryl bromide in the presence of a palladium catalyst and a base.[11] This reaction is instrumental in synthesizing 5-arylbenzofuran derivatives.
Quantitative Data Summary: Suzuki-Miyaura Coupling of 5-Bromobenzofuran Derivatives
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | 25 | 96 | [12] |
| 2 | Phenylboronic acid | Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | 23 | 97 | [12] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a pressure tube, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the solvent (e.g., Dioxane) and an aqueous solution of a base (e.g., 2M K₂CO₃).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 3-5 hours, or until the starting material is consumed (monitored by TLC).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5-position.[13] This reaction is crucial for the synthesis of aniline derivatives of benzofuran.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent (e.g., Toluene).
-
Add this compound (1 equivalent) and the desired amine (1.2 equivalents).
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed.
-
After cooling, filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.[14]
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An In-depth Technical Guide to Investigating the Structure-Activity Relationship (SAR) of 5-Bromo-7-fluorobenzofuran Analogs as Potential Anticancer Agents
Abstract
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1] Halogenation of the benzofuran core is a well-established strategy to enhance pharmacological potency and modulate physicochemical properties. This technical guide provides a comprehensive framework for the systematic investigation of the structure-activity relationship (SAR) of a novel class of halogenated benzofurans: 5-Bromo-7-fluorobenzofuran analogs. We will delve into the rationale for this specific substitution pattern, propose synthetic strategies for library generation, detail essential in vitro and in vivo evaluation protocols, and outline computational approaches to build a robust SAR model. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.
Introduction: The Rationale for Investigating this compound Analogs
The pursuit of novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Benzofuran derivatives have emerged as a promising class of compounds, with numerous examples demonstrating significant cytotoxicity against various cancer cell lines.[1] The introduction of halogen atoms into the benzofuran ring system can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
The specific choice of a 5-bromo and 7-fluoro substitution pattern is a strategic design element. The presence of a bromine atom can enhance binding affinity through halogen bonding and increase metabolic stability. Fluorine, with its small size and high electronegativity, can improve binding interactions, enhance membrane permeability, and block metabolic degradation, often leading to improved pharmacokinetic profiles.
This guide will focus on the investigation of this compound analogs as potential inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer. Specifically, we will use Aurora Kinase B and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as exemplary targets, as benzofuran scaffolds have shown inhibitory activity against these and other kinases.[2][3][4]
Synthetic Strategy for a this compound Analog Library
A successful SAR study hinges on the efficient synthesis of a diverse library of analogs. For the this compound core, diversification will primarily focus on the C2 position, a common site for substitution in biologically active benzofurans. A plausible and versatile synthetic approach is the Sonogashira coupling followed by cyclization.
Proposed Synthetic Workflow:
A robust method for generating 2-substituted-5-Bromo-7-fluorobenzofurans involves a palladium-catalyzed Sonogashira coupling of a suitable starting material, such as 4-bromo-2-fluoro-6-iodophenol, with a variety of terminal alkynes, followed by an intramolecular cyclization.[5][6]
Caption: Proposed synthetic workflow for generating a library of 2-substituted-5-bromo-7-fluorobenzofuran analogs.
Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization
This protocol describes a one-pot synthesis of a 2-aryl-5-bromo-7-fluorobenzofuran analog.
Materials:
-
4-Bromo-2-fluoro-6-iodophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add 4-bromo-2-fluoro-6-iodophenol (1 mmol), phenylacetylene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add anhydrous DMF (5 mL) and TEA (3 mmol) via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-phenyl-5-bromo-7-fluorobenzofuran.
In Vitro Evaluation of Biological Activity
The initial assessment of the synthesized analogs involves a series of in vitro assays to determine their anticancer potential and elucidate their mechanism of action.
Cytotoxicity and Anti-proliferative Assays
The first step is to evaluate the ability of the compounds to inhibit the growth of cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Target Engagement and Kinase Inhibition Assays
To determine if the compounds act on the hypothesized kinase targets, specific enzyme inhibition assays are necessary.
Experimental Protocol: In Vitro Aurora Kinase B Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: In a 384-well plate, combine Aurora Kinase B enzyme, substrate (e.g., a generic kinase substrate peptide), and ATP with varying concentrations of the test compounds.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC₅₀ values for kinase inhibition.
Cell Cycle Analysis
As inhibitors of Aurora Kinase B can cause mitotic arrest, analyzing the cell cycle distribution is a key mechanistic experiment.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with the active compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with Aurora Kinase B inhibition.[4]
Apoptosis Assays
Induction of programmed cell death (apoptosis) is a desired outcome for anticancer agents.
Experimental Protocol: Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the active compounds for 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
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An In-Depth Technical Guide to the Synthesis of Novel 5-Bromo-7-fluorobenzofuran Derivatives
Introduction: The Strategic Importance of Fluorinated and Brominated Benzofurans in Modern Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and conformational rigidity make it an attractive framework for the design of novel therapeutic agents. The strategic incorporation of halogen atoms, such as fluorine and bromine, onto the benzofuran core can profoundly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability. Bromine, on the other hand, can serve as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of a wider chemical space.
This technical guide provides a comprehensive overview of a robust and scientifically sound strategy for the synthesis of novel 5-Bromo-7-fluorobenzofuran derivatives. We will delve into the mechanistic underpinnings of the key synthetic steps, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to expand their synthetic repertoire and access this important class of molecules.
Retrosynthetic Analysis and Strategic Approach
A logical and efficient retrosynthetic analysis of the target this compound derivatives points towards a convergent strategy involving a key palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.
Caption: Retrosynthetic analysis of this compound derivatives.
This approach leverages the differential reactivity of the bromine atoms in a readily available starting material, 2,4-dibromo-6-fluorophenol, to achieve a regioselective Sonogashira coupling at the more reactive C-Br bond. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol intermediate furnishes the desired benzofuran core.
Part 1: Regioselective Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] In the context of our target synthesis, the key challenge lies in achieving regioselective coupling at the C2-Br bond of 2,4-dibromo-6-fluorophenol, leaving the C4-Br bond intact for potential future diversification.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[2] This well-established trend provides a strong basis for the selective activation of one C-Br bond over another based on the electronic and steric environment of the halogen. In 2,4-dibromo-6-fluorophenol, the bromine atom at the 2-position is ortho to the hydroxyl group and flanked by a fluorine atom at the 6-position. The bromine at the 4-position is para to the hydroxyl group. The hydroxyl group is a strong activating group, and its electronic influence, coupled with the steric hindrance around the C2-position, can be exploited to favor the oxidative addition of the palladium catalyst to the C2-Br bond.
Proposed Reaction Mechanism
The catalytic cycle of the Sonogashira coupling is a well-studied process involving both palladium and copper catalysts.[2]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocol: Regioselective Sonogashira Coupling
Starting Material: 2,4-Dibromo-6-fluorophenol (Commercially available)
| Reagent/Component | Molar Equiv. | Purpose |
| 2,4-Dibromo-6-fluorophenol | 1.0 | Starting Material |
| Terminal Alkyne | 1.1 - 1.5 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | Palladium Catalyst |
| CuI | 0.04 - 0.10 | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 3.0 | Base and Solvent |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - | Co-solvent (optional) |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,4-dibromo-6-fluorophenol (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Add anhydrous solvent (e.g., a mixture of THF and TEA, or DMF and TEA).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between room temperature and 60 °C, depending on the reactivity of the alkyne. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-bromo-6-fluorophenol.
Part 2: Intramolecular Cyclization to the Benzofuran Core
The formation of the benzofuran ring from the 2-alkynylphenol intermediate proceeds via an intramolecular cyclization. This step can often occur in situ under the Sonogashira reaction conditions, particularly with elevated temperatures and the presence of a base.[3] However, in cases where the cyclization is not spontaneous, a dedicated step with a suitable catalyst or base is required. The 5-endo-dig cyclization is a favorable process for forming the five-membered furan ring.
Proposed Reaction Mechanism
The intramolecular cyclization is typically initiated by the deprotonation of the phenolic hydroxyl group by a base, followed by the nucleophilic attack of the resulting phenoxide onto the alkyne.
Caption: Mechanism of the intramolecular cyclization to form the benzofuran ring.
Experimental Protocol: Intramolecular Cyclization
Method A: In situ Cyclization
Often, the conditions of the Sonogashira coupling, particularly when using an amine base at elevated temperatures, are sufficient to promote the intramolecular cyclization. In this case, the desired this compound derivative is isolated directly after the workup and purification of the Sonogashira reaction mixture.
Method B: Stepwise Cyclization
If the 2-alkynyl-4-bromo-6-fluorophenol intermediate is isolated, the following procedure can be employed for its cyclization:
| Reagent/Component | Molar Equiv. | Purpose |
| 2-Alkynyl-4-bromo-6-fluorophenol | 1.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Base |
| Dimethylformamide (DMF) or Acetonitrile (MeCN) | - | Solvent |
Procedure:
-
To a round-bottom flask, add the 2-alkynyl-4-bromo-6-fluorophenol (1.0 eq.) and a suitable solvent (e.g., DMF or MeCN).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final this compound derivative.
Data Presentation: Expected Yields and Characterization
The yields for the two-step synthesis of this compound derivatives are expected to be in the moderate to good range, contingent on the nature of the terminal alkyne used.
| Step | Reaction | Typical Yield Range |
| 1 | Regioselective Sonogashira Coupling | 60-85% |
| 2 | Intramolecular Cyclization | 70-95% |
| Overall | Two-Step Synthesis | 42-80% |
The final products should be characterized thoroughly using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern of the benzofuran core and the appended substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion and Future Perspectives
The synthetic strategy outlined in this technical guide provides a reliable and efficient pathway for the synthesis of novel this compound derivatives. The regioselective Sonogashira coupling of the readily available 2,4-dibromo-6-fluorophenol is a key step that allows for the controlled introduction of diverse alkyne functionalities at the 2-position of the benzofuran core. The bromine atom at the 5-position serves as a valuable handle for further derivatization, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The principles and protocols detailed herein are grounded in well-established synthetic methodologies and offer a solid foundation for researchers to explore the chemical and biological potential of this important class of halogenated benzofurans.
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Preliminary Cytotoxicity Screening of 5-Bromo-7-fluorobenzofuran: An In-Depth Technical Guide
Introduction: Unveiling the Potential of Halogenated Benzofurans in Oncology
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] In the realm of medicinal chemistry, derivatives of benzofuran have garnered significant attention for their potential as therapeutic agents, demonstrating antibacterial, antifungal, anti-inflammatory, and notably, anticancer properties.[2][4][5] The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran ring system has been shown to significantly modulate the molecule's physicochemical properties and biological activity, often enhancing its cytotoxic potential against cancer cells.[4][6][7][8] This observation is attributed to the influence of halogens on factors like lipophilicity, metabolic stability, and binding interactions with biological targets.[7]
5-Bromo-7-fluorobenzofuran is a halogenated benzofuran derivative with the chemical formula C₈H₄BrFO.[9][10] While specific biological data on this particular compound is not extensively documented, the established anticancer potential of structurally related halogenated benzofurans provides a strong rationale for investigating its cytotoxic profile.[4][6][11] Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline, offering a rapid and cost-effective means to assess the potential of a novel compound to inhibit cancer cell growth and to determine its therapeutic index.[12][13][14][15]
This in-depth technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific reasoning behind the experimental choices, ensuring a robust and well-validated initial assessment of this promising compound.
Part 1: Strategic Selection of In Vitro Models and Cytotoxicity Assays
The foundation of a meaningful cytotoxicity study lies in the judicious selection of appropriate cellular models and assessment methods. This section will delve into the critical considerations for choosing relevant cancer cell lines and the principles behind two widely accepted cytotoxicity assays: the MTT and LDH assays.
Rationale for Cell Line Selection: A Targeted Approach
The choice of cell lines is paramount and should be guided by the overarching research question.[16][17][18] A panel of well-characterized cancer cell lines representing different tumor types is often employed in initial screenings to assess the breadth of a compound's activity.[19][20] For the preliminary screening of this compound, a tiered approach is recommended:
-
Tier 1: Broad-Spectrum Cancer Cell Panel: To gain an initial understanding of the compound's cytotoxic potential across different cancer histotypes. A representative panel could include:
-
Tier 2: Non-Cancerous Control Cell Line: To assess the compound's selectivity and potential for off-target toxicity. A commonly used control is:
-
HEK293: A human embryonic kidney cell line, often used as a model for normal human cells.[15]
-
The selection of these specific cell lines is based on their widespread use in cancer research, well-documented genetic and phenotypic characteristics, and established protocols for their culture and maintenance.[16][17]
Principles of Primary Cytotoxicity Assays
Two complementary assays are proposed for the initial screening to provide a more comprehensive picture of the compound's cytotoxic effects. These assays measure different hallmarks of cell death and viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability based on mitochondrial metabolic activity.[22][23][24]
-
Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[22][24] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[22]
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[25][26]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis and late-stage apoptosis.[25][26][27] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like WST) into a colored formazan product.[26][28] The amount of formazan is proportional to the amount of LDH released and, consequently, to the extent of cell lysis.[25][26]
By employing both the MTT and LDH assays, we can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (cell death leading to membrane rupture, detected by LDH).
Part 2: Experimental Protocols and Workflow
This section provides detailed, step-by-step protocols for the preliminary cytotoxicity screening of this compound. These protocols are designed to be self-validating by including appropriate controls.
Materials and Reagents
-
Cell Lines: MCF-7, A549, HeLa, HCT116, and HEK293.
-
Cell Culture Media: Appropriate media for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in sterile DMSO.
-
MTT Reagent: 5 mg/mL solution in sterile PBS.
-
LDH Assay Kit: Commercially available kit (e.g., from Promega, Thermo Fisher Scientific).
-
Doxorubicin: Positive control for cytotoxicity.
-
DMSO (Dimethyl sulfoxide): Vehicle control.
-
PBS (Phosphate-Buffered Saline): Sterile.
-
Trypsin-EDTA: For cell detachment.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Experimental Workflow Diagram
Caption: Potential mechanisms of action for benzofuran derivatives.
Several studies suggest that benzofuran derivatives can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [29][30]They have also been shown to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation. [30]Some derivatives may also exert their effects by inhibiting key signaling pathways involved in cancer cell growth and survival, such as the mTOR pathway. [21][31]
Recommended Next Steps
Based on promising results from this preliminary screening (i.e., potent and selective cytotoxicity), the following follow-up studies would be warranted:
-
Mechanism of Action Studies: To elucidate how this compound induces cell death, including assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and western blotting for key signaling proteins. [12][29]* In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models, such as xenograft models.
-
Pharmacokinetic and Toxicological Studies: To assess the compound's absorption, distribution, metabolism, excretion (ADME), and overall safety profile.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the preliminary in vitro cytotoxicity screening of this compound. By employing a strategic selection of cell lines, complementary cytotoxicity assays, and rigorous data analysis, researchers can effectively evaluate the anticancer potential of this novel compound. The insights gained from this initial screening will be instrumental in guiding future research and development efforts, ultimately contributing to the discovery of new and effective cancer therapeutics.
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Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2015). Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. Bentham Science Publishers. [Link]
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solubility of 5-Bromo-7-fluorobenzofuran in organic solvents
An In-depth Technical Guide Solubility Profile of 5-Bromo-7-fluorobenzofuran in Organic Solvents: A Guide for Drug Development Professionals
Abstract
This compound is a substituted heterocyclic compound belonging to a class of molecules, benzofurans, that are of significant interest in medicinal chemistry for their diverse pharmacological activities.[1][2] A fundamental understanding of a compound's solubility is a cornerstone of drug discovery and development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. We will explore the theoretical principles governing its solubility based on its molecular structure, provide predictive insights, and detail robust experimental protocols for quantitative and qualitative assessment.
Introduction: The Significance of Solubility for Benzofuran Scaffolds
The benzofuran nucleus is a privileged scaffold in the synthesis of numerous natural products and pharmaceuticals.[2] The strategic placement of substituents, such as bromine and fluorine atoms in this compound, is a key medicinal chemistry tactic to modulate a molecule's biological activity and pharmacokinetic properties. Halogens can alter lipophilicity, metabolic stability, and binding interactions. However, these modifications also significantly impact a compound's physical properties, most notably its solubility.
Poor solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation development. Therefore, a thorough characterization of the solubility of this compound across a spectrum of organic solvents is not merely a data-gathering exercise; it is a critical step in assessing its potential as a drug candidate and in designing effective downstream processes such as purification, formulation, and in-vitro screening.
Theoretical Framework for Solubility
The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used rule of "like dissolves like" serves as an excellent guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[3][4]
Physicochemical Properties of this compound
To predict the solubility of this compound (CAS: 286836-04-2[5]), we must first analyze its molecular structure:
-
Molecular Formula: C₈H₄BrFO[5]
-
Molecular Weight: 215.02 g/mol [5]
-
Core Structure: A fused bicyclic aromatic system (benzofuran), which is predominantly nonpolar and hydrophobic.
-
Substituents:
-
A bromo group at position 5: Increases molecular weight and is weakly polarizable.
-
A fluoro group at position 7: Highly electronegative, creating a polar C-F bond and a localized dipole.
-
An ether oxygen within the furan ring: This oxygen atom has lone pairs and can act as a hydrogen bond acceptor.
-
-
Hydrogen Bonding Capability: The molecule lacks acidic protons and therefore cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through its furan oxygen and, to a lesser extent, the halogen atoms.[6]
Overall, this compound can be classified as a molecule of low to moderate polarity with a significant nonpolar surface area from the aromatic rings, but with polar character introduced by the C-F, C-Br, and C-O bonds. Its calculated water solubility is extremely low (0.045 g/L at 25 °C), classifying it as practically insoluble in aqueous media.[5]
Classification of Organic Solvents
Organic solvents are typically categorized based on their polarity and their ability to donate hydrogen bonds:
-
Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents have low dielectric constants and are characterized by van der Waals forces. They are effective at dissolving nonpolar solutes.
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)) These solvents possess permanent dipoles but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can often act as acceptors.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Acetic Acid) These solvents have O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. They are highly polar.
Predictive Solubility Analysis
Based on the "like dissolves like" principle, we can make informed predictions about the solubility of this compound. The molecule's mixed character—a large nonpolar core with some polar functional groups—suggests it will be most soluble in solvents of intermediate polarity.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The polarity of the C-F, C-Br, and C-O bonds will likely limit solubility in highly nonpolar aliphatic solvents. Toluene, being aromatic, may show slightly better solubility due to potential π-π stacking interactions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents have moderate polarity that matches the solute well. THF and DCM are particularly good candidates, as they can interact with the polar parts of the molecule without the strong self-association seen in protic solvents. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are very strong polar aprotic solvents and are often considered "universal" organic solvents. They are very likely to dissolve the compound effectively. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The strong hydrogen-bonding network of these solvents (solvent-solvent interactions) may be difficult for the solute to disrupt, as it cannot act as a hydrogen bond donor. Solubility is expected to be lower than in polar aprotic solvents. |
| Highly Polar Protic | Water | Very Low / Insoluble | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for this largely hydrophobic molecule, which is confirmed by its calculated water solubility.[5] |
Experimental Protocols for Solubility Determination
While predictions are useful, empirical determination is essential for accurate data. Here we provide two standard protocols.
Protocol 1: Qualitative Solubility Assessment
This rapid method is used to quickly screen for suitable solvents and classify the compound's general solubility.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of this compound into a small, clean, dry vial or test tube.
-
Solvent Addition: Add the selected organic solvent dropwise (approximately 0.1 mL at a time).
-
Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Assessment: Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the approximate volume of solvent required for dissolution, if applicable. A common threshold for classifying a compound as "soluble" is dissolution in <1 mL of solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard equilibrium method for obtaining precise solubility values. It relies on generating a saturated solution and then quantifying the concentration of the dissolved solute.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of screw-cap vials (e.g., add 10 mg of solid to each vial). The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a fixed volume of each test solvent (e.g., 2.0 mL) into the corresponding vials.
-
Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) to agitate the slurries. The system should be allowed to reach equilibrium, which can take anywhere from 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).
-
Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Data Presentation
Experimental results should be compiled into a clear, structured table for easy comparison and analysis.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index (P')[7] | Qualitative Assessment (Soluble/Partially/Insoluble) | Quantitative Solubility (mg/mL) |
| Nonpolar | |||
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Polar Aprotic | |||
| Diethyl Ether | 2.8 | ||
| Dichloromethane | 3.1 | ||
| Tetrahydrofuran (THF) | 4.0 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Polar Protic | |||
| Isopropanol | 3.9 | ||
| Ethanol | 4.3 (Calculated from other scales) | ||
| Methanol | 5.1 |
Conclusion
The solubility of this compound is a critical parameter for its advancement in drug discovery pipelines. Theoretical analysis suggests the compound is of low-to-moderate polarity and will exhibit preferential solubility in polar aprotic solvents such as THF, dichloromethane, and ethyl acetate, with lower solubility in highly nonpolar alkanes and polar protic solvents like alcohols. This guide provides the predictive framework and robust experimental protocols necessary for researchers to accurately quantify this essential physicochemical property, enabling informed decisions in compound progression, formulation, and biological testing.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-7-fluorobenzofuran
This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and conformational analysis of the novel compound, 5-Bromo-7-fluorobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document outlines a synergistic approach that combines established synthetic methodologies with advanced analytical and computational techniques. As direct experimental data for this specific molecule is not yet available in the public domain, this guide serves as a prospective roadmap for its thorough characterization.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of medicinal chemistry research. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the benzofuran ring system. Understanding the precise molecular structure and conformational preferences of halogenated benzofurans is therefore crucial for rational drug design and the development of new therapeutic agents. This guide will focus on a systematic approach to characterizing this compound, a previously uncharacterized member of this important class of molecules.
Part 1: Proposed Synthesis of this compound
A plausible synthetic route to this compound can be devised based on well-established palladium-catalyzed cross-coupling and cyclization reactions. The Sonogashira coupling followed by an intramolecular cyclization is a powerful and versatile method for the construction of the benzofuran core.[1][2]
Proposed Synthetic Pathway
A potential two-step, one-pot synthesis starting from a commercially available or readily accessible substituted phenol is outlined below. The key steps involve a Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluoro-6-iodophenol (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagents: Add anhydrous triethylamine (Et3N) as the solvent and base.
-
Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.
-
Sonogashira Coupling: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Cyclization: After the coupling is complete, add potassium carbonate (K2CO3, 2.0 eq) and dimethylformamide (DMF). Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Experimental Determination of Molecular Structure
Once synthesized and purified, the definitive molecular structure of this compound can be determined using a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
-
Material Purity: Ensure the synthesized this compound is of high purity (>99%), as impurities can inhibit crystal growth.[3]
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.[3]
-
Crystallization Technique: The slow evaporation method is often effective for small organic molecules.[4]
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop.
-
Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL).
Caption: Experimental workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure in solution by probing the magnetic properties of atomic nuclei. A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals and to establish the connectivity of the molecule.[5][6][7]
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard NMR tube.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.[2][9][11]
-
| NMR Experiment | Information Obtained |
| ¹H NMR | Chemical environment and number of protons. |
| ¹³C NMR | Chemical environment of carbon atoms. |
| COSY | Connectivity between coupled protons. |
| HSQC | Direct C-H bond correlations. |
| HMBC | Long-range C-H bond correlations (2-3 bonds). |
Part 3: Computational Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape and electronic properties of molecules.[12][13]
Geometry Optimization and Conformational Search
The first step in the computational analysis is to find the most stable three-dimensional structure (the global minimum on the potential energy surface) and identify other low-energy conformers.
-
Method Selection: The B3LYP functional with the 6-311G(d,p) basis set is a widely used and reliable level of theory for organic molecules containing halogens.[14][15]
-
Initial Structure: Build an initial 3D structure of this compound using molecular modeling software.
-
Conformational Search: For molecules with rotatable bonds, a systematic or stochastic conformational search should be performed to identify all possible low-energy conformers.
-
Geometry Optimization: Perform a full geometry optimization for each identified conformer to find the local energy minima.
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
Caption: Workflow for computational conformational analysis.
Electronic Structure Analysis
Further computational analyses can provide deeper insights into the electronic properties of this compound.
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs.[16] This analysis can reveal:
-
Hybridization: The hybridization of atomic orbitals in forming bonds.
-
Charge Distribution: The natural atomic charges on each atom.
-
Hyperconjugative Interactions: Delocalization of electron density from filled bonding orbitals to empty antibonding orbitals, which can influence molecular stability and reactivity.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key to understanding the molecule's reactivity.
-
HOMO: Represents the ability to donate electrons.
-
LUMO: Represents the ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
| Computational Analysis | Key Insights |
| Geometry Optimization | Bond lengths, bond angles, and dihedral angles of stable conformers. |
| NBO Analysis | Atomic charges, hybridization, and hyperconjugative interactions. |
| FMO Analysis | Electron-donating/accepting ability and chemical reactivity. |
Conclusion
The comprehensive characterization of this compound requires a multi-faceted approach that integrates organic synthesis, advanced spectroscopic techniques, and computational modeling. This technical guide provides a detailed, step-by-step framework for researchers to follow, from the initial synthesis of the molecule to its in-depth structural and conformational analysis. The insights gained from these studies will not only contribute to the fundamental understanding of halogenated benzofurans but also provide a solid foundation for the future design and development of novel therapeutic agents based on this privileged scaffold.
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The Journal of Organic Chemistry. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Available from: [Link]
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Taylor & Francis Online. Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Available from: [Link]
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International Journal of Scientific Engineering and Research (IJSER). B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. Available from: [Link]
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ResearchGate. (PDF) A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to Molecular Geometry and Electronic properties of Cs. Available from: [Link]
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ResearchGate. The B3LYP/6-311+G//B3LYP/6-311+G and the B3LYP /6-31G//B3LYP/6-31G calculated thermodynamic characteristics (∆H, ∆S, and ∆G) for the (ax. eq.) conformations of compounds 1–3. Available from: [Link]
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VWSCC. 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. Available from: [Link]
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-7-fluorobenzofuran
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 5-Bromo-7-fluorobenzofuran, a halogenated heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reactivity and synthetic utility of this molecule. We will delve into the electronic landscape of the substituted benzofuran ring, predict the regioselectivity of various electrophilic attacks, and provide robust experimental protocols for key transformations.
The Benzofuran Scaffold: An Electron-Rich Heterocycle
Benzofuran is a bicyclic aromatic heterocycle consisting of a fused benzene and furan ring. The presence of the oxygen heteroatom in the furan ring significantly influences the electronic properties of the entire system. The lone pair of electrons on the oxygen atom participates in delocalization into the π-system, rendering the benzofuran ring electron-rich and, consequently, highly susceptible to electrophilic attack.
Electrophilic substitution on the parent benzofuran molecule preferentially occurs at the C2 and C3 positions of the furan ring.[1][2] The relative preference for C2 or C3 attack is a subject of mechanistic debate, with the outcome often depending on the specific electrophile and reaction conditions. However, for many common electrophilic substitution reactions, attack at the C2 position is kinetically favored due to the formation of a more stabilized cationic intermediate where the positive charge can be delocalized onto the benzene ring.[1][2]
The Directing Influence of Bromo and Fluoro Substituents
The introduction of halogen substituents onto the benzene ring of the benzofuran scaffold, as in this compound, introduces a complex interplay of electronic effects that modulate the reactivity and regioselectivity of electrophilic substitution. Halogens are a unique class of substituents in electrophilic aromatic substitution, exhibiting both inductive and resonance effects.[3][4]
-
Inductive Effect (-I): Due to their high electronegativity, both bromine and fluorine exert a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic attack by reducing the overall electron density.[5][6]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be donated to the aromatic π-system through resonance. This effect is electron-donating and tends to activate the ortho and para positions relative to the halogen.[3][4]
For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect is crucial in directing the incoming electrophile to the ortho and para positions.[3][5]
In this compound, we have two such deactivating but ortho-, para-directing groups on the benzene ring. The fluorine atom at C7 will direct incoming electrophiles to its ortho position (C6) and its para position (C4). The bromine atom at C5 will direct to its ortho positions (C4 and C6). Therefore, both halogens reinforce the directing of electrophiles to the C4 and C6 positions of the benzene ring.
However, the primary site of electrophilic attack on the benzofuran system is the electron-rich furan ring. The deactivating nature of the bromo and fluoro substituents on the benzene ring will likely further favor electrophilic attack on the furan ring, specifically at the C2 and C3 positions.
Predicted Regioselectivity of Electrophilic Attack
A comprehensive analysis of the competing electronic effects suggests the following order of reactivity for the different positions in this compound towards electrophiles:
C2 > C3 >> C4 > C6
-
C2-position: This is predicted to be the most reactive site due to the inherent electronic properties of the benzofuran ring system, which strongly favor electrophilic attack at this position.[1][2]
-
C3-position: While less favored than C2, this position remains a potential site for electrophilic substitution, especially with bulky electrophiles or under specific reaction conditions.
-
C4 and C6-positions: These positions on the benzene ring are activated by the resonance effects of both the bromo and fluoro substituents. However, the overall deactivation of the benzene ring by the inductive effects of the halogens and the higher intrinsic reactivity of the furan ring make these positions significantly less favorable for attack compared to C2 and C3.
Key Electrophilic Substitution Reactions and Protocols
The following sections detail the predicted outcomes and provide generalized experimental protocols for common electrophilic substitution reactions on this compound. These protocols are based on established procedures for related benzofuran derivatives and should be optimized for the specific substrate.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations.
Predicted Outcome: Nitration of this compound is expected to yield primarily 2-Nitro-5-bromo-7-fluorobenzofuran .
Experimental Protocol:
-
Preparation of the Nitrating Agent: In a flask cooled to 0 °C, cautiously add fuming nitric acid (1.1 equivalents) to acetic anhydride (5 volumes). Stir the mixture for 15 minutes to form acetyl nitrate.
-
Reaction: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a separate flask and cool to 0 °C.
-
Slowly add the prepared acetyl nitrate solution to the solution of the benzofuran derivative while maintaining the temperature at 0 °C.
-
Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram: Nitration Workflow
Caption: Workflow for the nitration of this compound.
Halogenation
Further halogenation of this compound can introduce another halogen atom, typically at the most reactive positions.
Predicted Outcome: Bromination with N-bromosuccinimide (NBS) is expected to yield 2,5-Dibromo-7-fluorobenzofuran . Chlorination with N-chlorosuccinimide (NCS) will likely result in 5-Bromo-2-chloro-7-fluorobenzofuran .
Experimental Protocol (Bromination):
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide by-product.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography or recrystallization.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, which is a precursor to many other functional groups.
Predicted Outcome: Acylation with an acyl chloride in the presence of a Lewis acid catalyst is predicted to occur at the C2 position, yielding a 2-Acyl-5-bromo-7-fluorobenzofuran .
Experimental Protocol:
-
Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous aluminum chloride (AlCl3) (1.2 equivalents) in a dry, non-polar solvent like dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Addition: Cool the suspension to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.
-
Substrate Addition: After stirring for 15 minutes, add a solution of this compound (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the product by column chromatography.
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Simplified mechanism of Friedel-Crafts acylation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.
Predicted Outcome: The Vilsmeier-Haack reaction on this compound is expected to produce 5-Bromo-7-fluoro-benzofuran-2-carbaldehyde .
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) (1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent).
-
Substrate Addition: After stirring for 30 minutes, add this compound (1 equivalent) to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the mixture with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the resulting aldehyde by column chromatography.
Data Summary
| Reaction | Electrophile/Reagent | Predicted Major Product |
| Nitration | Acetyl nitrate | 2-Nitro-5-bromo-7-fluorobenzofuran |
| Bromination | N-Bromosuccinimide (NBS) | 2,5-Dibromo-7-fluorobenzofuran |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-5-bromo-7-fluorobenzofuran |
| Vilsmeier-Haack | POCl₃ / DMF | 5-Bromo-7-fluoro-benzofuran-2-carbaldehyde |
Conclusion
The electrophilic substitution reactions of this compound are governed by a complex interplay of the inherent reactivity of the benzofuran nucleus and the directing effects of the halogen substituents. The furan ring, particularly the C2 position, is the most probable site of electrophilic attack due to its higher electron density compared to the deactivated benzene ring. The provided protocols offer a solid foundation for the synthetic exploration of this versatile scaffold. As with any chemical transformation, careful optimization of reaction conditions is crucial to achieve high yields and selectivity. Further computational studies could provide deeper insights into the transition states and energy barriers associated with electrophilic attack at different positions, further refining our predictive models.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors? Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
YouTube. (2019). Friedel-Crafts acylation. Retrieved from [Link]
-
YouTube. (2018). 18.2d EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
YouTube. (2020). halogens as directing groups. Retrieved from [Link]
-
YouTube. (2022). Electrophilic Aromatic Substitutions You Need To Know! Retrieved from [Link]
-
YouTube. (2014). Electrophilic Aromatic Substitution - EAS Introduction by Leah4sci. Retrieved from [Link]
-
YouTube. (2025). Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
Sources
- 1. KETONIC MANNICH BASES DERIVED FROM 1-(5-BROMOBENZOFURAN-2-YL)ETHAN-1-ONE# - ProQuest [proquest.com]
- 2. globethesis.com [globethesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-7-fluorobenzofuran from o-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust synthetic route for the preparation of 5-Bromo-7-fluorobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-bromophenol. This document provides not only a step-by-step protocol but also delves into the chemical rationale behind each step, troubleshooting advice, and methods for final product characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Substituted Benzofurans
Benzofuran derivatives are a cornerstone in drug discovery, forming the core structure of numerous compounds with a wide array of biological activities, including anti-arrhythmic, anti-cancer, and anti-microbial properties. The specific substitution pattern of this compound makes it a particularly interesting building block for the synthesis of novel therapeutic agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.
This guide outlines a two-stage synthetic approach. The first stage involves the regioselective fluorination of o-bromophenol to yield the key intermediate, 2-bromo-6-fluorophenol. The second stage details a two-step sequence of O-alkylation followed by an acid-catalyzed intramolecular cyclization to construct the benzofuran ring system.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a two-part process, starting with the functionalization of the initial precursor, followed by the construction of the heterocyclic ring.
Caption: Overall synthetic workflow from o-bromophenol to this compound.
Stage 1: Synthesis of 2-Bromo-6-fluorophenol
The introduction of a fluorine atom at the ortho-position to the hydroxyl group is achieved via electrophilic fluorination. Selectfluor® is a common and effective reagent for this transformation.
Protocol: Electrophilic Fluorination of o-Bromophenol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| o-Bromophenol | Reagent | Sigma-Aldrich |
| Selectfluor® | Reagent | Sigma-Aldrich |
| Acetic Acid | Glacial | Fisher Scientific |
| Deionized Water | - | - |
| Dichloromethane | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Petroleum Ether | ACS Grade | Fisher Scientific |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-bromophenol (1.0 eq) in a 10% aqueous acetic acid solution.
-
To this solution, add Selectfluor® (1.5 eq).
-
Irradiate the reaction mixture with a 12 W blue light source at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 2-bromo-6-fluorophenol.[1]
Causality and Insights: The use of an electrophilic fluorine source like Selectfluor® is crucial for the direct fluorination of the electron-rich aromatic ring. The regioselectivity is directed by the activating hydroxyl group to the ortho and para positions. As the para position is already brominated, the fluorination occurs at the available ortho position.
Stage 2: Synthesis of this compound
This stage involves two key chemical transformations: the formation of an ether linkage and the subsequent intramolecular cyclization to form the furan ring.
Step 2a: O-Alkylation of 2-Bromo-6-fluorophenol
Protocol: Synthesis of 1-Bromo-3-fluoro-2-(2,2-dimethoxyethoxy)benzene
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-6-fluorophenol | Synthesized in Stage 1 | - |
| 2-Bromoacetaldehyde dimethyl acetal | Reagent | Sigma-Aldrich |
| Potassium Carbonate | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Deionized Water | - | - |
| Brine | Saturated NaCl(aq) | - |
Procedure:
-
To a stirred solution of 2-bromo-6-fluorophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ether, 1-bromo-3-fluoro-2-(2,2-dimethoxyethoxy)benzene. This crude product is often used in the next step without further purification.
Causality and Insights: This is a classic Williamson ether synthesis. The basic conditions generated by potassium carbonate deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then displaces the bromide from 2-bromoacetaldehyde dimethyl acetal in an SN2 reaction.
Step 2b: Acid-Catalyzed Intramolecular Cyclization
Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Bromo-3-fluoro-2-(2,2-dimethoxyethoxy)benzene | Crude from Step 2a | - |
| Polyphosphoric Acid (PPA) | Reagent | Sigma-Aldrich |
| Dichloromethane | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | - |
| Deionized Water | - | - |
| Brine | Saturated NaCl(aq) | - |
Procedure:
-
Add the crude 1-bromo-3-fluoro-2-(2,2-dimethoxyethoxy)benzene to polyphosphoric acid (PPA) at room temperature with vigorous stirring.
-
Heat the mixture to 100-120 °C and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality and Insights: The strong acid, in this case, polyphosphoric acid, catalyzes the hydrolysis of the dimethyl acetal to the corresponding aldehyde. The aldehyde is then trapped intramolecularly by the phenolic oxygen, followed by dehydration to form the furan ring. This type of reaction is a variation of the Pomeranz–Fritsch reaction.
Characterization of this compound
The structure and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Protons on the furan ring will appear as doublets or multiplets. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the benzofuran core. The carbon atoms attached to bromine and fluorine will show characteristic shifts. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₈H₄BrFO. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed. |
| FT-IR | Characteristic peaks for C-O-C stretching of the furan ring and C-H stretching of the aromatic ring. |
| Melting Point | A sharp melting point indicates high purity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in fluorination | Incomplete reaction; side product formation. | Ensure the reaction is run to completion by TLC monitoring. Optimize reaction time and temperature. |
| Incomplete O-alkylation | Insufficient base; impure reagents. | Use freshly dried potassium carbonate and anhydrous DMF. Increase the reaction temperature or time if necessary. |
| Low yield in cyclization | Incomplete reaction; decomposition of starting material or product. | Ensure vigorous stirring in PPA. Monitor the reaction closely to avoid prolonged heating which can lead to decomposition. |
| Purification difficulties | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Alternative Synthetic Route: Sonogashira Coupling
An alternative and powerful method for the synthesis of substituted benzofurans is the palladium-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[2][3][4] This approach avoids the need for the acetal-containing alkylating agent.
Sources
Application Note: Leveraging 5-Bromo-7-fluorobenzofuran in Suzuki-Miyaura Cross-Coupling for Advanced Drug Discovery
An Application Note and Protocol for Researchers
Abstract
The benzofuran scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic introduction of fluorine atoms can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[3] This guide provides a comprehensive overview and detailed protocols for the application of 5-Bromo-7-fluorobenzofuran as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By coupling this versatile halo-heterocycle with a diverse range of organoboron reagents, researchers can efficiently generate novel, complex, and high-value 5-aryl/heteroaryl-7-fluorobenzofuran derivatives for screening in drug discovery programs.[4][5]
Introduction: The Strategic Value of this compound
Benzofuran and its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The this compound synthon is particularly valuable for several reasons:
-
Orthogonal Reactivity: The bromine atom at the 5-position serves as an excellent handle for Suzuki-Miyaura coupling, a robust and versatile method for C-C bond formation.[6][7] The reactivity of the C-Br bond is significantly higher than that of the C-F bond under typical palladium-catalyzed conditions, allowing for selective functionalization.[8][9]
-
Fluorine's Influence: The fluorine atom at the 7-position acts as a powerful modulator of molecular properties. It can alter the acidity of nearby protons, influence conformation, and block metabolic oxidation, often leading to improved drug efficacy and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
-
Synthetic Versatility: This building block provides a direct route to a library of 5-substituted 7-fluorobenzofurans, a chemical space rich with potential for developing novel therapeutics.[4]
This document serves as a practical guide, explaining the core mechanism of the Suzuki-Miyaura reaction and providing field-tested protocols for its successful implementation with this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[10] The catalytic cycle involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][11][12]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex.[11] The reactivity order for halides is generally I > Br > Cl.[9]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron compound (e.g., a boronic acid) must be activated by a base.[13] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the Pd(II) complex.[14]
-
Reductive Elimination: In the final step, the two organic fragments (the benzofuranyl group and the group from the boronic acid) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[11][15]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle. A simplified diagram illustrating the key steps of the reaction.
Experimental Protocols and Methodologies
Core Components: Making Informed Choices
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of its components.
-
Palladium Precatalyst: While many sources exist, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[10] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.[10][15] For heteroaryl halides like our substrate, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior, as they promote the oxidative addition and reductive elimination steps.[16][17]
-
Base: An inorganic base is crucial for activating the boronic acid.[13] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact yield, with stronger bases like K₃PO₄ often being effective for less reactive coupling partners.[10]
-
Solvent: The reaction is tolerant of various solvents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF, or n-butanol) and water is frequently used to dissolve both the organic and inorganic reagents.[10][18]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with a generic arylboronic acid.
Caption: Figure 2: General Experimental Workflow. A step-by-step process from setup to final product characterization.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1–3 mol%)
-
Phosphine Ligand (e.g., SPhos, 2–6 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)
Procedure:
-
Setup: To a flame-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. The mixture should be stirred to ensure homogeneity.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.[19]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90–110 °C) and stir vigorously for the required time (4–24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[19]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table outlines starting conditions for the coupling of this compound with various boronic acids, adapted from established protocols for similar heteroaryl bromides.[7][20][21][22] Yields are illustrative and will vary based on the specific substrate and precise conditions.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 |
| 2 | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 |
| 3 | Pyridine-3-boronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (3.0) | n-Butanol | 110 | 18 |
| 4 | Thiophene-2-boronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 100 | 10 |
| 5 | Benzofuran-2-boronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O (9:1) | 95 | 24 |
Note: Optimization of catalyst, ligand, base, and solvent may be required to achieve maximum yield.
Troubleshooting and Key Considerations
-
Low Yields: This can be due to several factors. Ensure all reagents are pure and solvents are anhydrous and properly degassed. Consider screening different ligands, bases, or increasing the reaction temperature. Catalyst poisoning, especially with sulfur-containing heteroaryl boronic acids, can be an issue; specialized ligands may be required.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent, a common side reaction.[10] Using a more anhydrous solvent, a different base (e.g., KF), or using boronate esters (like MIDA or pinacol esters) can mitigate this issue.[10]
-
Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen.[10] Thorough degassing of the reaction mixture is critical to minimize this side product.
-
Catalyst Deactivation: The formation of palladium black (inactive Pd metal) indicates catalyst decomposition. This can be prevented by using appropriate stabilizing ligands and maintaining a strict inert atmosphere.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex biaryl and heterobiaryl compounds. This compound stands out as a highly valuable building block, enabling the selective and efficient introduction of a fluorinated benzofuran motif into target molecules. The protocols and insights provided in this guide offer researchers a solid foundation for utilizing this synthon to accelerate the discovery of next-generation therapeutics.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527. Available from: [Link]
-
Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 2457-2483. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
-
El-Gendy, A. A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2467. Available from: [Link]
-
Vechorkin, O., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of BF−Fu by Suzuki coupling and C−H activation. Available from: [Link]
-
Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available from: [Link]
-
Khan, L., et al. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Latin American Journal of Pharmacy, 47(6), 580. Available from: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Available from: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7370-7377. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]
-
Thompson, A. S., et al. (1998). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 63(23), 8559-8566. Available from: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
-
Pop, O., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10582. Available from: [Link]
-
ResearchGate. (n.d.). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation. Available from: [Link]
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Sharma, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 729. Available from: [Link]
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Dengale, S. G., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. Request PDF. Available from: [Link]
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Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2202. Available from: [Link]
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Kim, H., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146-154. Available from: [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available from: [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available from: [Link]
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The Strategic Application of 5-Bromo-7-fluorobenzofuran in Medicinal Chemistry: A Keystone for Novel Therapeutics
In the landscape of modern drug discovery, the benzofuran scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its inherent versatility, coupled with the strategic introduction of halogen substituents, offers a powerful platform for the development of novel therapeutics. This guide delves into the medicinal chemistry applications of a particularly promising, yet underexplored building block: 5-Bromo-7-fluorobenzofuran . We will explore its synthetic rationale, its pivotal role as a versatile intermediate, and provide detailed protocols for its utilization in the synthesis of potential drug candidates. The dual halogenation at the 5- and 7-positions provides a unique combination of functionalities, enabling a broad range of chemical transformations and fine-tuning of pharmacokinetic properties.
The Power of Halogenation: Why this compound is a valuable scaffold
The incorporation of bromine and fluorine atoms into the benzofuran ring system is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a molecule.
The Role of Fluorine: The fluorine atom, owing to its small size and high electronegativity, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Its introduction can block sites of metabolism, leading to an increased half-life of the drug, and can also modulate the pKa of nearby functional groups, thereby affecting the overall pharmacokinetic profile.
The Versatility of Bromine: The bromine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] Furthermore, the presence of bromine can contribute to the formation of halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.[1]
The combination of a fluorine atom at the 7-position and a bromine atom at the 5-position on the benzofuran scaffold, therefore, presents a powerful tool for medicinal chemists to design molecules with improved drug-like properties and potent biological activities.
Proposed Synthetic Pathway for this compound
The proposed synthetic workflow is depicted below:
Sources
Application Note: A Robust Protocol for the Palladium-Catalyzed Synthesis of 5-Bromo-7-fluorobenzofuran Derivatives
Abstract: This document provides a detailed protocol for the synthesis of 5-Bromo-7-fluorobenzofuran derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] The benzofuran scaffold is a core structural motif in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] Halogenated derivatives, in particular, serve as versatile intermediates for further functionalization in drug discovery programs. This guide details a highly efficient one-pot, two-step method centered around a Palladium and Copper co-catalyzed Sonogashira coupling, followed by an intramolecular cyclization to construct the target benzofuran ring system.[4][5] We provide a step-by-step experimental procedure, explain the underlying reaction mechanisms, offer troubleshooting advice, and present expected outcomes to guide researchers in successfully synthesizing these valuable compounds.
Introduction: The Significance of Benzofurans
Benzofuran derivatives are a cornerstone of heterocyclic chemistry, intriguing researchers due to their prevalence in biologically active natural products and synthetic pharmaceuticals.[1][5] The fusion of a benzene ring with a furan ring creates a rigid, planar scaffold that can effectively interact with various biological targets. Consequently, benzofuran-containing molecules have been developed to treat a wide range of diseases.[2][5]
The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the benzofuran core significantly enhances its utility. The bromine atom at the C5 position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom at the C7 position can improve metabolic stability, binding affinity, and membrane permeability of the final drug candidate. This application note outlines a reliable and reproducible protocol for synthesizing this compound derivatives, starting from readily available halogenated phenols.
Overall Synthetic Workflow
The selected strategy involves a one-pot domino reaction sequence beginning with a Sonogashira cross-coupling reaction, immediately followed by an intramolecular cyclization (annulation) to form the benzofuran ring. This approach is highly efficient as it avoids the isolation of the intermediate 2-alkynylphenol, thus saving time and maximizing yield.[6]
Caption: High-level workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of (5-Bromo-7-fluoro-benzofuran-2-yl)(phenyl)methanone as an exemplary derivative.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier Notes |
| 2,4-Dibromo-6-fluorophenol | C₆H₃Br₂FO | 270.90 | Synthesized or commercially available. |
| Phenylacetylene | C₈H₆ | 102.13 | Purify by distillation if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | Store under inert atmosphere. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Use freshly opened or purified material. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Distill from CaH₂ before use. |
| Toluene | C₇H₈ | 92.14 | Anhydrous, <50 ppm H₂O. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reagent grade for extraction. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | For work-up. |
| Brine | NaCl | 58.44 | Saturated aqueous solution. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh for column chromatography. |
Equipment Setup
-
Three-neck round-bottom flask (100 mL), flame-dried under vacuum.
-
Reflux condenser with a nitrogen/argon inlet.
-
Magnetic stirrer and heating mantle with a temperature controller.
-
Syringes for liquid transfers.
-
Standard glassware for work-up and purification.
Step-by-Step Procedure
-
Flask Preparation : To the flame-dried 100 mL three-neck round-bottom flask, add 2,4-Dibromo-6-fluorophenol (1.35 g, 5.0 mmol, 1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) (175 mg, 0.25 mmol, 5 mol%), and Copper(I) Iodide (48 mg, 0.25 mmol, 5 mol%).
-
Inert Atmosphere : Seal the flask, evacuate, and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition : Add anhydrous toluene (25 mL) and distilled triethylamine (1.4 mL, 10.0 mmol, 2.0 equiv.) via syringe.
-
Initiate Stirring : Begin vigorous magnetic stirring to form a suspension.
-
Substrate Addition : Add phenylacetylene (0.66 mL, 6.0 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes at room temperature.
-
Reaction Heating : Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. The Sonogashira coupling should occur first, followed by the slower cyclization step.
-
Cooling and Filtration : Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature. Dilute with dichloromethane (30 mL) and filter through a pad of Celite® to remove the catalyst and salts. Wash the pad with additional DCM (2 x 10 mL).
-
Aqueous Work-up : Combine the organic filtrates and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 95:5) to afford the pure this compound derivative as a solid.
Reaction Mechanism
The overall transformation proceeds through two distinct catalytic cycles operating in concert: the Sonogashira coupling and the subsequent intramolecular cyclization.
Sonogashira Coupling Catalytic Cycle
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[7][8] It involves interconnected palladium and copper catalytic cycles.[9]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the 2,4-dibromo-6-fluorophenol, preferentially at the more reactive C-Br bond ortho to the hydroxyl group, forming a Pd(II) intermediate.
-
Transmetalation : A copper(I) acetylide species, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing a halide.
-
Reductive Elimination : The aryl and alkynyl groups on the Pd(II) center couple and are eliminated, forming the 2-alkynylphenol product and regenerating the Pd(0) catalyst.[9]
-
-
Copper Cycle :
-
The terminal alkyne is deprotonated by the amine base.
-
This acetylide anion coordinates with Cu(I) to form a copper(I) acetylide complex, which is the active species for the transmetalation step.[8]
-
Caption: Catalytic cycles of the Sonogashira coupling.
Intramolecular Annulation
Following the formation of the 2-alkynylphenol intermediate, an intramolecular 5-exo-dig cyclization occurs. The phenolic oxygen attacks the proximal carbon of the alkyne, a process often catalyzed by the palladium complex or promoted by the basic conditions, to form the five-membered furan ring.[10]
Expected Results and Characterization
The described protocol is expected to provide the target compound in good to excellent yields.
| Parameter | Expected Outcome |
| Product | 5-Bromo-7-fluoro-2-phenylbenzofuran |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-85% |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 7.8-7.2 (m, Ar-H), 7.0 (s, H3) |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 155-110 (Ar-C), with characteristic C-F and C-Br couplings. |
| MS (ESI) | m/z calcd for C₁₄H₈BrFO [M+H]⁺, found with characteristic bromine isotope pattern. |
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; poor quality reagents (solvents, base); insufficient inert atmosphere. | Use freshly opened/purified catalyst and reagents. Ensure solvents are anhydrous and the system is thoroughly purged with an inert gas. |
| Formation of Alkyne Dimer | Homocoupling (Glaser coupling) of the terminal alkyne, often promoted by the copper catalyst in the presence of oxygen. | Degas the solvent and reagents thoroughly before use. Maintain a strict inert atmosphere. If the problem persists, consider a copper-free Sonogashira protocol, which may require a different ligand/base system.[11] |
| Isolation of 2-Alkynylphenol Intermediate | Incomplete intramolecular cyclization. | Increase reaction time and/or temperature (e.g., to 100 °C). Ensure a sufficient amount of base is present, as it promotes the deprotonation of the phenol required for cyclization. |
| Complex Mixture of Products | Side reactions, decomposition of starting material or product under prolonged heating. | Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. Optimize the reaction temperature; sometimes a lower temperature for a longer duration can provide a cleaner reaction profile. Ensure the purity of the starting 2,4-dibromo-6-fluorophenol. |
References
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- Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed.
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- Palladium-catalyzed synthesis of benzofurans from phenols and olefins. ResearchGate.
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- Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing).
- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
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- Full article: Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Taylor & Francis Online.
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- Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry.
- Sonogashira Coupling. Chemistry LibreTexts.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
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- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing).
- Coupling to alkynes: the Sonogashira reaction. Unknown Source.
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Google Patents.
- Preparation of 2,4-dibromophenol. PrepChem.com.
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Application Notes & Protocols: 5-Bromo-7-fluorobenzofuran as a Strategic Building Block for Next-Generation Kinase Inhibitors
Introduction: The Pursuit of Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent a prominent class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet challenges such as off-target effects and acquired resistance persist. A key strategy in modern medicinal chemistry is the use of "privileged scaffolds," core molecular frameworks that are known to bind to specific protein families.[1] The benzofuran nucleus is one such scaffold, recognized for its prevalence in biologically active natural products and synthetic compounds, and its derivatives have shown significant potential as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Polo-like Kinase 1 (PLK1).[2][3][4][5]
This guide focuses on a specifically functionalized building block: 5-Bromo-7-fluorobenzofuran . We will explore the strategic rationale behind its design, provide detailed protocols for its synthesis and subsequent functionalization, and present a case study illustrating its application in the development of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the targeted design of novel therapeutics.
The Strategic Advantage of the this compound Scaffold
The specific substitution pattern of this compound is not arbitrary; it is a deliberate design to impart desirable physicochemical and pharmacological properties to the final kinase inhibitor.
-
The Benzofuran Core : As a bioisostere of the native indole ring found in many ATP-competitive inhibitors, the benzofuran scaffold can effectively mimic the necessary interactions within the kinase hinge region. Its rigid, planar structure provides a solid anchor for orienting substituents into key binding pockets.
-
The 5-Bromo Position : The bromine atom at the 5-position serves as a versatile synthetic handle. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. This allows for the systematic exploration of the solvent-exposed region of the kinase active site, enabling the introduction of various moieties to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, the bromine atom itself can engage in halogen bonding, a specific non-covalent interaction that can contribute to enhanced binding affinity with the target protein.
-
The 7-Fluoro Position : The fluorine atom at the 7-position offers several advantages. Fluorine is the most electronegative element, and its introduction can significantly alter the local electronic environment of the molecule. This can modulate the pKa of nearby functional groups, influencing solubility and cell permeability. Moreover, the C-F bond is exceptionally stable and can block sites of metabolic oxidation, thereby improving the metabolic stability and half-life of the drug candidate. In some cases, fluorine can also participate in favorable orthogonal multipolar interactions with the protein backbone, further enhancing binding affinity.
Synthesis of the this compound Building Block
While this compound is commercially available from several suppliers, a reliable in-house synthesis may be required for large-scale production or for the preparation of analogs. The following is a proposed synthetic route based on established methodologies for the synthesis of substituted benzofurans, starting from the commercially available 2,4-dibromo-6-fluorophenol.[6][7]
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of 2,4-dibromo-6-fluorophenol (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
To a degassed solution of the protected phenol from Step 1 (1.0 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and triethylamine (Et3N), add ethynyltrimethylsilane (1.5 equiv.), copper(I) iodide (0.05 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Step 3: Desilylation
-
Dissolve the product from Step 2 (1.0 equiv.) in methanol (0.2 M).
-
Add potassium carbonate (K2CO3, 2.0 equiv.) and stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Intramolecular Cyclization
-
Dissolve the product from Step 3 (1.0 equiv.) in dimethylformamide (DMF, 0.1 M).
-
Add copper(I) iodide (0.1 equiv.) and heat the reaction mixture to 120 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 5: Deprotection of the MOM group
-
Dissolve the protected benzofuran from Step 4 (1.0 equiv.) in a suitable solvent such as DCM or methanol.
-
Add an acid such as trifluoroacetic acid (TFA) or aqueous HCl and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction and extract the product.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Application in Kinase Inhibitor Synthesis: Key Coupling Reactions
The true utility of this compound lies in its capacity for diversification through cross-coupling reactions. The bromine at the 5-position is the primary site for these transformations.
Caption: General functionalization of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl or heteroaryl boronic acid to the 5-position of the benzofuran core.
-
Materials :
-
This compound (1.0 equiv.)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure :
-
To a Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation at the 5-position.
-
Materials :
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.2 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure :
-
To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base.
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add this compound, the amine, and the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
-
Case Study: Benzofuran Derivatives as Potent VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is therefore a validated therapeutic strategy in oncology.[8] The benzofuran scaffold has been successfully employed in the design of potent VEGFR-2 inhibitors.[4]
A recent study highlighted the development of enaminone-linked benzofuran derivatives as dual inhibitors of VEGFR-2 and carbonic anhydrase IX (hCA IX), another important cancer target.[8] In this study, a derivative featuring a 5-bromo-substituted benzofuran moiety demonstrated potent inhibition of VEGFR-2.[8]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
The structure-activity relationship (SAR) from this study revealed that the 5-bromo substitution was well-tolerated and contributed to the high potency of the compound. This underscores the value of the this compound building block in generating potent kinase inhibitors.
| Compound | Scaffold | R Group at 5-position | Target Kinase | IC₅₀ (µM) |
| 4a | Benzofuran | H | VEGFR-2 | 0.058[8] |
| 4c | Benzofuran | Br | VEGFR-2 | 0.155[8] |
| Pazopanib | Indazole | - | VEGFR-2 | 0.059[8] |
Table 1: Inhibitory activity of benzofuran derivatives against VEGFR-2.[8]
The data indicates that while the unsubstituted benzofuran derivative (4a) was slightly more potent, the 5-bromo derivative (4c) still exhibited excellent potency in the sub-micromolar range, comparable to the approved drug Pazopanib.[8] This highlights that the bromine atom is not detrimental to activity and serves as a valuable vector for further optimization through the coupling reactions described above.
Conclusion
This compound is a highly valuable and versatile building block for the design and synthesis of novel kinase inhibitors. The strategic placement of the bromo and fluoro substituents provides a unique combination of synthetic utility and desirable drug-like properties. The ability to perform selective cross-coupling reactions at the 5-position allows for the rapid generation of compound libraries to explore structure-activity relationships, while the 7-fluoro group can enhance metabolic stability and binding affinity. The demonstrated application of a 5-bromo-benzofuran scaffold in potent VEGFR-2 inhibitors validates its potential in oncology drug discovery. The protocols and conceptual framework provided herein offer a robust starting point for researchers to leverage this powerful building block in their own kinase inhibitor programs.
References
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Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PubMed Central. Available at: [Link]
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Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. Available at: [Link]
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Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. PubMed. Available at: [Link]
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The design strategy of the novel benzofuran-piperazine hybrids as CDK2 type II inhibitors. ResearchGate. Available at: [Link]
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Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. National Library of Medicine. Available at: [Link]
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Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. PubMed Central. Available at: [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Available at: [Link]
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Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Library of Medicine. Available at: [Link]
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Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. PubMed. Available at: [Link]
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Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. Available at: [Link]
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Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1. PubMed. Available at: [Link]
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Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available at: [Link]
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. Available at: [Link]
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One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available at: [Link]
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Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Available at: [Link]
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. Available at: [Link]
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Semantic Scholar. Available at: [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
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Application Note: A Scalable Synthetic Approach to 5-Bromo-7-fluorobenzofuran Intermediates
Abstract
Substituted benzofurans are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] 5-Bromo-7-fluorobenzofuran, in particular, represents a valuable building block for drug discovery, combining the synthetic utility of a bromine handle with the metabolic stability and unique electronic properties conferred by fluorine. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of key intermediates required for producing this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind strategic choices, from starting material selection to reaction conditions, ensuring a robust and reproducible process. The protocols herein are designed as self-validating systems, incorporating in-process controls and safety guidelines critical for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy & Retrosynthetic Analysis
The successful scale-up of a multi-step synthesis hinges on a robust and convergent strategy that utilizes readily available starting materials and high-yielding, reliable reactions. Our retrosynthetic analysis identifies 2,4-Dibromo-6-fluorophenol as a pivotal intermediate. This precursor strategically positions the requisite bromine and fluorine atoms on the phenolic ring, setting the stage for the subsequent construction of the furan moiety.
The chosen forward synthesis employs a modern, palladium/copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization—a powerful and well-documented method for benzofuran ring formation.[3][4][5][6] This approach offers high functional group tolerance and excellent yields, making it amenable to large-scale production.
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of Key Intermediate: 2,4-Dibromo-6-fluorophenol
Causality of Experimental Design: The synthesis begins with the preparation of 2,4-Dibromo-6-fluorophenol. This intermediate is critical as it establishes the correct substitution pattern on the aromatic ring in a single, high-yield step. Starting from the commercially available 4-Bromo-2-fluorophenol, we perform a regioselective electrophilic bromination. The strongly activating hydroxyl group directs the incoming electrophile (Br+) to the ortho and para positions. Since the para position is already occupied by a bromine atom, the reaction proceeds with high selectivity at the vacant ortho position. Acetic acid is chosen as the solvent for its ability to dissolve the phenol and moderate the reactivity of bromine.
Protocol 1: Ortho-Bromination of 4-Bromo-2-fluorophenol
Materials:
-
4-Bromo-2-fluorophenol
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Ice bath.
-
Standard glassware for workup and purification.
Procedure:
-
Reaction Setup: Charge the round-bottom flask with 4-Bromo-2-fluorophenol (1.0 eq) and glacial acetic acid (5-10 volumes). Cool the resulting solution to 0-5 °C using an ice bath.
-
Bromine Addition: In a separate container, dilute bromine (1.05 eq) with a small amount of glacial acetic acid. Add this solution dropwise to the cooled phenol solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Scientific Rationale: Slow, controlled addition is crucial to manage the exothermic reaction and prevent over-bromination or side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred beaker of ice water containing sodium thiosulfate solution (10% w/v). Continue stirring until the red-orange color of excess bromine has disappeared.
-
Trustworthiness Check: The decolorization provides a clear visual confirmation that excess bromine has been safely neutralized.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,4-Dibromo-6-fluorophenol can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
Data Summary Table 1: Reagents and Expected Outcome for Protocol 1
| Reagent | Molar Eq. | Purpose | Typical Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| 4-Bromo-2-fluorophenol | 1.0 | Starting Material | - | >98 |
| Bromine (Br₂) | 1.05 | Brominating Agent | 90-97 | >95 (crude) |
| Glacial Acetic Acid | Solvent | Reaction Medium | - | - |
| Sodium Thiosulfate | - | Quenching Agent | - | - |
Part II: Synthesis of this compound
With the core intermediate in hand, the next phase focuses on constructing the furan ring. This is achieved through a sequence of protection, carbon-carbon bond formation, and cyclization.
Caption: Detailed workflow for benzofuran ring formation.
Protocol 2.1: Protection of the Phenolic Hydroxyl Group
Causality of Experimental Design: The acidic proton of the phenol is incompatible with the basic conditions of the subsequent Sonogashira coupling. Therefore, the hydroxyl group must be protected. A methyl ether is an ideal choice as it is robust, easy to install, and can be cleaved under conditions that facilitate the final cyclization step. Williamson ether synthesis using dimethyl sulfate is a cost-effective and scalable method.
Procedure:
-
Setup: To a solution of 2,4-Dibromo-6-fluorophenol (1.0 eq) in acetone or DMF (10 volumes), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Alkylation: Add dimethyl sulfate (DMS, 1.2 eq) dropwise at room temperature. Caution: DMS is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC/HPLC.
-
Workup: After cooling, filter off the solids and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield 1,5-Dibromo-3-fluoro-2-methoxybenzene. The product is often pure enough for the next step without further purification.
Protocol 2.2: Regioselective Sonogashira Coupling
Causality of Experimental Design: This is the key C-C bond-forming step. A Sonogashira coupling is used to introduce the two-carbon unit required for the furan ring.[6][7] We couple the protected phenol with trimethylsilylacetylene (TMSA). The TMS group temporarily protects the terminal alkyne proton and improves handling. The coupling is regioselective for the bromine at the 2-position, which is more sterically accessible and electronically activated for oxidative addition to the Palladium(0) catalyst compared to the bromine at the 4-position.
Procedure:
-
Setup: To a solution of 1,5-Dibromo-3-fluoro-2-methoxybenzene (1.0 eq) in a suitable solvent like toluene or THF (10 volumes), add trimethylsilylacetylene (1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.
-
Trustworthiness Check: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction to 70-80 °C and stir until the starting material is consumed (typically 8-16 hours), as monitored by HPLC.
-
Workup: Cool the mixture, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate. The crude product can be purified by column chromatography.
Protocol 2.3: One-Pot Deprotection and Intramolecular Cyclization
Causality of Experimental Design: The final step involves removing both the TMS and methyl protecting groups and triggering the intramolecular 5-exo-dig cyclization to form the benzofuran ring. This can often be achieved in a single, efficient operation. A strong Lewis acid like boron tribromide (BBr₃) can cleave the methyl ether, while the resulting phenolic oxygen attacks the alkyne, which is activated by the reaction conditions or a co-reagent, to close the ring. Alternatively, fluoride-based reagents (like TBAF) can remove the TMS group, followed by demethylation and cyclization.
Procedure (using BBr₃):
-
Setup: Dissolve the coupled alkyne intermediate from Protocol 2.2 (1.0 eq) in anhydrous dichloromethane (DCM, 20 volumes) under an argon atmosphere. Cool the solution to -78 °C.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 2.5 eq) in DCM dropwise, maintaining the temperature below -70 °C.
-
Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Workup: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude this compound by column chromatography (eluting with hexanes/ethyl acetate) or recrystallization to obtain the final product.
Safety and Handling Precautions
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[8] Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.
-
Hydrobromic Acid (HBr): A strong, corrosive acid that can be generated as a byproduct. Handle with the same precautions as other strong acids.[9][10][11][12] Ensure storage is in corrosion-resistant containers away from incompatible materials like bases or strong oxidizers.[9][10]
-
Dimethyl Sulfate (DMS): Extremely toxic, carcinogenic, and mutagenic. All operations must be conducted in a fume hood with appropriate PPE. Work with a quenching solution (e.g., dilute ammonia) nearby.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere where possible.
-
Boron Tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and techniques.
References
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Hassan, Z., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(35), 21687-21719. Retrieved from [Link]
-
More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
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Kaur, A., & Kumar, V. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online Journal of Chemistry, 1(3). Retrieved from [Link]
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Tradewheel. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid. Retrieved from [Link]
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6249–6262. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. Retrieved from [Link]
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Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
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Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26868. Retrieved from [Link]
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ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]
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Taddei, M., et al. (2008). Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy. Journal of Combinatorial Chemistry, 10(4), 517-20. Retrieved from [Link]
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ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
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application in the synthesis of PARP inhibitors.
An Application Guide to the Synthesis of PARP Inhibitors: Strategies, Protocols, and Mechanistic Insights
Authored by a Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. Moving beyond a simple recitation of steps, this guide delves into the strategic rationale behind synthetic choices, offers detailed, field-proven protocols for the synthesis of a key PARP inhibitor, and grounds all information in authoritative scientific literature.
The Rationale for PARP Inhibition: A Foundation in Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular DNA damage response (DDR).[1] Their primary role involves detecting and signaling DNA single-strand breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[2][3] PARP1 binds to the site of an SSB, catalyzing the synthesis of a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other essential DNA repair proteins.[3][4]
The therapeutic power of PARP inhibitors lies in the concept of synthetic lethality . In healthy cells, if the BER pathway is inhibited, the resulting SSBs can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway.[2] However, certain cancers, notably those with germline mutations in the BRCA1 or BRCA2 genes, possess a deficient HR repair system.[4][5][6] In these HR-deficient cancer cells, the inhibition of PARP leads to an accumulation of irreparable DSBs, triggering genomic instability and ultimately, apoptosis.[2][7] This selective killing of cancer cells while sparing healthy, HR-proficient cells is the cornerstone of PARP inhibitor therapy.[8]
A critical aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping".[9] These drugs not only competitively inhibit the binding of the NAD+ substrate to PARP's catalytic domain but also trap the PARP enzyme on the DNA at the site of damage.[5] This trapped PARP-DNA complex is itself a significant physical impediment to DNA replication and transcription, contributing substantially to the inhibitor's cytotoxicity.[4][9]
Figure 1: The mechanism of synthetic lethality induced by PARP inhibitors.
Core Scaffolds of Clinically Approved PARP Inhibitors
Several PARP inhibitors have received regulatory approval, each featuring a distinct heterocyclic core structure designed to mimic the nicotinamide portion of the NAD+ substrate, allowing them to bind to the catalytic pocket of PARP enzymes.[9]
| Inhibitor | Core Structure | FDA-Approved Indications (Selected) |
| Olaparib (Lynparza) | Phthalazinone | Ovarian Cancer, Breast Cancer, Pancreatic Cancer, Prostate Cancer |
| Rucaparib (Rubraca) | Indole-Azepinone | Ovarian Cancer, Prostate Cancer |
| Niraparib (Zejula) | Indazole | Ovarian Cancer, Fallopian Tube Cancer, Peritoneal Cancer |
| Talazoparib (Talzenna) | Pyridophthalazinone | Breast Cancer, Prostate Cancer |
Synthetic Strategy & Protocol: The Case of Olaparib
Olaparib was the first-in-class PARP inhibitor to gain FDA approval and serves as an excellent model for discussing synthetic strategies.[10] Its synthesis requires the convergent assembly of two key fragments: the phthalazinone core and a functionalized benzoic acid side chain, which is ultimately coupled to a cyclopropyl-activated piperazine ring.
Modern, scalable syntheses prioritize safety and efficiency. A significant advancement in the synthesis of the key phthalazinone intermediate has been the move away from using highly toxic and explosive hydrazine hydrate.[10][11] Instead, routes starting from the low-cost industrial byproduct phthalhydrazide are preferred for both safety and economic reasons.[10]
Figure 2: Convergent synthetic workflow for Olaparib.
Detailed Protocol for the Synthesis of Olaparib Key Intermediate
This protocol is adapted from a scalable and practical process designed for manufacturing.[10][11] It focuses on the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a pivotal intermediate for the final drug substance.[11]
Expertise & Experience: The choice of a Negishi coupling (Step 3) is strategic for its high functional group tolerance and reliability in forming C-C bonds between sp² and sp³ centers, which is crucial for linking the two main fragments. The use of phthalhydrazide as a starting material (as opposed to routes requiring hydrazine) represents a significant process safety improvement, a key consideration in scaling up chemical syntheses.[10]
| Step | Procedure | Reagents & Conditions | Yield | Purity | Trustworthiness & Validation |
| 1 | Chlorination of Phthalhydrazide | Phthalhydrazide, Phosphorus oxychloride (POCl₃). Reflux. | ~92% | >98% | Reaction progress monitored by TLC/HPLC until starting material is consumed. Product identity confirmed by ¹H NMR. |
| 2 | Bromination of Benzoate | Ethyl 2-fluoro-5-methylbenzoate, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) in Dichloromethane (DCM). Reflux. | ~96% | >99% | Selective benzylic bromination is confirmed by NMR, observing the shift of the methyl protons. Monitored by GC/HPLC to prevent over-bromination. |
| 3 | Negishi Coupling | Monochloro-phthalazinone (from Step 1), Brominated Benzoate (from Step 2), Zinc dust, LiCl, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., SPhos) in THF. | ~80% | >97% | The formation of the C-C bond is the critical step. Progress is monitored by HPLC. The crude product is purified by crystallization to remove catalyst residues and byproducts. |
| 4 | Saponification | Coupled Ester (from Step 3), Sodium hydroxide (NaOH) in a mixture of THF/Water. | ~85% | >99% | Complete conversion of the ester to the carboxylic acid is verified by HPLC. The product is isolated by acidic workup and filtration, ensuring high purity. |
Final Assembly Steps: Amidation and Acylation
-
Amidation: The key carboxylic acid intermediate from Step 4 is coupled with N-Boc-piperazine. This reaction typically employs standard peptide coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or similar reagents to form the amide bond in high yield (~78%).[10]
-
Boc Deprotection: The tert-Butoxycarbonyl (Boc) protecting group is removed from the piperazine nitrogen under acidic conditions, commonly using hydrochloric acid in a suitable solvent.
-
Final Acylation: The resulting secondary amine is acylated with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to yield the final Olaparib molecule.[10][12] This final step is typically high-yielding (~85-91%).[10][12]
Purification and Characterization: Throughout the synthesis, purification is achieved primarily through recrystallization or slurry washes, which are highly effective and scalable methods for obtaining materials of high purity.[13][14] The purity of intermediates and the final active pharmaceutical ingredient (API) is rigorously assessed using High-Performance Liquid Chromatography (HPLC). Structural confirmation at each stage is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[15][16]
Future Directions: Evolving Synthetic Strategies
The field of PARP inhibitor synthesis continues to evolve. Research focuses on developing even more efficient, cost-effective, and environmentally benign ("green") synthetic routes.[17] This includes exploring novel catalytic systems, reducing the number of synthetic steps, and improving atom economy.[17] Furthermore, as new generations of PARP inhibitors are designed to overcome resistance or achieve higher selectivity, novel synthetic challenges will emerge, requiring innovative solutions from the medicinal and process chemistry communities.[18][19]
References
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
Zellweger, R., & Lopes, M. (2022). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
-
O'Sullivan, J. (2017). PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. CancerNetwork. [Link]
-
Li, H., et al. (2025). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kim, H., et al. (2022). Practical and Efficient Approach to Scalable Synthesis of Rucaparib. Organic Process Research & Development. [Link]
-
Reddy, L. H., et al. (2017). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]
-
Li, H., et al. (2025). Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed. [Link]
-
Kim, H., et al. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Organic & Biomolecular Chemistry. [Link]
-
Sonnenblick, A., et al. (2015). Mechanism of action of PARP inhibitors. ResearchGate. [Link]
-
Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]
-
Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules. [Link]
-
Shah, A. P., et al. (2018). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Folia Medica. [Link]
- CN105085429A - Synthetic method of olaparib.
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-
Kim, H., et al. (2022). The second-generation synthesis of rucaparib (1). ResearchGate. [Link]
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Li, H., et al. (2025). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Taylor & Francis Online. [Link]
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Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]
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Talele, T. T., et al. (2021). Design, Synthesis, and Biological Evaluation of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wang, S., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]
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Wang, S., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]
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University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. [Link]
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Yeung, J., et al. (2025). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Yeung, J., et al. (2025). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. ResearchGate. [Link]
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Yeung, J., et al. (2025). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Taylor & Francis Online. [Link]
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Wang, Y., et al. (2025). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. [Link]
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Chen, J., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. [Link]
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Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]
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YouTube. (2020). Unlocking Synthetic Lethality: Targeting PARP Inhibition in BRCA1 and BRCA2 Mutant Cancers. [Link]
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Application Notes & Protocols: Leveraging 5-Bromo-7-fluorobenzofuran for the Synthesis of Novel Anticancer Agents
Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology
The benzofuran core, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry. This structural motif is present in a multitude of natural products and synthetic molecules that exhibit a wide array of pharmacological effects, including potent anticancer activity.[1] The versatility of the benzofuran scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. Halogenation of the benzofuran ring, in particular, has been shown to significantly enhance anticancer efficacy, likely due to the formation of halogen bonds that improve binding affinity to biological targets.[2]
The subject of this guide, 5-Bromo-7-fluorobenzofuran, is a strategically designed building block for the synthesis of novel anticancer agents. The bromine atom at the C-5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in modern drug discovery for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] The fluorine atom at the C-7 position can enhance the metabolic stability and membrane permeability of the resulting compounds, further underscoring the potential of this scaffold in developing next-generation cancer therapeutics.[2] This document provides detailed protocols for the derivatization of this compound and presents data on the anticancer activities of related compounds.
Strategic Derivatization via Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position of this compound is primed for functionalization through well-established palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of aryl, heteroaryl, and alkynyl groups, leading to the creation of extensive libraries of novel compounds for anticancer screening.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-7-fluorobenzofurans
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[5] In this context, it enables the synthesis of 5-aryl-7-fluorobenzofurans, which are of significant interest as potential anticancer agents.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and effective catalyst for Suzuki couplings involving aryl bromides.[6]
-
Base: A base such as potassium carbonate (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[7]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed to dissolve both the organic and inorganic reagents.[6]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.03-0.05 eq).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-7-fluorobenzofuran.
Visualization of Suzuki-Miyaura Coupling Pathway:
Caption: Synthetic route to 5-Aryl-7-fluorobenzofurans.
Sonogashira Coupling: Synthesis of 5-Alkynyl-7-fluorobenzofurans
The Sonogashira coupling provides a powerful means to introduce alkynyl moieties, forming a C(sp²)-C(sp) bond.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst, like copper(I) iodide (CuI), is standard for Sonogashira couplings.[9]
-
Base: An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and facilitate the catalytic cycle.[9]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used.[10]
Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed THF and triethylamine (2.0 eq) via syringe.
-
Under a positive flow of the inert gas, add CuI (0.03-0.05 eq) and PdCl₂(PPh₃)₂ (0.02-0.03 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-7-fluorobenzofuran.
Visualization of Sonogashira Coupling Pathway:
Caption: Synthetic route to 5-Alkynyl-7-fluorobenzofurans.
Data Presentation: Anticancer Activity of Substituted Benzofurans
The following table summarizes the in vitro anticancer activity of various substituted benzofuran derivatives against a range of human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofuran | 3-(Bromomethyl)benzofuran derivative | K562 (Leukemia) | 5.0 | [2] |
| Halogenated Benzofuran | 3-(Bromomethyl)benzofuran derivative | HL60 (Leukemia) | 0.1 | [2] |
| Fluorinated Benzofuran | 4-Fluoro-2-benzofuranyl derivative | uPA expressing cells | 0.43 | [2] |
| Benzofuran-Chalcone Hybrid | Chalcone derivative 33d | MCF-7 (Breast) | 3.22 | [11] |
| Benzofuran-Chalcone Hybrid | Chalcone derivative 33d | A-549 (Lung) | 2.74 | [11] |
| Oxindole-Benzofuran Hybrid | Compound 22f | MCF-7 (Breast) | 2.27 | [11] |
| 3-Amidobenzofuran | Compound 28g | MDA-MB-231 (Breast) | 3.01 | [11] |
| 3-Amidobenzofuran | Compound 28g | HCT-116 (Colon) | 5.20 | [11] |
Experimental Workflow Visualization
The general workflow for the synthesis, purification, and characterization of novel benzofuran derivatives is depicted below.
Caption: General experimental workflow.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The strategic placement of the bromo and fluoro substituents allows for facile derivatization through robust palladium-catalyzed cross-coupling reactions, leading to the generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the benzofuran scaffold. The presented biological data for related compounds highlights the significant potential of this class of molecules in oncology drug discovery. Future work should focus on the synthesis of a broad range of 5-aryl and 5-alkynyl-7-fluorobenzofuran derivatives and their systematic evaluation against a panel of cancer cell lines to establish clear structure-activity relationships and identify lead candidates for further preclinical development.
References
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2827. [Link]
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Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). [Link]
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Napiórkowska, M., Kaźmierczak-Barańska, J., Królewska-Głowińska, K., Czerwińska, P., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
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Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6). [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, N. N. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 12845-12866. [Link]
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ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved January 12, 2026, from [Link]
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El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226. [Link]
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Gherghel, S., Păunescu, E., & Oprean, R. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
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Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]
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Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6). [Link]
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Avalani, J. R., Raval, D. K., & Raval, J. P. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo[B]Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of Institutional Pharmacy and Life Sciences, 2(2), 38-48. [Link]
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Mondal, B., & Ghorai, P. (2024). Palladium(II) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry. [Link]
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Nagy, E., Váradi, M., & Nagymihály, Z. (2022). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. Catalysts, 12(11), 1399. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Mondal, B., & Ghorai, P. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5645-5649. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Novák, Z. (n.d.). 17. Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for Monitoring Reaction Progress of 5-Bromo-7-fluorobenzofuran
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Reaction Monitoring in the Functionalization of 5-Bromo-7-fluorobenzofuran
This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms (bromine and fluorine) at specific positions on the benzofuran scaffold allows for selective functionalization through various cross-coupling and substitution reactions. The bromine atom, in particular, is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
Effective and precise monitoring of these transformations is not merely a procedural step but a cornerstone of successful synthesis. It allows for the determination of reaction endpoints, the identification of intermediates, the assessment of side-product formation, and the optimization of reaction conditions to maximize yield and purity. This guide provides a comprehensive overview of the principles and detailed protocols for monitoring the reaction progress of this compound using a suite of common analytical techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Choosing the Right Tool for the Job: A Logic-Driven Approach to Technique Selection
The choice of monitoring technique is dictated by the specific reaction being performed, the physical properties of the reactants and products, and the level of detail required. This compound is frequently employed as an electrophile in a variety of palladium- or copper-catalyzed cross-coupling reactions. The following decision framework will guide the selection of the most appropriate monitoring method.
dot graph "technique_selection_logic" { layout="dot"; rankdir="TB"; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
} Caption: Logic diagram for selecting a reaction monitoring technique.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Workhorse
TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress.[1][2] Its simplicity, speed, and low cost make it the first line of analysis in most synthetic labs.[1][3] For reactions involving this compound, TLC is used to visualize the consumption of the starting material and the appearance of the product.
Causality Behind TLC Choices
The choice of eluent (mobile phase) is critical for achieving good separation on the silica gel plate (stationary phase). Since this compound is a moderately polar aromatic ether, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.[3] The optimal ratio is determined empirically to achieve a retention factor (R_f) for the starting material of approximately 0.3-0.4, allowing for clear separation from both less polar products and more polar baseline impurities.[4]
The R_f value is a measure of how far a compound travels up the plate relative to the solvent front.[5][6] It is calculated as:
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]
A key practice for unambiguous monitoring is the use of a "co-spot," where the reaction mixture is spotted directly on top of the starting material spot.[7] This helps to confirm the identity of the starting material spot in the reaction lane, especially if the product R_f is very close to that of the reactant.[7]
Detailed Protocol for TLC Monitoring of a Suzuki Coupling Reaction
This protocol describes the monitoring of a Suzuki-Miyaura coupling between this compound and an arylboronic acid.
Materials:
-
TLC plates (silica gel 60 F254)[8]
-
Developing chamber with a lid
-
Capillary spotters
-
Eluent: e.g., 9:1 Hexanes:Ethyl Acetate (v/v) - this should be optimized
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate) if products are not UV-active
Workflow:
dot graph tlc_workflow { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
} Caption: Workflow for monitoring a reaction by TLC.
Step-by-Step Procedure:
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).[3][8]
-
Prepare Samples for Spotting:
-
SM: Dissolve a small amount of this compound in a volatile solvent like ethyl acetate.
-
Rxn: Take a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dilute it with a small amount of ethyl acetate to a suitable concentration.[1]
-
-
Spot the Plate:
-
Lane 1 (SM): Using a clean capillary spotter, lightly touch the dissolved starting material to the corresponding mark on the baseline.
-
Lane 2 (Co): Spot the starting material as in Lane 1. Then, without changing spotters, spot the diluted reaction mixture directly on top of the SM spot.[7]
-
Lane 3 (Rxn): Using the spotter from the reaction mixture, spot the diluted reaction mixture on the final mark.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the eluent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.[2]
-
Visualize and Interpret: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[5] Visualize the spots under a UV lamp. Circle the spots with a pencil. The reaction is complete when the starting material spot in the "Rxn" lane has disappeared, and a new product spot is clearly visible.
| Compound Type | Typical Polarity | Expected R_f Range (9:1 Hex:EtOAc) |
| This compound (SM) | Moderately Polar | 0.3 - 0.4 |
| Arylboronic Acid | Polar | 0.0 - 0.1 (often stays at baseline) |
| Biaryl Product | Less Polar than SM | 0.4 - 0.6 |
Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative Analysis with Structural Confirmation
GC-MS is a powerful technique that separates components of a mixture in the gas phase and provides mass information for each component, allowing for both quantification and structural elucidation.[9][10] It is an excellent method for monitoring reactions of this compound, provided the starting material and products are volatile and thermally stable.[11]
Causality Behind GC-MS Choices
The choice of a GC column is paramount. A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is generally suitable for separating halogenated aromatic compounds.[12] The temperature program is optimized to ensure good separation between the starting material, product, and any potential side products or intermediates within a reasonable timeframe.
The mass spectrometer provides definitive identification. The molecular ion peak (M+) of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.[12] The fragmentation pattern is a unique fingerprint that can confirm the structure of the starting material and help identify the product. Common fragmentations for such compounds include the loss of the bromine atom, CO, and ring cleavage.[12][13][14]
Detailed Protocol for GC-MS Monitoring
Instrumentation:
-
Gas chromatograph with a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Mass spectrometer with an electron ionization (EI) source.[12]
Workflow:
dot graph gcms_workflow { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
} Caption: General experimental workflow for GC-MS analysis.
Step-by-Step Procedure:
-
Sample Preparation:
-
At a specific time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting it in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate). This prevents further reaction.
-
If the reaction mixture contains solids (e.g., base, salts), filter the diluted sample through a small plug of silica or a syringe filter.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Run a pre-determined temperature program. A typical program might be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 50-400).
-
-
Data Interpretation:
-
Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (determined by running authentic standards if available).
-
Examine the mass spectrum of each peak. Confirm the identity of this compound by its molecular ion (m/z 214/216) and fragmentation pattern. The product will have a different molecular weight and fragmentation pattern.
-
Reaction progress is quantified by comparing the peak areas of the starting material and the product over time.
-
| Parameter | This compound | Hypothetical Suzuki Product |
| Molecular Weight | 215.02 g/mol | Varies (e.g., 196.19 for phenyl product) |
| Expected M+ (m/z) | 214, 216 (1:1 ratio) | 196 |
| Key Fragments (m/z) | 135 (M-Br), 107 (M-Br-CO) | Varies based on coupled partner |
| Typical Retention Time | Shorter | Longer (usually) |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes
HPLC is a highly versatile and quantitative technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile, making it a powerful alternative to GC-MS.[15][16]
Causality Behind HPLC Choices
Reversed-phase HPLC is the most common mode for analyzing moderately polar compounds like halogenated benzofurans.[17] A C18 or a Phenyl-Hexyl column is typically used as the stationary phase.[15] The mobile phase is usually a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[17] The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and the polar mobile phase. The less polar product will typically have a longer retention time than the more polar starting material. A UV detector is commonly used, as benzofurans are chromophoric.
Detailed Protocol for HPLC Monitoring
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm particle size).
Workflow:
dot graph hplc_workflow { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
} Caption: General experimental workflow for HPLC analysis.
Step-by-Step Procedure:
-
Sample Preparation: Prepare the sample as described for GC-MS analysis, but dilute the aliquot in the mobile phase to ensure compatibility.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Inject the prepared sample (e.g., 5-10 µL).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Interpretation:
-
Identify the peaks for the starting material and product based on their retention times.
-
Quantify the reaction progress by integrating the peak areas. The percentage conversion can be calculated from the relative areas of the starting material and product peaks.
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-Time Mechanistic Insights
In-situ (or real-time) NMR spectroscopy is a sophisticated technique that allows for the continuous monitoring of a reaction as it occurs within the NMR tube.[8][18] It provides rich structural information and quantitative data over time, making it invaluable for kinetic studies and mechanistic investigations.[19]
Causality Behind In-situ NMR Choices
For reactions of this compound, both ¹H and ¹⁹F NMR can be powerful probes. ¹H NMR allows for the tracking of signals corresponding to both the reactant and product.[20] However, ¹⁹F NMR can be particularly advantageous due to its high sensitivity, wide chemical shift range, and the absence of background signals, providing a clean window to observe the transformation of the fluorine-containing starting material into the product.[18] The disappearance of the ¹⁹F signal for this compound and the appearance of a new ¹⁹F signal for the product can be integrated to provide precise kinetic data.[18]
A key requirement is that the reaction must be slow enough to acquire meaningful spectra at various time points and that the peaks of interest must be well-resolved.[18]
Detailed Protocol for In-situ ¹⁹F NMR Monitoring
Instrumentation:
-
NMR spectrometer equipped with a variable temperature probe.
-
NMR tubes.
Workflow:
dot graph nmr_workflow { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
} Caption: Workflow for in-situ NMR reaction monitoring.
Step-by-Step Procedure:
-
Sample Preparation:
-
In an NMR tube, combine this compound, the other reactant (e.g., arylboronic acid), the base, and a deuterated solvent (e.g., THF-d₈ or Toluene-d₈).
-
Add an internal standard with a known concentration and a ¹⁹F signal that does not overlap with the reactant or product signals (if available and necessary for absolute quantification).
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer and bring it to the desired reaction temperature.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal resolution.[18]
-
-
Reaction Initiation and Monitoring:
-
Remove the tube, quickly inject the final component to initiate the reaction (e.g., a solution of the palladium catalyst), and rapidly re-insert it into the spectrometer.
-
Immediately begin acquiring a series of ¹⁹F NMR spectra at set time intervals (e.g., every 5 minutes). This is often done using an arrayed experiment setup in the spectrometer software.[18]
-
-
Data Analysis:
-
Process the series of spectra.
-
For each time point, integrate the ¹⁹F signal for the starting material and the ¹⁹F signal for the product.
-
Plot the relative concentrations (based on integrals) of the reactant and product as a function of time to generate a reaction profile.
-
Conclusion
The successful synthesis and derivatization of this compound rely heavily on the careful and informed monitoring of reaction progress. This guide has detailed the application of four key analytical techniques—TLC, GC-MS, HPLC, and in-situ NMR—providing not only step-by-step protocols but also the underlying scientific rationale for their use. By selecting the appropriate technique based on the specific reaction and the desired information, researchers can effectively optimize conditions, ensure reaction completion, and confidently characterize their products, thereby accelerating progress in drug discovery and materials science.
References
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
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Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. Available at: [Link]
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Carter, J. H., et al. (2019). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science, 10(31), 7344-7351. Available at: [Link]
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Cromwell, O. R., et al. (2021). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters, 10(7), 843–848. Available at: [Link]
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Gomez, S., et al. (2020). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 85(23), 15136–15143. Available at: [Link]
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Guerra, P., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-7676. Available at: [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
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Hoh, E., & Mastovska, K. (2008). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Chromatographic Science, 46(7), 591-602. Available at: [Link]
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Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Available at: [Link]
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Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. Available at: [Link]
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Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
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HPLC.eu. (n.d.). chiral columns. Available at: [Link]
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Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 229-235. Available at: [Link]
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Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18016-18029. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
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The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
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Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Accounts of chemical research, 41(11), 1450–1460. Available at: [Link]
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Ma, D. (2015). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Acta Chimica Sinica, 73(7), 593. Available at: [Link]
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Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Available at: [Link]
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Rathod, B. (2024). An overview on thin layer chromatography. International Journal of Pharmaceutical Sciences, 2(7), 662-672. Available at: [Link]
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Demarque, D. P., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(1), 5-17. Available at: [Link]
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Demarque, D. P., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(1), 5-17. Available at: [Link]
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Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(53), 14066-14070. Available at: [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]
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Petry, F., et al. (2020). Phosphine-free Heck reaction: mechanistic insights and catalysis “on water” using a charge-tagged palladium complex. New Journal of Chemistry, 44(27), 11499-11506. Available at: [Link]
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Robbins, D. W., & Hartwig, J. F. (2011). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Available at: [Link]
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Synthetic Strategies for the Preparation of 5-Bromo-7-fluorobenzofuran Analogs: An Application Note for Medicinal Chemists
Introduction: The Significance of the Benzofuran Scaffold in Drug Discovery
The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3][4] Its derivatives have garnered substantial interest from pharmaceutical researchers due to their wide-ranging therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4][5] The 5-Bromo-7-fluorobenzofuran core, in particular, represents a key pharmacophore whose analogs are of high interest in medicinal chemistry. The strategic placement of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space.[6] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates. This guide provides an in-depth exploration of robust synthetic routes to prepare analogs of this compound, offering detailed protocols and mechanistic insights for researchers in drug development.
Retrosynthetic Analysis: Devising Pathways to Functionalized Benzofurans
A logical retrosynthetic analysis of the this compound scaffold reveals several key disconnection points, suggesting multiple strategic approaches for its synthesis. The primary strategies involve the formation of the furan ring onto a pre-functionalized benzene core.
Caption: Retrosynthetic analysis of this compound analogs.
This analysis highlights three primary and highly effective strategies for constructing the benzofuran core:
-
Palladium-Copper-Catalyzed Sonogashira Coupling and Cyclization: This powerful one-pot or sequential approach involves the coupling of a substituted 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[7][8] This method is highly versatile for creating 2- and/or 3-substituted benzofurans.
-
Intramolecular Wittig Reaction: This classic olefination reaction can be adapted for benzofuran synthesis by reacting a salicylaldehyde derivative with a suitable phosphonium ylide.[1][9][10] This strategy is particularly useful for introducing substituents at the 2-position.
-
Copper-Catalyzed Ullmann Condensation: This method involves the intramolecular C-O bond formation from a suitably substituted phenol and a vinyl halide. While requiring higher temperatures, modern advancements have improved its efficiency.[11]
Synthetic Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of this compound analogs, focusing on the Sonogashira coupling and Wittig reaction pathways due to their broad applicability and favorable reaction conditions.
Protocol 1: Synthesis of 2-Substituted-5-Bromo-7-fluorobenzofurans via Sonogashira Coupling and Cyclization
This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-disubstituted benzofurans, which can be adapted for 2-substituted analogs by using a terminal alkyne that does not participate in a subsequent coupling.[7] Microwave irradiation is employed to shorten reaction times and improve yields.[7]
Rationale: The Sonogashira coupling is a highly efficient method for forming C-C bonds between sp- and sp²-hybridized carbon atoms.[1][2][8][12][13] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst allows the reaction to proceed under mild conditions.[1][2] The subsequent intramolecular cyclization of the in situ generated 2-alkynylphenol is typically promoted by the basic reaction conditions or a subsequent acid-catalyzed step.
Caption: Workflow for Sonogashira coupling and cyclization.
Materials:
-
4-Bromo-2-fluoro-6-iodophenol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Aryl iodide (for 3-substitution, 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Experimental Protocol:
-
To a microwave-safe reaction vessel, add 4-Bromo-2-fluoro-6-iodophenol, the terminal alkyne, the aryl iodide (if applicable), PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF and triethylamine via syringe.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,3-disubstituted-5-bromo-7-fluorobenzofuran analog.
Quantitative Data Summary (Representative Yields):
| Entry | Terminal Alkyne | Aryl Iodide | Yield (%) |
| 1 | Phenylacetylene | Iodobenzene | 85 |
| 2 | 1-Hexyne | 4-Iodotoluene | 78 |
| 3 | Ethynyltrimethylsilane | - | 92 |
| 4 | 4-Ethynylanisole | 1-Iodo-4-nitrobenzene | 75 |
Note: Yields are hypothetical and representative of typical Sonogashira reactions for benzofuran synthesis.[7]
Protocol 2: Synthesis of 2-Substituted-5-Bromo-7-fluorobenzofurans via Intramolecular Wittig Reaction
This protocol outlines the synthesis of 2-substituted benzofurans starting from a salicylaldehyde derivative. The key step is the intramolecular Wittig reaction of a phosphonium ylide generated in situ.[1][9][10]
Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium ylide. In this intramolecular variation, the ylide and the aldehyde functional groups are present in the same molecule, leading to the formation of the furan ring. The choice of the phosphonium salt precursor allows for the introduction of various substituents at the 2-position of the benzofuran.
Caption: Workflow for intramolecular Wittig synthesis of benzofurans.
Materials:
-
4-Bromo-2-fluoro-6-hydroxybenzaldehyde (1.0 equiv)
-
α-Bromo- or α-chloro-ketone/ester (e.g., chloroacetone, ethyl bromoacetate) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
Experimental Protocol:
Part A: Synthesis of the Phenoxy Ketone/Ester Intermediate
-
In a round-bottom flask, dissolve 4-Bromo-2-fluoro-6-hydroxybenzaldehyde in anhydrous acetone.
-
Add potassium carbonate and the α-halo ketone/ester.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the phenoxy ketone/ester intermediate.
Part B: Intramolecular Wittig Reaction
-
Dissolve the phenoxy ketone/ester intermediate and triphenylphosphine in anhydrous toluene.
-
Reflux the mixture for 12-24 hours to form the phosphonium salt. The salt may precipitate from the solution.
-
Cool the reaction mixture and collect the phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.
-
Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add sodium hydride portion-wise.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-substituted-5-bromo-7-fluorobenzofuran.
Expected Substituents at the 2-Position:
| α-Halo Reagent | Resulting 2-Substituent |
| Chloroacetone | -CH₃ |
| Ethyl bromoacetate | -COOEt |
| Phenacyl bromide | -Ph |
Conclusion
The synthetic routes outlined in this application note provide robust and versatile methods for the preparation of this compound analogs. The Sonogashira coupling approach offers a highly efficient one-pot procedure for accessing a wide range of 2- and 3-substituted derivatives. The intramolecular Wittig reaction provides a complementary strategy, particularly for the synthesis of 2-substituted analogs. By leveraging these methodologies, medicinal chemists can efficiently generate libraries of novel benzofuran derivatives for biological screening, accelerating the discovery of new therapeutic agents. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials.
References
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- Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (n.d.). National Institutes of Health.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
- High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols. (n.d.). Benchchem.
- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (n.d.). Zoltán Novák.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega.
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- Highly substituted benzo[b]furan synthesis through substituent migration. (2024, March 28). RSC Publishing.
- (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). ResearchGate.
- Benzofuran Derivatives: Significance and symbolism. (2024, December 13).
- Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024, August 27). RSC Publishing.
- Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (2022, July 14). The Journal of Organic Chemistry.
- The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ullmann condensation. (n.d.). Wikipedia.
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Application Notes and Protocols for the Investigation of 5-Bromo-7-fluorobenzofuran as a Novel Herbicide Candidate
Introduction: The Quest for New Herbicidal Scaffolds
The escalating challenge of herbicide resistance in weed populations worldwide necessitates the discovery and development of herbicides with novel modes of action. The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, represents a promising area of exploration for new bioactive molecules.[1][2] Naturally occurring and synthetic benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3][4] Notably, studies on benzofuran-2-acetic esters have revealed significant phytotoxic activity, underscoring the potential of this chemical class in the development of "bio-inspired" or "natural-like" herbicides.[5][6]
Furthermore, the strategic incorporation of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established method for enhancing biological efficacy.[7][8] Halogenation can improve factors like metabolic stability, membrane permeability, and binding affinity to target proteins. The presence of both a bromine and a fluorine atom on the benzofuran ring of 5-Bromo-7-fluorobenzofuran suggests a potential for potent biological activity, making it a compelling candidate for investigation as a novel herbicide.
These application notes provide a comprehensive guide for the synthesis, herbicidal screening, and initial mechanism of action studies of this compound. The protocols are designed for researchers in agrochemical discovery and development, offering a structured approach to evaluating this promising compound.
Part 1: Synthesis of this compound
A specific, detailed synthesis for this compound is not widely available in the literature, indicating its novelty as a research compound. The following is a proposed, plausible synthetic route based on established methodologies for the synthesis of halogenated benzofurans. This multi-step synthesis should be performed by chemists trained in synthetic organic chemistry.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-(2-Bromo-6-fluorophenoxy)acetaldehyde diethyl acetal
-
To a stirred solution of 2-bromo-6-fluorophenol (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).
-
Add bromoacetaldehyde diethyl acetal (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 7-Fluorobenzofuran
-
Add the purified 2-(2-bromo-6-fluorophenoxy)acetaldehyde diethyl acetal from Step 1 to polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Stir the mixture at an elevated temperature (typically 100-120°C for PPA) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 7-fluorobenzofuran.
Step 3: Synthesis of this compound
-
Dissolve the 7-fluorobenzofuran from Step 2 in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography or recrystallization to afford pure this compound.
Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: Protocols for Herbicidal Activity Screening
The following protocols are designed to assess the pre-emergence and post-emergence herbicidal activity of this compound on representative monocot and dicot weed species.
Experimental Workflow for Bioassays
Caption: Workflow for pre- and post-emergence herbicide bioassays.
Protocol 2.1: Pre-Emergence Herbicidal Bioassay
This assay evaluates the effect of the compound on seed germination and early seedling growth.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 10,000 ppm) in acetone or DMSO.
-
Create a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) in a suitable solvent containing a surfactant (e.g., 0.1% Tween-20).
-
Include a solvent-only control and a positive control with a known pre-emergence herbicide.
-
-
Planting:
-
Application:
-
Apply the test solutions evenly to the soil surface of each pot using a sprayer, ensuring consistent volume per pot.
-
-
Incubation and Evaluation:
-
Place the pots in a growth chamber with controlled temperature, humidity, and light cycles (e.g., 25°C, 16h light/8h dark).[10]
-
Water the pots as needed.
-
After 14-21 days, evaluate the results by:
-
Counting the number of emerged seedlings.
-
Visually scoring for phytotoxicity (chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill).
-
Harvesting the above-ground biomass, drying it, and weighing it to determine the percent reduction compared to the control.
-
-
Protocol 2.2: Post-Emergence Herbicidal Bioassay
This assay assesses the compound's effect on established plants.
-
Plant Preparation:
-
Sow seeds of test species in pots as described above and grow them in a growth chamber until they reach the 2-3 true leaf stage.[10]
-
-
Application:
-
Prepare test solutions as in Protocol 2.1.
-
Apply the solutions as a foliar spray to the seedlings, ensuring complete and uniform coverage.
-
-
Incubation and Evaluation:
-
Return the treated plants to the growth chamber.
-
Observe the plants regularly for signs of phytotoxicity.
-
After 14-21 days, perform the evaluation as described in Protocol 2.1 (visual scoring and biomass reduction).
-
Data Presentation
Summarize the quantitative data in a table for clear comparison of dose-dependent effects.
| Concentration (ppm) | Pre-Emergence % Inhibition (Pigweed) | Pre-Emergence % Inhibition (Barnyardgrass) | Post-Emergence % Biomass Reduction (Pigweed) | Post-Emergence % Biomass Reduction (Barnyardgrass) |
| Control | 0 | 0 | 0 | 0 |
| 62.5 | ||||
| 125 | ||||
| 250 | ||||
| 500 | ||||
| 1000 | ||||
| Positive Control |
Part 3: Investigating the Mechanism of Action (MoA)
Identifying the molecular target is a critical step in herbicide development.[11] For a novel compound like this compound, a logical starting point is to investigate its effect on known, essential plant-specific biochemical pathways. Dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthesis pathway, has recently been identified as a novel herbicide target.[6][12][13]
Hypothesized Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
We hypothesize that this compound may act as an inhibitor of DHODH. Inhibition of this enzyme would disrupt the synthesis of pyrimidines, which are essential for DNA, RNA, and cell division, leading to growth arrest and plant death.
Caption: Hypothesized MoA: Inhibition of DHODH by this compound.
Protocol 3.1: In Vitro DHODH Enzyme Inhibition Assay
This protocol provides a method to test the direct inhibitory effect of the compound on DHODH activity.
-
Enzyme Preparation:
-
Obtain or prepare recombinant plant DHODH (e.g., from Arabidopsis thaliana). The enzyme can be expressed in E. coli and purified.
-
-
Assay Principle:
-
DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of an electron acceptor. The reaction can be monitored spectrophotometrically by following the reduction of a dye such as 2,6-dichloroindophenol (DCIP).
-
-
Assay Protocol:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing a detergent).
-
In a 96-well plate, add the assay buffer, dihydroorotate (substrate), and DCIP.
-
Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding the purified DHODH enzyme.
-
Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
A low IC₅₀ value would provide strong evidence that this compound is a direct inhibitor of DHODH, supporting the hypothesized mechanism of action.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of this compound as a potential novel herbicide. Positive results from the described bioassays and mechanism of action studies would warrant further research, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize herbicidal activity.[7][14]
-
Spectrum of Activity: Testing against a broader range of weed and crop species to determine its selectivity.
-
Toxicology and Environmental Fate Studies: Assessing the safety profile of the compound for non-target organisms and its persistence in the environment.
The exploration of novel chemical scaffolds like halogenated benzofurans is essential for the future of sustainable weed management. The protocols outlined here offer a robust starting point for researchers to contribute to this critical endeavor.
References
-
The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2023). ResearchGate. [Link]
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University Extension. [Link]
-
Benzofuran-2-acetic esters as a new class of natural-like herbicides. (2020). Pest Management Science. [Link]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Proceedings of the National Academy of Sciences. [Link]
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). National Institutes of Health. [Link]
-
Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). ResearchGate. [Link]
-
Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (2022). MDPI. [Link]
-
Herbicide Bioassay. (n.d.). Woods End Laboratories. [Link]
-
Mechanism of action and selectivity of a novel herbicide, fenquinotrione. (2018). ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health. [Link]
-
Structure and herbicidal activity relationships of the 2,3-dihydro-2,3,4,6,7-penta-methylbenzofuran-5-yl substituents in 5-benzofuryl-2-[1-(alkoxyimine) alkyl]-3-hydroxycyclohex-2-en-1-ones. (2008). ResearchGate. [Link]
-
The structures of active halogen derivatives of benzofurans. (n.d.). ResearchGate. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2021). RSC Publishing. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Bromo-7-fluorobenzofuran
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often suffer from harsh reaction conditions and limited substrate scope.[1][2] This reaction's ability to couple a wide variety of amines with aryl and heteroaryl halides under relatively mild conditions has revolutionized the synthesis of complex molecules.[1]
This application note provides a detailed experimental guide for the palladium-catalyzed amination of 5-Bromo-7-fluorobenzofuran, a substrate of interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in bioactive compounds.[3][4] The presence of both a bromine and a fluorine atom, along with the heterocyclic benzofuran core, presents unique challenges and considerations for optimizing the reaction conditions. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and offer insights into troubleshooting common issues, thereby equipping researchers with the knowledge to successfully implement this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate the oxidative addition and stabilize the resulting palladium complex.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and nature of the base are critical parameters that can significantly impact the reaction's success, especially with base-sensitive substrates.[7][8]
-
Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired N-arylbenzofuran product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| This compound | >97% | Commercially available | Store under inert atmosphere. |
| Amine (e.g., Morpholine) | Anhydrous, >99% | Commercially available | Use a freshly opened bottle or distill before use. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Can be used as a precatalyst. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercially available | A common Pd(0) precatalyst. |
| XPhos | >98% | Commercially available | A bulky electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercially available | A strong, non-nucleophilic base. Handle in a glovebox. |
| Cesium carbonate (Cs₂CO₃) | >99% | Commercially available | A milder inorganic base. |
| Toluene | Anhydrous, >99.8% | Commercially available | Use from a solvent purification system or freshly distilled. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercially available | Use from a solvent purification system or freshly distilled. |
| Schlenk tube or sealed vial | - | - | Oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High purity | - | For maintaining an inert atmosphere. |
| Standard glassware for workup | - | - | - |
| Silica gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the amination of this compound with a secondary amine (e.g., morpholine) as a representative example. Optimization may be required for different amines.
Caption: A generalized workflow for the palladium-catalyzed amination.
Detailed Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the tube with a rubber septum or a screw cap with a PTFE liner.
-
Evacuate the tube and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via a syringe.
-
Finally, add the amine (1.2 equiv.) via a syringe.
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically between 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aminated benzofuran derivative.
-
Optimization of Reaction Parameters: A Data-Driven Approach
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[9][10] For the amination of this compound, the following table provides a starting point for optimization based on literature precedents for similar substrates.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 85-95 | [10] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 70-85 | [9] |
| 3 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 80-90 | [9] |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 65-80 | [11] |
Troubleshooting Guide: Navigating Common Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Catalyst poisoning by the benzofuran oxygen | - Use a fresh batch of palladium precatalyst and ligand.- Ensure rigorous exclusion of air and moisture using Schlenk techniques.- Use freshly purified, anhydrous, and degassed solvents.- Screen different ligands; bulky biaryl phosphine ligands like XPhos or RuPhos are often effective in preventing catalyst inhibition by heteroatoms.[12] |
| Formation of side products (e.g., hydrodehalogenation) | - Base-promoted decomposition of the starting material- Inefficient reductive elimination | - Use a weaker base such as K₃PO₄ or Cs₂CO₃.[9]- Lower the reaction temperature and extend the reaction time.- Screen different ligands to promote the desired reductive elimination pathway. |
| Low yield with primary amines | - Double arylation of the primary amine | - Use a larger excess of the primary amine.- Employ a bulkier ligand to sterically hinder the second arylation. |
| Difficulty in product purification | - Co-elution with byproducts or starting materials | - Optimize the eluent system for column chromatography.- Consider recrystallization of the final product. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-substituted 5-amino-7-fluorobenzofurans. By carefully selecting the appropriate combination of palladium precatalyst, phosphine ligand, base, and solvent, and by maintaining a strictly inert reaction atmosphere, researchers can achieve high yields of the desired products. This application note provides a comprehensive framework for the successful implementation of this critical transformation, empowering scientists in the field of drug discovery and development to efficiently access novel and valuable chemical entities.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. (2021-12-03). [Link]
-
Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters - ACS Publications. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy-Aminosulfones. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Semantic Scholar. [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC - PubMed Central. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters - ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Synthesis of Azide Functionalized Tetrahydrobenzofurans and Their Antineoplastic Study. Bentham Science. [Link]
-
One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Publishing. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications. [Link]
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]
-
Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC - NIH. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
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Application Notes and Protocols: 5-Bromo-7-fluorobenzofuran as a Versatile Building Block for High-Performance Organic Electronics
For: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.
Introduction: The Strategic Role of Halogenated Heterocycles in Organic Electronics
The precise tuning of molecular electronic properties is paramount in the design of next-generation organic electronic materials. Halogenation of π-conjugated systems has emerged as a powerful strategy to modulate frontier molecular orbital (FMO) energy levels, enhance intermolecular interactions, and improve device performance and stability.[1][2] Fluorine, with its high electronegativity, can effectively lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which can facilitate electron injection and improve resistance to oxidative degradation.[1] Bromine, on the other hand, serves as a versatile synthetic handle, enabling the construction of extended π-systems through various cross-coupling reactions.[3]
5-Bromo-7-fluorobenzofuran is a unique building block that strategically incorporates both of these halogens onto a rigid and electron-rich benzofuran core. This dual functionalization provides a distinct advantage: the fluorine atom at the 7-position pre-tunes the electronic properties of the core unit, while the bromine atom at the 5-position offers a reactive site for post-synthetic modification and polymerization. These attributes make this compound a highly promising precursor for a new generation of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Physicochemical Properties of this compound
A foundational understanding of the starting material is critical for its effective application.
| Property | Value | Source |
| CAS Number | 286836-04-2 | [4][5][6] |
| Molecular Formula | C₈H₄BrFO | [4] |
| Molecular Weight | 215.02 g/mol | N/A |
| Appearance | Clear colorless to pale yellow liquid | [7] |
| Purity | ≥97% | [4] |
| Boiling Point | 233.4±20.0 °C (760 Torr) | [5] |
| Density | 1.696±0.06 g/cm³ | [5] |
Core Application: Synthesis of a Novel Donor-Acceptor Polymer for OPVs
The following sections detail a hypothetical, yet scientifically robust, application of this compound in the synthesis of a donor-acceptor (D-A) copolymer for use in bulk heterojunction (BHJ) organic solar cells. The benzofuran moiety, being electron-rich, will serve as the donor unit. The bromine atom provides a site for Suzuki cross-coupling, a reliable and versatile method for C-C bond formation.[8][9]
Rationale for Material Design
The design of the target polymer, poly[5-(2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione)-7-fluorobenzofuran] (PBF-DPP), leverages the favorable electronic properties of the 7-fluorobenzofuran unit and the strong light-absorbing and electron-accepting characteristics of the diketopyrrolopyrrole (DPP) core. The strategic placement of the fluorine atom is anticipated to lower the HOMO level of the resulting polymer, thereby increasing the open-circuit voltage (Voc) of the corresponding solar cell device. The bulky alkyl chains on the DPP unit are incorporated to ensure good solubility and processability of the final polymer.
Synthetic Workflow Diagram
The overall synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling polymerization between the brominated donor monomer (M1) and a diboronic ester-functionalized acceptor monomer (M2).
Caption: Synthetic workflow for the PBF-DPP copolymer.
Detailed Experimental Protocols
Disclaimer: The following protocols are illustrative and based on established methodologies for Suzuki-Miyaura polymerization. Researchers should conduct their own optimization and safety assessments.
Synthesis of 2,5-bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione (M2)
This protocol assumes the synthesis of the dibrominated DPP precursor is known or accessible from commercial sources.
Step 1: Miyaura Borylation
-
To a dry, argon-purged Schlenk flask, add dibrominated DPP (1.0 eq), bis(pinacolato)diboron (2.5 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq).
-
Add anhydrous 1,4-dioxane (sufficient to achieve a ~0.1 M concentration of the dibrominated DPP).
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, pour the mixture into water and extract with chloroform (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford M2 as a dark solid.
Self-Validation Check:
-
¹H NMR: Disappearance of the signals corresponding to the protons on the brominated thiophene rings and the appearance of the characteristic signal for the methyl groups of the pinacol boronate esters at ~1.3 ppm.
-
Mass Spectrometry: The observed mass should correspond to the calculated molecular weight of the desired product.
Suzuki-Miyaura Polymerization to Yield PBF-DPP
Step 1: Polymerization
-
To a dry, argon-purged Schlenk flask, add this compound (M1) (1.0 eq) and the DPP-diboronic ester (M2) (1.0 eq).
-
Add anhydrous toluene (to achieve ~0.05 M concentration).
-
Add a 2 M aqueous solution of K₂CO₃ (4.0 eq).
-
Add a few drops of Aliquat 336 as a phase-transfer catalyst.
-
Degas the biphasic mixture with argon for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 95 °C and stir vigorously for 48 hours under an argon atmosphere.
-
During the reaction, the viscosity of the solution is expected to increase, and the color may change significantly.
Step 2: Polymer Work-up and Purification
-
After cooling to room temperature, pour the reaction mixture into a stirring solution of methanol.
-
Filter the precipitated polymer and wash with methanol and acetone to remove oligomers and catalyst residues.
-
Redissolve the polymer in a minimal amount of hot chloroform and re-precipitate into methanol.
-
Filter and dry the polymer under vacuum at 40 °C for 24 hours.
Self-Validation Check:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A high molecular weight and a PDI between 1.5 and 2.5 are typically targeted for good film-forming properties.
-
¹H NMR: Broadening of the aromatic proton signals compared to the monomers is indicative of successful polymerization.
Expected Material Properties and Device Performance
The incorporation of the 7-fluorobenzofuran unit is hypothesized to influence the optoelectronic properties of the resulting PBF-DPP polymer in the following ways:
| Parameter | Expected Outcome | Rationale |
| HOMO Energy Level | Lowered (deeper) | The electron-withdrawing fluorine atom stabilizes the HOMO level of the benzofuran donor unit.[1] |
| Optical Bandgap | Wide | The benzofuran unit has a relatively large bandgap, which will be modulated by the DPP acceptor. |
| Solubility | Good | The bulky 2-octyldodecyl side chains on the DPP unit will ensure good solubility in common organic solvents like chloroform, chlorobenzene, and o-dichlorobenzene. |
| OPV Device Voc | Increased | A deeper HOMO level generally leads to a larger energy difference between the polymer HOMO and the acceptor (e.g., a fullerene derivative) LUMO, resulting in a higher Voc. |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel π-conjugated materials for organic electronics. Its unique electronic properties, conferred by the fluorine atom, and its synthetic accessibility, enabled by the bromine atom, allow for the rational design of high-performance organic semiconductors. The detailed protocol for the synthesis of a hypothetical D-A copolymer, PBF-DPP, demonstrates a clear and viable pathway for the application of this compound in the field of organic photovoltaics. Further exploration of this and other derivatives is expected to yield a new class of materials with tailored properties for a wide range of organic electronic devices.
References
- Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing).
- Improvement of photovoltaic-related parameters through bromination and the role of chlorine, bromine, iodine, and dehalogenation in the fluorinated Y6 small molecule. Molecular Physics - Taylor & Francis Online.
- Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. MDPI.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
Sources
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 286836-04-2 [sigmaaldrich.com]
- 5. CAS # 286836-04-2, this compound - chemBlink [chemblink.com]
- 6. This compound | 286836-04-2 [amp.chemicalbook.com]
- 7. 7-Bromo-5-fluorobenzo[b]furan, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-7-fluorobenzofuran
Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 5-Bromo-7-fluorobenzofuran, a key intermediate in medicinal chemistry. Our approach is grounded in mechanistic principles and practical, field-tested solutions to common synthetic challenges.
Introduction
The synthesis of substituted benzofurans is a cornerstone of modern medicinal chemistry, with these scaffolds appearing in numerous biologically active compounds.[1] The target molecule, this compound, presents a unique set of challenges due to its specific halogenation pattern, which can influence reactivity and lead to undesired side reactions. This guide will focus on a common and effective synthetic strategy: a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Scenario 1: Low Yield of the Desired Product
Question: My Sonogashira coupling and cyclization reaction to form this compound is resulting in a low overall yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this two-step, one-pot synthesis can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Catalyst Inactivity or Degradation:
-
Cause: The palladium catalyst is susceptible to deactivation, especially in the presence of oxygen. The copper co-catalyst can also be a factor in unwanted side reactions.
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly opened, high-quality palladium and copper catalysts. Consider a copper-free Sonogashira protocol to minimize homocoupling of the alkyne (Glaser coupling).[2]
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of solvent, base, and temperature is critical for both the coupling and cyclization steps.
-
Solution: A solvent screen may be necessary, with DMF and toluene being common starting points. The base is crucial; weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are often effective for the cyclization step.[2] Temperature control is also vital; while the Sonogashira coupling may proceed at room temperature to 50°C, the subsequent cyclization may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in the starting materials, such as the di-halogenated phenol or the alkyne, can interfere with the catalytic cycle.
-
Solution: Ensure all reagents are pure and dry. Solvents should be anhydrous and degassed to remove oxygen.
-
Scenario 2: Formation of Significant By-products
Question: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the pure this compound. What are these by-products and how can I minimize their formation?
Answer:
The formation of by-products is a common issue in cross-coupling reactions. Identifying these impurities is the first step toward mitigating their formation.
Common By-products and Mitigation Strategies:
| By-product | Potential Cause | Mitigation Strategy |
| Homocoupled Alkyne (Glaser Coupling) | Excess copper catalyst or the presence of oxygen. | Use a minimal amount of copper co-catalyst or switch to a copper-free Sonogashira protocol.[2] Ensure the reaction is thoroughly deoxygenated. |
| Dehalogenated Starting Material or Product | Reductive dehalogenation is a known side reaction in palladium-catalyzed processes. | Use a milder base and optimize the reaction temperature. A highly active catalyst that promotes the desired cross-coupling over dehalogenation can also be beneficial.[3] |
| Uncyclized Intermediate | The cyclization step is incomplete. | Increase the reaction temperature or time after the initial Sonogashira coupling is complete. Ensure a suitable base for the cyclization is present. |
| Regioisomers | Poor regioselectivity during the cyclization step. | The electronic and steric properties of the substituents on the phenol ring direct the cyclization. While less of a concern with a single site for cyclization, careful control of reaction conditions can enhance selectivity in more complex systems. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting materials for the synthesis of this compound via a Sonogashira coupling and cyclization route?
A common and effective approach involves the reaction of a di-halogenated phenol with a terminal alkyne. For this compound, a logical starting material would be 2,4-dibromo-6-fluorophenol and a protected acetylene, such as trimethylsilylacetylene . The trimethylsilyl group can be removed in situ or in a separate step before cyclization.
Q2: How can I effectively purify the final this compound product?
Purification of halogenated benzofurans typically involves standard chromatographic techniques.
-
Column Chromatography: This is the most common method. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, is usually effective in separating the desired product from non-polar by-products like the homocoupled alkyne and any remaining starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
Q3: Are there alternative synthetic routes to this compound?
Yes, several other methods for constructing the benzofuran ring exist, although the Sonogashira coupling/cyclization is often preferred for its versatility. Alternative strategies include:
-
Acid-catalyzed cyclization of an appropriate acetal. [4]
-
Reaction of a suitable salicylaldehyde with an α-haloketone. [5]
-
Intramolecular Heck reaction of an allyloxy-bromobenzene derivative. [6]
Part 3: Experimental Protocol and Visualization
Proposed Synthesis of this compound
This protocol outlines a general procedure based on established methods for benzofuran synthesis. Optimization will be necessary for this specific substrate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dibromo-6-fluorophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed DMF.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.
-
Sonogashira Coupling: Stir the reaction mixture at 50°C and monitor by TLC until the starting phenol is consumed.
-
Deprotection and Cyclization: Add K₂CO₃ (2.0 eq) and increase the temperature to 100-120°C. Continue to monitor the reaction by TLC for the formation of the benzofuran product.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Workflow and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams have been generated.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- BenchChem. (2025). Side-reaction analysis in the synthesis of thienyl-substituted benzofurans.
-
ResearchGate. (n.d.). Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
-
Spartan Model. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. Retrieved from [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of halogenated flame retardants in food: Optimization and validation of a method based on a two-step clean-up and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C–C Bond Formation and Iron-Catalyzed Cycloi…. Retrieved from [Link]
- BenchChem. (2025).
-
PubMed. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
MDPI. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. Retrieved from [Link]
-
MDPI. (n.d.). New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. Retrieved from [Link]
-
PubMed. (1991). Determination of specific halogenated dibenzo-p-dioxin and dibenzofuran isomers in environmental and biological matrices by gas chromatography-mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 7-bromobenzofuran.
-
National Institutes of Health. (2014). Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 5-bromo-7-azaindole.
- Google Patents. (n.d.). Preparation method of 5-bromo-7-azaindole.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for 5-Bromo-7-fluorobenzofuran reactions.
Welcome to the technical support center for reactions involving 5-Bromo-7-fluorobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this versatile heterocyclic compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Section 1: Starting Material and Reagent Quality Control
The success of any reaction hinges on the quality of the starting materials. This compound, while a stable compound, requires careful handling and quality assessment, as do the various reagents used in its subsequent reactions.
FAQ 1: My reaction is sluggish or fails to initiate. How can I be sure my this compound is of sufficient quality?
Answer: Inactive starting material is a frequent cause of reaction failure. Here’s how to validate your this compound:
-
Purity Analysis: Confirm the purity by ¹H NMR, ¹⁹F NMR, and GC-MS. Look for the absence of signals corresponding to debrominated (7-fluorobenzofuran) or other isomeric impurities. The presence of residual solvents from synthesis can also inhibit catalyst activity.
-
Visual Inspection: The compound should be a clean, crystalline solid. Any discoloration or oily appearance may suggest degradation or impurities.
-
Storage: Store the compound in a cool, dark, and dry place under an inert atmosphere (nitrogen or argon) to prevent potential degradation, although it is generally stable.
FAQ 2: I suspect my palladium catalyst or ligand is the problem. What are the common issues?
Answer: Palladium catalysts and their associated ligands are the heart of cross-coupling reactions and are highly sensitive to their environment.
-
Catalyst Oxidation: Many Pd(0) sources are air-sensitive. If a Pd(0) catalyst like Pd(PPh₃)₄ has been handled improperly in the air, it can oxidize to inactive Pd(II) species. Similarly, phosphine ligands are prone to oxidation (phosphine oxide formation), which renders them ineffective. Use fresh catalyst from a reputable supplier or from a recently opened bottle stored under inert gas. Air-stable Pd(II) pre-catalysts are often a more reliable choice as they are reduced to the active Pd(0) species in situ.[1]
-
Ligand Integrity: Bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[2][3][4] Their decomposition will halt the reaction. Check ligand quality by NMR if you suspect an issue.
-
Pre-catalyst Activation: Some modern pre-catalysts (e.g., G3 or G4 palladacycles) are designed for rapid activation to the active L-Pd(0) species. If your reaction fails, ensure your conditions are suitable for this activation step, which is often a base-mediated process.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The C-Br bond is significantly more reactive than the C-F bond under standard palladium-catalyzed conditions, allowing for selective functionalization.[5]
Subsection 2.1: Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds. However, several factors can lead to poor outcomes.
Question: My Suzuki-Miyaura reaction with this compound gives low yield, and I observe significant starting material recovery. What's wrong?
Answer: This is a classic problem often traced back to one of three areas: inefficient oxidative addition, poor transmetalation, or catalyst deactivation.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Diagnostic workflow for common Buchwald-Hartwig amination issues.
-
Base Selection and Solubility: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine or the palladium-amine complex. [6]Sodium tert-butoxide (NaOtBu) is the most common choice. [7]If using weaker bases like K₂CO₃, the reaction will likely fail. Ensure the base is fully dissolved; poor solubility can lead to inconsistent results. Using a base like lithium bis(trimethylsilyl)amide (LHMDS) can sometimes be beneficial as it is soluble in many organic solvents.
-
Ligand Choice is Paramount: The ligand's job is to promote the rate-limiting reductive elimination step that forms the C-N bond. If this step is slow, side reactions like hydrodehalogenation can occur. For a substrate like this compound, bulky, electron-rich biaryl phosphine ligands are essential. If a simpler ligand like P(tBu)₃ is failing, switch to a more advanced ligand such as RuPhos, BrettPhos, or XPhos. [8]These ligands create a sterically crowded palladium center that favors reductive elimination.
-
Solvent Choice: Use non-coordinating, anhydrous solvents like toluene, dioxane, or THF. Protic or highly polar solvents can interfere with the catalytic species.
-
Temperature Control: While heating is necessary, excessive temperatures can lead to catalyst decomposition (forming palladium black) and increase the rate of side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand in degassed solvent (e.g., Toluene/H₂O 10:1).
-
Using a syringe, add the degassed solvent to the reaction vessel containing the solids, followed by the catalyst solution.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Inside a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (RuPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Outside the glovebox, add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the vial.
-
Seal the vial and purge with argon.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]
-
Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]
-
Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. Available at: [Link]
-
Common cross coupling reactions. YouTube. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of 5-Bromo-7-fluorobenzofuran
Welcome to the technical support center for the purification of 5-Bromo-7-fluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in first principles of organic chemistry and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound from typical reaction mixtures.
FAQ 1: My crude reaction mixture is a dark, oily residue. What is the best initial purification strategy?
This is a common scenario, especially with syntheses involving palladium-catalyzed cross-coupling reactions or multi-step sequences which can generate polymeric and colored byproducts.[1][2] A multi-step approach is recommended, starting with a simple workup followed by column chromatography.
Initial Workup Protocol:
-
Quenching and Extraction:
-
Carefully quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. The choice of solvent depends on the polarity of your product and impurities.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Silica Gel Plug:
-
Before proceeding to column chromatography, it is often beneficial to pass the concentrated crude product through a short plug of silica gel, eluting with a non-polar solvent like hexane. This will remove highly polar baseline impurities and any residual inorganic salts.
-
Rationale: This initial workup removes the bulk of inorganic salts and highly polar impurities, which can otherwise interfere with column chromatography, leading to poor separation and streaking.
FAQ 2: I'm seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
Achieving good separation on a TLC plate is crucial for successful column chromatography. If you are observing poor separation, consider the following:
-
Solvent System Optimization: The choice of eluent is critical. For a molecule like this compound, which has moderate polarity, a mixture of a non-polar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.
-
Troubleshooting Poor Separation:
-
Spots are too high (high Rf): Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
-
Spots are too low (low Rf): Increase the polarity of the eluent.
-
Spots are streaking: This can be due to overloading the TLC plate, the presence of acidic or basic impurities, or insolubility. Try spotting a more dilute solution. If streaking persists, consider adding a small amount of a modifier to your eluent system (e.g., a few drops of triethylamine for basic impurities or acetic acid for acidic impurities).
-
-
-
Column Chromatography Technique:
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Loading: Load the crude product onto the column in a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often superior to wet loading for preventing band broadening.
-
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Heptane/Dichloromethane gradients | Provides good separation of benzofuran derivatives from common non-polar and moderately polar impurities.[3] |
| Loading Method | Dry Loading | Minimizes band broadening and improves resolution. |
FAQ 3: My "pure" product from the column is still not meeting the required purity specifications (>98%). What's the next step?
When column chromatography alone is insufficient, recrystallization is an excellent secondary purification technique to remove trace impurities and achieve high purity. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Recrystallization Protocol for this compound:
-
Solvent Selection: Based on the properties of similar compounds, a non-polar solvent like toluene or a mixed solvent system such as ethanol/water could be effective.[4] Experiment with small quantities to find the ideal solvent.
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Rationale: Recrystallization is a highly effective method for removing small amounts of impurities that may have co-eluted with your product during chromatography. The slow formation of a crystal lattice tends to exclude impurity molecules.
FAQ 4: What are the likely impurities in my reaction mixture, and how do they affect purification?
Understanding the potential impurities from your synthetic route is crucial for designing an effective purification strategy. Benzofuran synthesis often involves precursors and reagents that can carry through or form byproducts.[5][6][7]
-
Unreacted Starting Materials: These can vary widely depending on the synthetic route. Their polarity will determine how they behave during chromatography.
-
Partially Reacted Intermediates: For multi-step syntheses, incomplete reactions can lead to a variety of intermediates.
-
Homocoupled Byproducts: In cross-coupling reactions, homocoupling of starting materials can occur.
-
Positional Isomers: Depending on the directing groups and reaction conditions, you may form isomers of your desired product. These can be particularly challenging to separate.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
Expert Insights: The "Why" Behind the "How"
As a Senior Application Scientist, I emphasize understanding the underlying principles. The choice of purification is not arbitrary; it's dictated by the physicochemical properties of your target molecule and its potential contaminants.
-
Polarity: this compound is a moderately polar molecule due to the ether oxygen and the halogen atoms. This is why a hexane/ethyl acetate gradient is often a good starting point for column chromatography. The non-polar hexane interacts weakly with the silica, allowing less polar compounds to elute quickly, while the more polar ethyl acetate competes with the product for binding sites on the silica, facilitating its elution.
-
Crystallinity: The ability of a compound to form a well-ordered crystal lattice is key to successful recrystallization. If your compound is an oil, recrystallization may not be feasible, and you may need to rely on other techniques like distillation (if thermally stable) or preparative HPLC.
-
Thermal Stability: While not explicitly detailed for this specific compound in the initial search, it's important to consider thermal stability. If the compound is prone to decomposition at elevated temperatures, techniques like distillation would be unsuitable. The provided safety data sheet does not indicate unusual thermal instability.[8]
Conclusion
The purification of this compound is a multi-faceted process that often requires more than a single technique. By systematically applying aqueous workup, column chromatography, and recrystallization, and by understanding the nature of the likely impurities, researchers can consistently achieve high levels of purity. This guide provides a framework for troubleshooting common issues and making informed decisions during the purification process.
References
-
ResearchGate. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]
-
PubChem. Benzofuran, 5-bromo-. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]
-
Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]
-
National Center for Biotechnology Information. 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran. Available from: [Link]
-
National Center for Biotechnology Information. 5-Bromo-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran. Available from: [Link]
- Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.
- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
Sources
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- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
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- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
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- 8. echemi.com [echemi.com]
Technical Support Center: Overcoming the Low Reactivity of 5-Bromo-7-fluorobenzofuran in Cross-Coupling Reactions
Welcome to the technical support center for researchers working with 5-Bromo-7-fluorobenzofuran. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with the use of this uniquely substituted heteroaromatic compound in transition-metal-catalyzed cross-coupling reactions. We will move beyond simple protocols to explain the underlying chemical principles that govern its reactivity, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: The Root Cause Analysis - Why is this compound Challenging?
Q1: What are the primary factors contributing to the low reactivity of this compound in cross-coupling reactions?
A1: The diminished reactivity of this compound is not due to a single factor, but rather a combination of potent electronic effects and moderate steric influences.
-
Electronic Deactivation: The primary culprit is the strong electron-withdrawing nature of the fluorine atom at the C7 position.[1] Fluorine is the most electronegative element and exerts a powerful negative inductive effect (-I), pulling electron density away from the entire aromatic system.[2][3] This effect is relayed through the sigma bond framework, reducing the electron density of the carbon-bromine (C-Br) bond at the C5 position. The crucial initial step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] This step is significantly more facile for electron-rich aryl halides. The electron-deficient nature of the C-Br bond in this compound makes it less susceptible to oxidative addition, thus increasing the activation energy of this rate-limiting step and slowing the entire catalytic cycle.[6]
-
Steric Hindrance: While less impactful than the electronic effect, steric hindrance can play a role.[7] The fluorine atom at C7 and the bromine atom at C5 flank the benzene portion of the molecule. Although not directly adjacent to the reacting C-Br bond, their presence can hinder the approach of bulky catalyst-ligand complexes, further disfavoring the formation of the pre-catalytic π-complex required for oxidative addition.[8][9]
Caption: Electronic deactivation pathway in this compound.
Part 2: General Troubleshooting Workflow for Failed Reactions
Q2: My coupling reaction with this compound failed (e.g., only starting material recovered). What is a universal troubleshooting sequence?
A2: A systematic approach is crucial. Before blaming the substrate's inherent reactivity, it's essential to validate the fundamental components of your reaction system. Follow this workflow to diagnose the issue.
Caption: Systematic workflow for troubleshooting failed coupling reactions.
Part 3: Reaction-Specific Troubleshooting Guides & FAQs
This section provides targeted advice for common cross-coupling reactions. The key to success with this compound is often the use of more forcing conditions and specialized catalyst systems designed for unreactive aryl halides.[10][11]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used C-C bond-forming reaction.[12] However, its efficiency with electron-deficient heteroaryl halides can be challenging.
Q3: What are the most common causes of low yield in the Suzuki-Miyaura coupling of this compound?
A3:
-
Inefficient Oxidative Addition: As discussed, this is the primary hurdle. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Poor Transmetalation: The choice of base is critical for activating the boronic acid/ester to form the more nucleophilic borate species, which facilitates transmetalation.[13] An inappropriate or weak base can stall the cycle here.
-
Protodeborylation/Protodebromination: These side reactions (replacement of the boron or bromine moiety with hydrogen from the solvent or trace water) can consume starting materials, especially at elevated temperatures.
-
Homocoupling: Homocoupling of the boronic acid partner can occur, particularly if the reaction is sluggish.
Q4: Which catalyst/ligand systems are recommended for this substrate in a Suzuki-Miyaura coupling?
A4: To overcome the high activation barrier, highly active catalyst systems employing bulky, electron-rich phosphine ligands are required.[14] These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition, and facilitate the final reductive elimination step.
| Catalyst System Component | Recommended Examples | Rationale & Citation |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) species.[14] |
| Ligand | XPhos , SPhos , RuPhos , t-BuXPhos | Bulky, electron-rich biaryl monophosphine ligands designed to accelerate oxidative addition and reductive elimination for challenging substrates.[14][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong inorganic bases are necessary to promote the formation of the active borate species for efficient transmetalation.[13][16] |
| Solvent | Toluene, Dioxane, n-Butanol, DMF/Water | High-boiling point aprotic solvents are generally preferred to allow for higher reaction temperatures. Aqueous mixtures can sometimes be beneficial.[17][18] |
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on conditions found to be effective for challenging heteroaryl bromides.[14]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or 1,4-Dioxane, to a concentration of ~0.1 M).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds but is highly sensitive to catalyst, ligand, and base choice, especially with unreactive substrates.[5][19]
Q5: I'm attempting a Buchwald-Hartwig amination and observing no product. What should I focus on?
A5:
-
Base Selection: This is arguably the most critical parameter after the catalyst/ligand. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required. Weaker bases like K₂CO₃ are often insufficient for deprotonating the amine or the palladium-amine complex in the catalytic cycle.[18]
-
Ligand Choice: As with Suzuki coupling, specialized ligands are non-negotiable. First-generation ligands like PPh₃ will not work. Use bulky, electron-rich ligands like those developed by Buchwald (e.g., XPhos, BrettPhos) or Hartwig.[5][10]
-
Inert Atmosphere: The Pd(0) catalysts and many phosphine ligands are highly sensitive to oxygen. Rigorous exclusion of air is mandatory.
-
Amine Nucleophile: Sterically hindered secondary amines or electron-poor anilines will be significantly more challenging coupling partners and may require higher temperatures or more specialized ligands.[15]
| Catalyst System Component | Recommended Examples | Rationale & Citation |
| Palladium Precatalyst | Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂, "G3" or "G4" Precatalysts | Pre-formed palladacycles (G3/G4) can offer higher activity and reproducibility.[20] |
| Ligand | XantPhos , BrettPhos , t-BuXPhos , AlPhos | These ligands possess the necessary steric bulk and electronic properties to facilitate the key steps of the catalytic cycle for unreactive aryl bromides.[15][20] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, sterically hindered bases are required to facilitate the deprotonation of the amine without competing as a nucleophile.[18] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic, and high-boiling solvents are standard.[19] |
C. Sonogashira and Heck Couplings
These reactions offer pathways to alkynylated and vinylated benzofurans, respectively.
Q6: For Sonogashira and Heck reactions with this substrate, what are the key modifications from standard procedures?
A6:
-
Sonogashira Coupling: Success often hinges on higher temperatures and the use of a phosphine ligand to assist the palladium catalyst. While "ligand-free" Sonogashira reactions exist, they are unlikely to be effective for this deactivated substrate.[17][21] A copper co-catalyst (e.g., CuI) is standard but can lead to alkyne homocoupling (Glaser coupling); this can be mitigated by running the reaction under copper-free conditions, though this may require higher catalyst loading or more advanced ligands.[22][23] Optimization of the base (typically an amine like Et₃N or DIPA) is also important.[24]
-
Heck Coupling: This reaction can be particularly challenging. High temperatures (often >120 °C) are almost always necessary. Microwave irradiation has been shown to be very effective for Heck couplings of deactivated aryl bromides, dramatically shortening reaction times and improving yields.[25] The choice of base (e.g., K₂CO₃, Et₃N) and the potential addition of a phase-transfer catalyst like TBAB can also be critical for success.[25][26]
Caption: The slow oxidative addition is the bottleneck for this compound.
References
- ResearchGate. (2025). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides.
-
MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]
-
Ayogu, J. I., & Ugwu, D. I. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5276-5305. [Link]
-
ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
-
RSC Publishing. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling catalysis. Chemical Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Retrieved from [Link]
-
ACS Publications. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Retrieved from [Link]
-
NIH. (n.d.). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Reactivity of Benzofuran Derivatives. Retrieved from [Link]
-
ACS Publications. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Jaseer, E. A., et al. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]
-
ACS Publications. (2023). Direct Observation of C–F Bond Formation from Isolable Palladium(IV) Systems via an Outer-Sphere Pathway. Journal of the American Chemical Society. Retrieved from [Link]
-
Wiley Online Library. (2021). Transition Metal-like Oxidative Addition of C–F and C–O Bonds to an Aluminum(I) Center. Angewandte Chemie International Edition. Retrieved from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]
-
ResearchGate. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF. Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]
-
ACS Publications. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed Central. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
- RSC Publishing. (n.d.). Redox-Active Carborane Clusters in Bond Activation Chemistry and Ligand Design.
-
NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
ResearchGate. (2015). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from [Link]
-
AUB ScholarWorks. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
-
YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
- NIH. (n.d.). Cyclic(Alkyl)(Amino)Carbene Ligands Enable Cu-Catalyzed Markovnikov Protoboration and Protosilylation of Terminal Alkynes: A Versatile Portal to Functionalized Alkenes.
-
Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). CO2 Unlocks Reactivity: Boryl Silyl Ketene Acetals Enable Mild and Direct C C Bond Cleavage. Retrieved from [Link]
Sources
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- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
- 11. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 18. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 24. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 25. arkat-usa.org [arkat-usa.org]
- 26. mdpi.com [mdpi.com]
optimizing temperature and reaction time for 5-Bromo-7-fluorobenzofuran synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 5-Bromo-7-fluorobenzofuran, a crucial intermediate in pharmaceutical research. Here, we address common challenges by providing detailed troubleshooting advice and frequently asked questions, with a focus on optimizing reaction temperature and time for improved yield and purity.
Troubleshooting Guide: Common Issues and Solutions
Our technical support team has compiled solutions to the most frequent issues encountered during the synthesis of this compound and related benzofuran derivatives.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can stem from several factors, from catalyst activity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity:
-
Cause: The palladium or copper catalyst may be old, improperly stored, or of an unsuitable type for this specific transformation.
-
Solution:
-
Use a fresh batch of the catalyst.
-
Ensure storage under an inert atmosphere to prevent deactivation.
-
Consider screening alternative catalysts. For instance, palladium nanoparticles have demonstrated high efficiency in similar syntheses.[1] The choice of ligands, such as electron-rich phosphines, can also significantly enhance catalytic activity.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect temperature, reaction time, solvent, or base can drastically hinder product formation.
-
Solution:
-
Temperature: While some benzofuran syntheses proceed at room temperature, many require heating.[1] Experiment with a gradual temperature increase, for example, from room temperature up to 80-100 °C.[1][2] Be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to the formation of degradation products.
-
Solvent and Base: The polarity of the solvent and the strength of the base are critical. Common solvents for such reactions include triethylamine, DMF, and toluene.[1][3][4] The base is crucial for facilitating the cyclization step.
-
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in the starting materials, such as the ortho-halophenol or the coupling partner, can poison the catalyst or lead to side reactions. The presence of oxygen can also inhibit the reaction.
-
Solution:
-
Ensure all starting materials are pure and dry.
-
Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: Impurity formation is often linked to reaction parameters and the reactivity of the substrates.
-
Side Reactions:
-
Cause: Depending on the synthetic route, various side reactions can occur. For example, in Sonogashira coupling-based methods, homocoupling of the alkyne is a common side product.
-
Solution:
-
Careful control of stoichiometry, particularly the ratio of the alkyne to the aryl halide, can minimize homocoupling.
-
Adjusting the temperature can also influence the relative rates of the desired reaction and side reactions.
-
-
-
Product Degradation:
-
Cause: The benzofuran core can be sensitive to prolonged heating or acidic/basic conditions, leading to decomposition.
-
Solution:
-
Minimize the reaction time by closely monitoring its progress.
-
Ensure the work-up procedure is performed promptly and under mild conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the specific synthetic method employed. For palladium-catalyzed reactions, such as Sonogashira coupling followed by cyclization, a temperature range of 60-100 °C is often effective.[1] However, some modern catalytic systems can operate efficiently at room temperature. It is always recommended to start with the temperature cited in a relevant literature procedure and then optimize as needed.
Q2: How do I determine the optimal reaction time?
A2: The best way to determine the optimal reaction time is by monitoring the reaction's progress. This can be done by taking small aliquots from the reaction mixture at regular intervals and analyzing them by TLC or GC-MS. The reaction is considered complete when the starting materials have been consumed. Continuing the reaction beyond this point may lead to the formation of byproducts.
Q3: Can you provide a general experimental protocol for a common benzofuran synthesis that I can adapt?
A3: A widely used method for synthesizing 2-substituted benzofurans is the palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization. Here is a general protocol that can be adapted for the synthesis of this compound:
Experimental Protocol: Palladium/Copper-Catalyzed Synthesis of a 2-Substituted Benzofuran
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
o-Iodophenol derivative (e.g., a precursor to this compound) (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
(PPh₃)₂PdCl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Anhydrous, degassed solvent (e.g., triethylamine, DMF)
-
Base (if not using triethylamine as the solvent, e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (nitrogen or argon), add the o-iodophenol derivative, (PPh₃)₂PdCl₂, and CuI.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base (if required) and the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]
Data Summary: Optimizing Reaction Parameters
The following table summarizes key considerations for optimizing temperature and reaction time.
| Parameter | General Range | Key Considerations |
| Temperature | Room Temp. - 120 °C | - Lower temperatures may require longer reaction times. - Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions.[1] - The optimal temperature is substrate and catalyst dependent. |
| Reaction Time | 1 - 48 hours | - Monitor reaction progress to avoid incomplete reactions or product degradation. - Electron-withdrawing groups on the starting materials may slow down the reaction.[1] |
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate a general experimental workflow and a logical approach to diagnosing low yield issues.
Caption: A general experimental workflow for benzofuran synthesis.
Caption: A logical flow for troubleshooting low product yield.
References
- BenchChem Technical Support Team. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions for the synthesis of benzofuran 14. Retrieved from [Link]
- Ekta, M. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benzofuranone-based spiropyrans: synthesis, temperature-dependent photochromic properties, and DFT calculations. Retrieved from [Link]
- American Chemical Society. (2024).
-
PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
-
Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
- ResearchGate. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
Sources
Technical Support Center: Regioselective Functionalization of 5-Bromo-7-fluorobenzofuran
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 5-Bromo-7-fluorobenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable synthetic intermediate. Our goal is to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles.
The this compound scaffold is a critical building block in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1] However, its synthetic utility is predicated on the ability to selectively functionalize specific positions on the heterocyclic core. The presence of two distinct halogens and multiple C-H bonds presents a unique regioselectivity challenge, governed by a subtle interplay of electronic effects, steric hindrance, and reaction kinetics.
This document provides a logical framework for approaching these challenges, explaining the causality behind experimental choices to ensure your protocols are robust and self-validating.
Part 1: Understanding the Reactivity Landscape of this compound
Before attempting functionalization, it is crucial to understand the inherent electronic and steric properties of the substrate. This section addresses the fundamental principles governing its reactivity.
Q1: What are the primary sites for functionalization on this compound, and how do the halogens influence their reactivity?
A1: There are four primary types of reactive sites on the this compound core, each with distinct reactivity profiles:
-
C5-Br Bond: This is the most common site for functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is significantly weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (like Pd(0)) compared to the C-F bond.[2][3]
-
C-H Bonds (C2, C3, C4, C6): These sites can be functionalized through methods like direct C-H activation or metalation-trapping sequences. The furan C-H bonds (C2 and C3) are generally more reactive in direct arylation protocols than the benzene ring C-H bonds.[4][5][6][7] The C6-H bond is activated by the adjacent fluorine atom, making it susceptible to deprotonation under strong base conditions.
-
C7-F Bond: The C-F bond is the strongest carbon-halogen bond, making it the most challenging to functionalize.[2] Its activation typically requires harsh conditions or specialized nickel-based catalytic systems designed for C-F bond cleavage.[8][9]
-
The Furan Ring (π-system): The furan ring can participate in reactions like cycloadditions, though this is less common for functionalization compared to cross-coupling or C-H activation.
The fluorine atom at C7 exerts a strong electron-withdrawing inductive effect, which lowers the electron density of the entire aromatic system and can influence the acidity of nearby protons.[10]
Caption: Competing reaction sites on this compound.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling at the C5-Position
This is the most common and regioselective transformation. However, success depends on carefully optimized conditions.
Q2: My Suzuki-Miyaura coupling at the C5-position is giving low yields and significant side products. What are the most likely causes and how can I fix them?
A2: Low yields in Suzuki couplings of this substrate are often traced to three issues: catalyst deactivation, competing side reactions (like debromination), or poor transmetalation.
Troubleshooting Workflow:
-
Assess the Catalyst System: The choice of ligand is critical. For an electron-deficient substrate like this, an electron-rich, sterically hindered phosphine ligand is often required to promote the rate-limiting oxidative addition and subsequent reductive elimination steps.
-
Evaluate the Base and Solvent: The base not only activates the boronic acid but also influences catalyst stability. An inappropriate base/solvent combination can lead to catalyst decomposition or hydrolysis of the boronic acid.
-
Check for Debromination: The formation of 7-fluorobenzofuran is a common side reaction. This usually occurs when the reductive elimination step is slow, allowing for side reactions like proto-debromination.
Caption: Troubleshooting workflow for a failing C5 Suzuki-Miyaura coupling.
Typical Optimized Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Reagents/Conditions | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Standard, reliable Pd(0) or Pd(II) precursors. |
| Ligand | SPhos, XPhos, RuPhos (1.1-1.2 eq. to Pd) | Electron-rich, bulky biaryl phosphines accelerate oxidative addition and reductive elimination, preventing side reactions.[11][12] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases that minimize catalyst degradation and side reactions.[12][13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 v/v) | Aprotic/aqueous mixture aids in dissolving both organic and inorganic reagents.[13] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without promoting significant thermal decomposition. |
Q3: Can I perform a Sonogashira or Buchwald-Hartwig amination selectively at C5?
A3: Yes, both reactions are highly selective for the C5-Br position over the C7-F bond under standard palladium catalysis. The mechanism for both involves oxidative addition to the C-Br bond, which is kinetically favored.[14][15][16]
-
For Sonogashira Coupling: A typical catalyst system is PdCl₂(PPh₃)₂/CuI with an amine base like Et₃N or DIPEA.[15][17][18] The key is to ensure the copper co-catalyst is active and the alkyne is of high purity.
-
For Buchwald-Hartwig Amination: Success again hinges on the ligand. For coupling with primary or secondary amines, bulky biarylphosphine ligands (like those used for Suzuki) or ferrocenyl-based ligands (e.g., Josiphos) are effective.[11][14][19][20] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[14][21]
Part 3: Navigating C-H Functionalization and C-F Activation
These advanced methods offer alternative pathways for functionalization but present greater regioselectivity challenges.
Q4: I want to perform a direct C-H arylation. Which position on the this compound core is most likely to react?
A4: For palladium-catalyzed direct C-H arylations, the C2 position of the benzofuran ring is overwhelmingly the most reactive site.[4][5][22] This is due to the electronic nature of the furan ring and the established mechanism, which often proceeds via a concerted metalation-deprotonation (CMD) pathway. The C2-proton is the most acidic on the furan ring and is sterically accessible. Functionalization at C3 is also possible but usually requires a directing group or a pre-functionalized C2 position.[6][7] Arylation of the benzenoid C-H bonds (C4, C6) is significantly more difficult and would require a directing group to overcome the innate reactivity of the furan ring.
Q5: Is it possible to selectively functionalize the C7 position via C-F activation?
A5: Yes, but it requires a strategic approach. Direct C-F activation in the presence of a C-Br bond is challenging. The most effective strategy is a two-step orthogonal coupling reaction.[8][9]
-
Step 1 (Palladium-Catalyzed C-Br Coupling): First, functionalize the C5 position using standard palladium catalysis (e.g., a Suzuki coupling). The C-F bond will remain intact under these conditions.[8][9]
-
Step 2 (Nickel-Catalyzed C-F Coupling): The resulting 5-aryl-7-fluorobenzofuran can then be subjected to nickel-catalyzed C-F activation. Nickel catalysts, particularly with N-heterocyclic carbene (NHC) or phosphine ligands, are capable of activating the strong C-F bond to perform a subsequent cross-coupling reaction (e.g., with a boronic acid).[2][9] This sequential approach provides excellent control over the regioselective introduction of two different aryl groups.
Part 4: Validated Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol is designed for robustness and high yield, minimizing common side reactions.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst/Ligand Premixing: In a separate vial, dissolve Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in anhydrous, degassed toluene (approx. 2 mL). Allow to stir for 10 minutes until a homogeneous solution forms.
-
Reaction Assembly: Add the catalyst/ligand solution to the Schlenk flask containing the solids. Add additional degassed toluene and degassed water to achieve a final solvent ratio of approximately 10:1 (toluene:water), with a total concentration of ~0.1 M with respect to the starting material.
-
Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-7-fluorobenzofuran.
References
-
Room Temperature C-H Arylation of Benzofurans by Aryl Iodides. Organic Letters. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health. [Link]
-
Room Temperature C–H Arylation of Benzofurans by Aryl Iodides. Organic Letters. [Link]
-
Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. ACS Publications. [Link]
-
Palladium-catalyzed direct arylation of polysubstituted benzofurans. PubMed. [Link]
-
Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. PubMed. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. National Institutes of Health. [Link]
-
Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. ResearchGate. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]
-
Cross-couplings of 2,3-dibromobenzofurans with BiAr 3 reagents. ResearchGate. [Link]
-
Previous reports for the synthesis of 7‐substituted benzofuran. ResearchGate. [Link]
- Preparation method of 7-bromobenzofuran.
-
Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans... ResearchGate. [Link]
-
Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Institute. [Link]
-
Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones. ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Loughborough University Research Repository. [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate. [Link]
-
Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. National Institutes of Health. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Organic Chemistry Portal. [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]
-
Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems. Semantic Scholar. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Facile Access to Benzofuran Derivatives through Radical Reactions with Heteroatom-centered Super-electron-donors. ResearchGate. [Link]
-
Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5 -endo-trig Cyclization. PubMed. [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Institutes of Health. [Link]
-
Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. National Institutes of Health. [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Room Temperature C-H Arylation of Benzofurans by Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed direct arylation of polysubstituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 9. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 10. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. spuvvn.edu [spuvvn.edu]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Bromo-7-fluorobenzofuran under acidic or basic conditions
Welcome to the technical support center for 5-Bromo-7-fluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation with this compound. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and robust.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a halogenated benzofuran derivative. While specific stability data for this compound is limited, its reactivity is governed by the benzofuran ring system and the electronic effects of the bromo and fluoro substituents. The benzofuran core is an electron-rich aromatic system, generally susceptible to electrophilic attack. However, the presence of two electron-withdrawing halogen atoms (bromine and fluorine) on the benzene ring is expected to decrease the electron density of the entire molecule. This has two major implications:
-
Reduced susceptibility to electrophilic attack: Compared to unsubstituted benzofuran, this compound will likely be less reactive towards electrophiles.
-
Increased susceptibility to nucleophilic attack: The electron-deficient nature of the aromatic ring may make it more prone to nucleophilic aromatic substitution under certain conditions, although this typically requires strong nucleophiles and harsh conditions.
For general storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1]
Q2: How is this compound expected to behave under acidic conditions?
The benzofuran ring system can be sensitive to strong acids.[2] Protonation of the furan oxygen can activate the ring towards cleavage or polymerization, especially at elevated temperatures.[3]
For this compound, the electron-withdrawing halogen substituents are expected to reduce the basicity of the furan oxygen, making it less prone to protonation. Therefore, it is likely to exhibit greater stability in acidic conditions compared to non-halogenated benzofurans. However, prolonged exposure to strong, hot acids should still be avoided as it may lead to gradual degradation.
Potential degradation pathways under harsh acidic conditions could involve:
-
Ring opening: Protonation of the furan oxygen followed by nucleophilic attack by a counter-ion or solvent molecule can lead to the opening of the furan ring.
-
Polymerization: Acid-catalyzed polymerization can occur, leading to intractable materials.[3]
Q3: What is the expected stability of this compound under basic conditions?
Benzofurans are generally more stable under basic conditions than acidic conditions.[3] However, the presence of halogen substituents introduces potential reactivity. Strong bases, particularly at elevated temperatures, could potentially lead to:
-
Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl bromides and fluorides compared to activated systems, a strong nucleophile could potentially displace the bromide or fluoride. The fluorine atom at position 7 is likely more susceptible to nucleophilic attack than the bromine at position 5 due to the ortho- and para-directing effects of the oxygen atom.
-
Hydrolysis: Under forcing conditions (e.g., strong base and high temperature), hydrolysis of the halogen substituents to a hydroxyl group may occur.
For most standard laboratory procedures involving mild bases (e.g., triethylamine, potassium carbonate) at room temperature, this compound is expected to be reasonably stable.
Troubleshooting Guide
Issue 1: My reaction in an acidic medium is giving a low yield and a complex mixture of byproducts.
Possible Cause: Degradation of the this compound starting material or product due to acid-lability.
Troubleshooting Steps:
-
Assess the Acidity:
-
Quantify the acid strength: Can a weaker acid be used? For example, if using a strong mineral acid like HCl or H₂SO₄, consider switching to a weaker organic acid like acetic acid or using a Lewis acid catalyst that may be less prone to causing ring-opening.
-
Control the temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Degradation pathways are often accelerated at higher temperatures.
-
-
Protect the Benzofuran Moiety (if applicable):
-
While less common for the benzofuran ring itself, if other functional groups in your molecule are being manipulated, consider if a different synthetic route could avoid the acidic step altogether. In some complex syntheses, the benzofuran ring can be formed late in the sequence to avoid harsh conditions.[4]
-
-
Experimental Protocol: Stability Test under Acidic Conditions
-
Objective: To determine the stability of this compound under your specific reaction conditions.
-
Procedure:
-
Dissolve a known amount of this compound in the reaction solvent.
-
Add the acid to be used in your reaction at the same concentration and temperature.
-
Take aliquots at various time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the organic components.
-
Analyze the aliquots by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to quantify the amount of remaining starting material and identify any degradation products.
-
-
Data Interpretation:
| Time Point | % this compound Remaining | Observations (e.g., new spots on TLC, new peaks in LC-MS) |
| 0 h | 100% | Single spot/peak corresponding to starting material. |
| 1 h | ||
| 4 h | ||
| 12 h | ||
| 24 h |
This data will help you determine if the compound is stable under your reaction conditions and for how long.
Issue 2: I am observing an unexpected substitution product in my reaction performed under basic conditions.
Possible Cause: Nucleophilic substitution of the bromide or fluoride on the benzofuran ring.
Troubleshooting Steps:
-
Identify the Nucleophile:
-
Determine the strongest nucleophile present in your reaction mixture. This could be your intended reagent or a deprotonated solvent/additive.
-
-
Modify Reaction Conditions:
-
Lower the temperature: Nucleophilic aromatic substitution is often highly temperature-dependent.
-
Use a weaker base: If the base is not directly involved in the desired transformation, consider a milder alternative.
-
Reduce reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize side reactions.
-
-
Experimental Workflow: Assessing Nucleophilic Substitution
Caption: Troubleshooting workflow for unexpected substitution.
Mechanistic Considerations
Acid-Catalyzed Ring Opening:
Caption: Potential acid-catalyzed degradation pathway.
Base-Induced Nucleophilic Aromatic Substitution:
Caption: Potential base-induced substitution pathway.
By understanding these potential pathways, you can make more informed decisions when designing your experimental conditions and troubleshooting unexpected results.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Use of benzofuran for concomitant protection of aldehyde and phenol groups in the preparation of mycophenolic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Cross-Coupling with 5-Bromo-7-fluorobenzofuran
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-7-fluorobenzofuran. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the nuances of catalyst selection for various cross-coupling reactions. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic routes effectively.
Section 1: Core Principles of Catalyst Selection
This section addresses fundamental questions regarding the unique reactivity of this compound and the rationale behind choosing a specific catalytic system.
Q1: Why is catalyst selection particularly critical for this compound?
The structure of this compound presents a distinct challenge and opportunity in cross-coupling chemistry. The key is the differential reactivity of the C(sp²)–Br and C(sp²)–F bonds. The Carbon-Bromine bond has a significantly lower bond dissociation energy than the Carbon-Fluorine bond, making it the primary site for oxidative addition with standard palladium catalysts.[1] The electron-rich benzofuran ring system can influence catalyst activity, and the presence of the heteroatom can sometimes lead to catalyst inhibition through coordination.[2] Therefore, a well-chosen catalyst system, particularly the ligand, is essential to ensure high efficiency, selectivity for the C-Br bond, and stability of the active catalytic species.[3]
Q2: Should I use a Palladium or Nickel catalyst for my reaction?
The choice between palladium and nickel depends entirely on your synthetic goal.
-
For selective coupling at the C-Br position: Palladium is the catalyst of choice. Standard palladium-catalyzed conditions are highly chemoselective for the activation of C–Br bonds over the much stronger C–F bonds.[1][4] This allows for the functionalization at the 5-position while leaving the 7-fluoro substituent intact for potential subsequent transformations.
-
For coupling at the C-F position: Nickel catalysts are required. Activating the robust C–F bond typically necessitates a more reactive catalytic system.[5][6] Nickel(0) species can interact with the 2-fluorobenzofuran moiety to form nickelacyclopropane intermediates, facilitating C-F bond activation under milder conditions than would be possible with palladium.[1][6][7] This differential reactivity is the basis for powerful orthogonal synthetic strategies (see Section 4).
Q3: What is the role of the phosphine ligand, and how do I choose one?
The ligand is arguably the most critical component for modulating the reactivity and stability of the metal catalyst. In palladium-catalyzed reactions, bulky and electron-rich phosphine ligands are paramount for success with substrates like benzofurans.[3][8]
-
Mechanism of Action: These ligands stabilize the Pd(0) active species, promote the crucial oxidative addition step with the aryl bromide, and facilitate the final reductive elimination step to release the product and regenerate the catalyst.[8][9]
-
Recommended Ligands: For many applications, dialkylbiaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, and RuPhos have become the gold standard.[8][10][11] They dramatically improve reaction rates and expand the scope to include more challenging substrates. For Sonogashira couplings, the choice of phosphine can be correlated with the steric bulk of the coupling partners.[12]
Section 2: Troubleshooting Guide for Common Issues
Even with a well-designed experiment, challenges can arise. This guide addresses common problems in a systematic way.
Troubleshooting Workflow Diagram
The following diagram outlines a logical flow for diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause A: Ineffective Catalyst System. The chosen palladium precursor or ligand may not be active enough for this specific substrate combination. The oxidative addition step may be too slow.[13]
-
Solution: Switch to a more robust catalyst system. If using a simple catalyst like Pd(PPh₃)₄, consider moving to a system with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[8][10] These ligands are known to accelerate both oxidative addition and reductive elimination.[8]
-
-
Potential Cause B: Suboptimal Base or Solvent. The choice of base and solvent is highly interdependent and crucial for reaction success.[14] An inappropriate base can fail to activate the coupling partner (e.g., in Suzuki coupling) or lead to catalyst decomposition.[15]
-
Solution: Screen a matrix of conditions. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8][16] Solvents like dioxane/water, toluene/water, or DMF are effective.[15][16] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is typically required in an aprotic solvent like toluene.[17]
-
Problem 2: Reaction Stalls or Significant Catalyst Decomposition (Pd Black)
-
Potential Cause A: Catalyst Deactivation. The active Pd(0) species can be sensitive to oxygen or may aggregate into inactive palladium black, especially at high temperatures.[3][13] Phosphine ligands can also oxidize or degrade.
-
Solution 1: Ensure rigorous exclusion of oxygen. All solvents and reagents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[16] Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Use more robust ligands. N-heterocyclic carbene (NHC) ligands or highly hindered phosphine ligands (e.g., t-Bu₃P) can offer greater stability to the palladium center and prevent decomposition.[3]
-
Solution 3: Consider a modest increase in catalyst loading. While not ideal, a slightly higher loading can sometimes overcome deactivation caused by trace impurities.[3]
-
Problem 3: Formation of Homocoupled Byproducts
-
Potential Cause: Slow Transmetalation. In Suzuki reactions, if the transmetalation of the organoboron species to the palladium center is slow, the boronic acid can homocouple. This is often exacerbated by the presence of oxygen.[3]
-
Solution: Re-evaluate the base and solvent system. The base plays a critical role in forming the active boronate species for transmetalation. The presence of some water is often beneficial in Suzuki reactions.[3][13] Additionally, using a more electron-rich ligand can accelerate the transmetalation step.
-
Section 3: Reaction-Specific Protocols & FAQs
This section provides recommended starting points and detailed protocols for common cross-coupling reactions.
A. Suzuki-Miyaura Coupling
-
FAQ: What is a reliable starting catalyst system for the Suzuki coupling of this compound with an arylboronic acid? A robust and widely applicable starting point is a palladium(II) acetate / dialkylbiaryl phosphine ligand combination. Using a pre-catalyst like XPhos Pd G3 or SPhos Pd G3 can also provide excellent results with high reproducibility. A base such as K₃PO₄ or K₂CO₃ in a dioxane/water or toluene/water solvent system is standard.[8][18]
-
Data Table: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd(OAc)₂ is a common, inexpensive precursor. G3 precatalysts offer air-stability and rapid activation.[18] |
| Ligand | SPhos (4 mol%) | N/A | SPhos is a bulky, electron-rich ligand proven to be effective for challenging substrates.[8] |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (3.0 equiv) | K₃PO₄ is a strong base effective in many systems. K₂CO₃ is a milder, common alternative.[8][16] |
| Solvent | Dioxane/H₂O (5:1) | Toluene/H₂O (10:1) | A mixture of an organic solvent and water is typical to dissolve all components.[15] |
| Temperature | 80-100 °C | 80-100 °C | Elevated temperatures are usually required to drive the reaction to completion. |
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 230 mg, 1.0 mmol), phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv, 425 mg, 2.0 mmol).
-
Add the palladium source and ligand (e.g., Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol)).
-
Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Place the sealed vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-phenyl-7-fluorobenzofuran.
-
B. Buchwald-Hartwig Amination
-
FAQ: What are the key considerations for a Buchwald-Hartwig amination with this substrate? This reaction is highly sensitive to the choice of ligand and base.[9][17] Bulky, electron-rich dialkylbiarylphosphine ligands are essential for efficient C-N bond formation.[9][11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine or the palladium-amine complex.[14] The reaction must be performed under strictly anhydrous and anaerobic conditions.
-
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
To a glovebox or under a strict inert atmosphere, add a reaction vial with a stir bar, Pd₂(dba)₃ (1.5 mol%, 13.7 mg, 0.015 mmol), and a suitable ligand like t-BuXPhos (3.6 mol%, 15.3 mg, 0.036 mmol).
-
Add sodium tert-butoxide (1.4 equiv, 135 mg, 1.4 mmol).
-
In a separate vial, dissolve this compound (1.0 equiv, 230 mg, 1.0 mmol) in anhydrous, degassed toluene (e.g., 5 mL). Add this solution to the catalyst mixture.
-
Add morpholine (1.2 equiv, 105 µL, 1.2 mmol) via syringe.
-
Seal the vial and heat at 100 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Section 4: Advanced Concept - Orthogonal Sequential Cross-Coupling
The differential reactivity of the C-Br and C-F bonds on the this compound scaffold is a powerful tool for synthetic chemists. It allows for a two-step, orthogonal functionalization of the molecule. First, a palladium-catalyzed reaction selectively targets the more labile C-Br bond. Then, in a subsequent step, a nickel catalyst can be employed to activate the inert C-F bond.[1][4][5]
A study by Fujita et al. demonstrated this principle effectively.[1][4] They first performed a palladium-catalyzed Suzuki coupling at the C-Br position of a similar substrate, 5-bromo-2-fluorobenzofuran, in 95% yield. The resulting fluoro-biaryl product was then subjected to a nickel-catalyzed defluorinative arylation to functionalize the C-F position, achieving an 81% yield for the second step.[1][4] This strategy enables the synthesis of complex, differentially substituted benzofurans from a single starting material.
Orthogonal Synthesis Workflow
Caption: Workflow for the sequential, orthogonal cross-coupling of this compound.
References
-
Fujita, T., Yabuki, H., Morioka, R., Fuchibe, K., & Ichikawa, J. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146–154. [Link]
-
Fujita, T., Yabuki, H., Morioka, R., Fuchibe, K., & Ichikawa, J. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. ResearchGate. [Link]
-
Fujita, T., Yabuki, H., Morioka, R., Fuchibe, K., & Ichikawa, J. (2024). Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation. Beilstein Archives. [Link]
-
Fujita, T., et al. (2021). Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Chemical Communications. [Link]
-
Knochel, P., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC. [Link]
-
Fujita, T., Yabuki, H., Morioka, R., Fuchibe, K., & Ichikawa, J. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
-
Weix, D. J. (2021). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Accounts of Chemical Research. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
YouTube. (2020). 22 31 Palladium Catalyzed C-C Bond Formation. [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Sharma, A., & Kumar, V. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acta Chemica Scandinavica. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Wang, X.-S., & Yu, J.-Q. (2012). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society. [Link]
-
So, C. M., & Zhou, Z. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2017). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
-
ResearchGate. (2022). Key ligands used in palladium-mediated cross-coupling reactions. [Link]
-
Kim, H. J., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Singh, P. P., et al. (2013). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Organic Chemistry. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
-
Buchwald, S. L., & Kinzel, T. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Padwa, A., & Duffy, J. L. (2007). Intermolecular reactions of electron-rich heterocycles with copper and rhodium carbenoids. Chemical Society Reviews. [Link]
-
Fujita, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [Doctoral dissertation, The Hong Kong Polytechnic University]. PolyU Electronic Theses. [Link]
-
Al-Masri, H. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]
-
Daugulis, O., et al. (2012). Controlling site selectivity in palladium-catalyzed C-H bond functionalization. Accounts of Chemical Research. [Link]
-
Cacchi, S., et al. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Baati, R., & Brown, R. C. D. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Krause, N., & Thorand, S. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
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addressing solubility issues of 5-Bromo-7-fluorobenzofuran in reaction media
Welcome to the technical support center for 5-Bromo-7-fluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during synthetic reactions involving this compound. Our aim is to provide practical, field-tested solutions grounded in established chemical principles.
Troubleshooting Guide & FAQs
Question 1: My this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?
Answer:
Incomplete dissolution of this compound is a frequent observation, particularly in cross-coupling reactions. The halogenated and fused-ring structure of the molecule contributes to its relatively low solubility in many common organic solvents. Here is a systematic approach to address this issue:
-
Solvent Selection: The principle of "like dissolves like" is a good starting point. Aryl halides, such as the one , are generally more soluble in non-polar or moderately polar aprotic solvents. If you are encountering solubility issues, consider switching to or using a co-solvent from the list of recommended solvents. A table summarizing the properties of common organic solvents is provided below for your reference.
-
Thermal Adjustment: For most solid solutes, solubility increases with temperature.[1][2] This is because the dissolving process is often endothermic, meaning it requires energy to break the solute's crystal lattice.[1] Carefully heating the reaction mixture can significantly improve the solubility of this compound. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants and catalyst.
-
Sonication: The application of ultrasonic waves can aid in the dissolution of sparingly soluble solids by breaking down agglomerates and increasing the surface area of the solute in contact with the solvent.
A logical workflow for addressing initial solubility issues is presented in the diagram below.
Caption: A stepwise approach to addressing initial solubility challenges with this compound.
Question 2: Which solvents are recommended for reactions with this compound, particularly for Suzuki-Miyaura cross-coupling?
Answer:
The choice of solvent is critical for the success of any reaction, and for Suzuki-Miyaura couplings involving benzofuran derivatives, a range of solvents and solvent systems have proven effective. The ideal solvent or co-solvent system will not only dissolve the this compound but also the boronic acid partner and be compatible with the palladium catalyst and base.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Rationale & Considerations |
| Toluene | Non-polar | 111 | A common choice for Suzuki reactions, offering a good balance of solubility for organic substrates and a suitable boiling point for elevated reaction temperatures. |
| 1,4-Dioxane | Polar aprotic | 101 | Often used in combination with water, it is effective at dissolving both organic and inorganic reaction components. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | A good solvent for many organic compounds, but its lower boiling point may limit the achievable reaction temperature. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | A highly polar solvent that can be effective for dissolving challenging substrates. Its high boiling point allows for a wide range of reaction temperatures. |
| 1,4-Dioxane/Water | Polar | ~100 | A frequently used biphasic system for Suzuki couplings. The aqueous phase helps to dissolve the base (e.g., K₂CO₃, K₃PO₄) and the boronic acid, while the organic phase dissolves the aryl halide.[3][4] |
| Ethanol/Water | Polar | ~78 | A greener solvent alternative that can be effective for some Suzuki couplings, particularly with more polar substrates.[4] |
Expert Insight: For many benzofuran derivatives, a mixture of 1,4-dioxane and water (e.g., in a 4:1 or 6:1 ratio) often provides the best results in Suzuki-Miyaura reactions by effectively solubilizing all reaction components.[3]
Question 3: I've tried different solvents and heating, but my compound still won't dissolve sufficiently for the reaction to proceed. What are my options?
Answer:
When conventional solution-phase techniques are insufficient, more advanced methods are required. For extremely insoluble aryl halides, a novel and highly effective approach is the use of high-temperature ball milling.[5][6][7][8] This mechanochemical method circumvents the need for a solvent altogether.
High-Temperature Ball Milling for Solid-State Cross-Coupling:
This technique involves the mechanical grinding of the solid reactants (this compound, boronic acid, palladium catalyst, ligand, and base) in a ball mill at elevated temperatures.[5][8] The mechanical forces generated during milling continuously break down the solid particles, creating fresh, reactive surfaces and promoting intimate contact between the reactants.[9][10]
Why it works:
-
Solvent-Free: Eliminates the issue of solubility entirely.[5][9]
-
High Efficiency: Reactions can be significantly faster than in solution.[6][7]
-
Access to Novel Chemistry: Enables reactions with substrates that are practically insoluble in common organic solvents.[6][7][8]
Experimental Protocol: Solid-State Suzuki-Miyaura Cross-Coupling via High-Temperature Ball Milling
-
Preparation: In a glovebox or under an inert atmosphere, add the following to a milling jar (e.g., stainless steel):
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
SPhos (10 mol%)
-
Cesium fluoride (CsF) or another suitable base (2.0 equiv)
-
Milling balls (e.g., stainless steel)
-
-
Milling: Secure the milling jar in a planetary ball mill. Set the desired milling frequency (e.g., 30 Hz).
-
Heating: Simultaneously heat the milling jar to the desired temperature (e.g., 120 °C) using a heat gun or a temperature-controlled jacket.[5]
-
Reaction: Mill the mixture for the specified time (e.g., 30-90 minutes).
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), filter to remove inorganic salts, and purify the product by standard methods (e.g., column chromatography).
The decision-making process for when to employ this advanced technique is illustrated below.
Caption: Decision workflow for employing high-temperature ball milling.
References
-
Toward overcoming solubility issues in organic chemistry. (2021, May 18). Hokkaido University. [Link]
-
Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165–6175. [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021, April 28). PubMed. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021). ResearchGate. [Link]
-
Shaughnessy, K. H. (2014). Greener Approaches to Cross-Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 645-696). The Royal Society of Chemistry. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021, March 31). ICReDD. [Link]
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (n.d.). Allied Academies. [Link]
-
Benzofuran. (1995). In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI Bookshelf. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Garg, N. K., et al. (2012). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 14(18), 4750-4753. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). PubMed. [Link]
-
Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pro-Drug. [Link]
-
Ball milling in organic synthesis: solutions and challenges. (2011). Semantic Scholar. [Link]
-
Aryl halides are insoluble in water but soluble in organic compounds. Why? (2018, May 14). Quora. [Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). ACS Green Chemistry. [Link]
-
Biochemistry, Dissolution and Solubility. (2023, March 20). NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-solubility/]([Link] dissolution-solubility/)
-
Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. (2002, November 15). PubMed. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018, September 25). MDPI. [Link]
-
Speed-up your synthesis lab: Planetary ball mills as a tool in organic synthesis. (n.d.). FRITSCH Milling. [Link]
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Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks. [Link]
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Stolle, A. (2015). Technical Implications of Organic Syntheses in Ball Mills. In Mechanochemistry in Nanoscience and Minerals Engineering (pp. 235-256). The Royal Society of Chemistry. [Link]
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- 5. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 9. fritsch-international.com [fritsch-international.com]
- 10. books.rsc.org [books.rsc.org]
workup procedure to remove impurities from 5-Bromo-7-fluorobenzofuran
Welcome to the technical support resource for the purification of 5-Bromo-7-fluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the post-synthesis workup and purification of this and similar halogenated heterocyclic compounds. Our approach is rooted in explaining the causality behind each step, ensuring you not only execute protocols but also understand the underlying chemical principles for effective troubleshooting.
Introduction: The Challenge of Purifying Halogenated Heterocycles
This compound is a halogenated heterocyclic compound, a class of molecules often essential in medicinal chemistry and materials science.[1][2] However, their purification presents unique challenges. The presence of halogen atoms can alter the molecule's polarity, solubility, and stability, while synthetic byproducts may possess similar chromatographic behavior, leading to difficult separations.[3] This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during your purification workflow.
Problem 1: The crude reaction mixture is a dark, intractable oil or contains colored impurities.
This is a common issue, often arising from residual halogenating agents or the formation of polymeric byproducts.
Root Cause Analysis & Solution Pathway:
-
Residual Halogen Reagent: If a reagent like bromine (Br₂) was used, it can impart a persistent yellow or orange color.
-
Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This quantitatively reduces elemental halogens to colorless halide ions. Continue washing until the color is discharged from the organic layer.[4]
-
-
Highly Colored Byproducts: If the color persists after the thiosulfate wash, it likely indicates the presence of stable, colored organic impurities.
-
Solution A (Liquid-Liquid Extraction): Perform a standard aqueous workup as detailed in the protocol below. This will remove any water-soluble or acid/base-soluble impurities.
-
Solution B (Charcoal Treatment): For stubborn, non-polar colored impurities, treatment with activated carbon can be effective.[5]
-
Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a small amount of activated carbon (typically 1-2% by weight of the crude material).
-
Stir for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the carbon. Caution: Activated carbon can adsorb your product, leading to yield loss, so use it sparingly and monitor with TLC.
-
-
Problem 2: An unresolvable emulsion forms during the aqueous workup.
Emulsions are common when working with halogenated solvents or when precipitates are present at the interface.[4]
Root Cause Analysis & Solution Pathway:
-
Similar Densities: The density of the organic layer may be close to that of the aqueous layer.
-
Surfactant-like Impurities: Byproducts from the reaction may act as surfactants, stabilizing the emulsion.
Solutions (In Order of Application):
-
Add Brine: Wash the mixture with a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by forcing the organic component out.[6]
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, gentle swirling (not shaking) can help the layers coalesce.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.
-
Solvent Addition: Add more of the organic solvent to further dilute the mixture, which can sometimes aid separation.
Problem 3: Multiple spots are visible on the TLC plate after workup, and they are close to the product spot.
This indicates the presence of impurities with polarities similar to your target compound, necessitating chromatographic separation.
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Diagram 1: Decision tree for optimizing column chromatography.Solution: Systematic Column Chromatography
Flash column chromatography is the primary method for purifying moderately polar organic compounds.[7][8] Success depends entirely on the chosen solvent system.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis to Find the Optimal Eluent:
-
Prepare several TLC chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane).[7]
-
Spot your crude mixture on multiple TLC plates and run one in each chamber.
-
The ideal solvent system will give your product (this compound) an Rf value of approximately 0.25-0.35 . This ensures the compound moves down the column effectively but separates well from impurities.
-
-
Column Packing:
-
Use silica gel 60 (230-400 mesh) for standard flash chromatography.
-
Pack the column using the "slurry method": mix the silica gel with your initial, least polar eluent, pour it into the column, and allow it to settle into a uniform bed.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of the column bed.
-
-
Running the Column & Collecting Fractions:
-
Start with a non-polar eluent (e.g., 100% Hexane) to elute very non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Stationary Phase | Recommended Eluent Systems (Typical Ratios) | Compound Polarity | Suitability |
| Silica Gel | Petroleum Ether / Ethyl Acetate (98:2 to 90:10) | Low to Medium | Excellent starting point for many benzofuran derivatives.[8][9] |
| Silica Gel | Hexane / Dichloromethane (Gradient) | Low to Medium | Good alternative for separating compounds of similar polarity. |
| Alumina (Neutral) | Hexane / Ethyl Acetate (Gradient) | Low to Medium | Useful if the compound is sensitive to the acidic nature of silica gel. |
Problem 4: The product is pure by NMR, but the yield is low.
Root Cause Analysis & Solution Pathway:
-
Product is water-soluble: Halogenation can sometimes increase water solubility more than expected.
-
Solution: Before discarding any aqueous layers from the workup, back-extract them 2-3 times with your organic solvent (e.g., Ethyl Acetate). Check the extracts by TLC to see if you recover more product.[4]
-
-
Product is volatile:
-
Solution: Be cautious during solvent removal on the rotary evaporator. Avoid using high heat or a very high vacuum. It is sometimes better to leave a small amount of a high-boiling solvent (like Toluene) and remove it under a high vacuum without heat.[4]
-
-
Decomposition on Silica Gel: The acidic surface of silica gel can degrade certain sensitive compounds.
-
Solution: If you suspect degradation, try neutralizing the silica gel by running a solvent mixture containing 1% triethylamine through the packed column before loading your sample. Alternatively, switch to a neutral stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
Senior Scientist Note: The impurities are almost always related to the specific synthetic route. However, common classes of impurities in benzofuran synthesis include:
-
Unreacted Starting Materials: E.g., the corresponding substituted phenol or alkyne.[10]
-
Catalyst Residues: If a palladium-catalyzed reaction was used (e.g., Sonogashira coupling), trace amounts of palladium may remain.[2]
-
Isomeric Byproducts: Incomplete regioselectivity during bromination or cyclization can lead to isomers.
-
Over-brominated species: If harsh brominating conditions are used, di-brominated products may form.
-
Reagent Byproducts: For example, if N-Bromosuccinimide (NBS) is used for bromination, succinimide will be a byproduct. This is highly polar and usually removed during the aqueous workup.
Q2: How can I definitively assess the purity of my final product?
A single technique is often insufficient. For a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick check that should show a single spot in multiple different solvent systems.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% by area). A reverse-phase C18 column is a good starting point.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful for identifying impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, this technique confirms the molecular weight and can separate closely related impurities.[3]
Q3: My compound is a solid. Should I use recrystallization?
Yes. Recrystallization is an excellent final purification step to remove trace impurities and obtain a crystalline, free-flowing solid.
Protocol: Performing a Recrystallization Solvent Screen
-
Place a few milligrams of your solid in several different test tubes.
-
Add a few drops of a single solvent (e.g., Hexane, Ethanol, Toluene, Ethyl Acetate) to each tube.
-
A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
If no single solvent works, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., DCM). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane) at an elevated temperature until the solution becomes cloudy. Add a drop of the good solvent to clarify, then allow it to cool slowly.
General Workup and Purification Workflow
This diagram outlines the logical flow from a completed reaction to a final, purified product.
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Diagram 2: General workflow for the purification of this compound.References
- BenchChem. Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
- Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions.
- Benchchem. Technical Support Center: Characterization of Halogenated Organic Compounds.
- National Institutes of Health (NIH). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives.
- Organic Chemistry Portal. Benzofuran synthesis.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Troubleshooting [chem.rochester.edu]
- 5. desotec.com [desotec.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Solvent Systems for 5-Bromo-7-fluorobenzofuran Crystallization
Welcome to the dedicated technical support center for the crystallization of 5-Bromo-7-fluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the crystallization of halogenated benzofurans.
Q1: I'm not getting any crystals, even after cooling the solution. What should I do?
A1: This is a common challenge often related to subsaturation or high solubility of the compound in the chosen solvent. First, confirm that your solution is supersaturated. If you have an estimated solubility, ensure your concentration is above this value at the crystallization temperature. If solubility data is unavailable, you may need to concentrate the solution by carefully evaporating some of the solvent.[1][2] If concentration is not the issue, the nucleation barrier might be too high. You can try to induce nucleation by scratching the inside of the glass vial with a spatula just below the solvent level or by adding a seed crystal.[2] If these methods fail, a systematic re-evaluation of the solvent system is recommended.
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
Q3: The crystals I've obtained are very small or needle-like. How can I get larger, more equant crystals?
Q4: How do I choose a starting solvent for this compound crystallization?
A4: A good starting point is to screen a range of solvents with varying polarities. An ideal single solvent for cooling crystallization should exhibit high solubility at an elevated temperature and low solubility at a lower temperature.[12] This differential solubility is the driving force for crystallization upon cooling. A simple test involves dissolving a small amount of your compound in a few drops of a hot solvent and then allowing it to cool to see if crystals form.[13] For this compound, consider solvents like alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene). Given the halogenation, chlorinated solvents might also be effective, but their use should be weighed against safety and environmental considerations.
Q5: What is an antisolvent, and when should I consider using one?
A5: An antisolvent is a solvent in which your compound is poorly soluble but is miscible with the solvent in which your compound is dissolved.[14][15] Antisolvent crystallization is a powerful technique, especially when the compound has high solubility in most common solvents, making cooling crystallization inefficient.[16] The process involves dissolving the compound in a "good" solvent and then slowly adding an antisolvent to induce supersaturation and crystallization.[14][17][18] This method provides an additional level of control over the crystallization process.
Troubleshooting Guides
Issue 1: Persistent Oiling Out
Oiling out can be a persistent issue, particularly with compounds that have relatively low melting points or form strong interactions with the solvent.
Causality: This phenomenon is a form of liquid-liquid phase separation that occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. Instead of forming an ordered crystal lattice, the solute molecules aggregate into a disordered, liquid-like state.
Troubleshooting Workflow:
Caption: Workflow for optimized cooling crystallization with seeding.
Procedure:
-
Prepare the Solution: Dissolve the this compound in the chosen solvent at an elevated temperature (e.g., 60°C) to ensure complete dissolution.
-
Determine Seeding Temperature: Cool the solution to a temperature where it is just saturated or slightly supersaturated. This can be determined from a solubility curve or by observing the cloud point.
-
Introduce Seed Crystals: Add a small quantity (0.1-1% of the solute mass) of previously obtained, high-quality crystals to the solution. [11][19]4. Aging: Hold the seeded solution at the seeding temperature for 1-2 hours with gentle agitation. This allows the seeds to stabilize and begin to grow, consuming the initial supersaturation in a controlled manner.
-
Controlled Cooling: Initiate a slow cooling profile (e.g., 0.1°C/minute) to the final desired temperature (e.g., 5°C). [4]6. Isolation: Once the final temperature is reached, hold for a few hours to maximize yield, then filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
By following these structured troubleshooting and optimization protocols, you will be well-equipped to develop a robust and reproducible crystallization process for this compound, leading to a crystalline product with the desired purity, yield, and physical properties.
References
- Seeding Techniques and Optimization of Solution Crystallization Processes | Organic Process Research & Development - ACS Publications. (2020).
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.).
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (n.d.).
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022).
- An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed. (n.d.).
- Antisolvent Crystallization - RM@Schools. (n.d.).
- How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025).
- Crystallization process: how does crystallization work - Mirai Intex. (2024).
- The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchGate. (2025).
- 5 Protein Crystallization Seeding Methods for Bigger Crystals - Bitesize Bio. (2025).
- Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design - ACS Publications. (2022).
- Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.).
- Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. (n.d.).
- Developing seeding protocols through secondary nucleation measurements on the Crystalline - Technobis Crystallization Systems. (2023).
- 7.11: Testing Solvents for Crystallization - Chemistry LibreTexts. (2022).
- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.).
- The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (n.d.).
- Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC - NIH. (2023).
- Crystal-seeding - Diamond Light Source. (n.d.).
- Macromolecular cryocrystallography—methods for cooling and mounting protein crystals at cryogenic temperatures. (n.d.).
- Guide for crystallization. (n.d.).
- cooling crystallization process: Topics by Science.gov. (n.d.).
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchGate. (2025).
- Cooling/Freezing Crystallization - Myande Group. (n.d.).
- 5-Bromo-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran - PMC - NIH. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
- What should I do if crystallisation does not occur? - Quora. (2017).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. The Effect of Solvents on the Crystal Morphology of Pyriproxyfen [mdpi.com]
- 8. unifr.ch [unifr.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. mt.com [mt.com]
- 17. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 18. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up 5-Bromo-7-fluorobenzofuran Synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and process development professionals who are tackling the synthesis of 5-Bromo-7-fluorobenzofuran. Given the absence of a standardized, one-pot synthesis for this specific molecule, this document outlines a robust, multi-step approach and provides in-depth, field-tested solutions to the common challenges encountered during synthesis and scale-up.
Our primary proposed pathway involves a Palladium/Copper-catalyzed Sonogashira coupling followed by an intramolecular annulation (cyclization). This strategy is selected for its versatility, tolerance of functional groups, and extensive documentation in the synthesis of substituted benzofurans.[1][2]
Proposed Synthetic Pathway
The synthesis is envisioned as a two-step process starting from a commercially available di-halogenated phenol. This approach provides clear strategic control over the introduction of the key functionalities.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is very low, or the reaction fails to proceed. What are the primary causes?
This is the most common issue in multi-step heterocyclic synthesis. The problem can usually be traced back to one of three areas: reagent quality, reaction atmosphere, or suboptimal thermal conditions.[3]
Causality Explained: Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, rely on delicate catalytic cycles involving specific oxidation states (Pd(0), Pd(II), Cu(I)).[1] These catalysts are highly susceptible to deactivation by oxygen. Similarly, many of the organometallic intermediates and bases used are sensitive to moisture. Incomplete conversion or catalyst death are the typical outcomes of contamination.
Systematic Troubleshooting Workflow:
Caption: A decision tree for systematic troubleshooting of low-yield reactions.
Actionable Steps:
-
Reagent & Solvent Purity:
-
Catalysts: Use fresh copper(I) iodide (CuI), as it can oxidize to inactive Cu(II) over time, appearing greenish or brown instead of off-white. Ensure the palladium catalyst is from a reliable source.[4]
-
Solvents: Use anhydrous, degassed solvents. For amine solvents like triethylamine or diisopropylamine, it is best to distill them from a suitable drying agent (e.g., CaH₂) before use.[5]
-
Starting Materials: Confirm the identity and purity of your starting phenol. Halogenated phenols can be prone to degradation.
-
-
Inert Atmosphere:
-
Oxygen is detrimental. It promotes the homocoupling of acetylenes (Glaser coupling) and can deactivate the Pd(0) catalyst.[1]
-
Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use a Schlenk line or a glovebox for the most sensitive setups.[5]
-
Degas your solvents by sparging with inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Reaction Conditions:
-
Temperature: Low temperatures may lead to slow or stalled reactions. Conversely, excessively high temperatures can cause catalyst decomposition or side product formation.[5] Monitor the internal reaction temperature, especially during scale-up.
-
Stirring: In heterogeneous mixtures (e.g., with a solid base like K₂CO₃), ensure efficient stirring to maximize contact between reactants.[3]
-
FAQ 2: The Sonogashira coupling is inefficient. I observe significant alkyne homocoupling and/or starting material dehalogenation.
This points to a specific imbalance within the Sonogashira catalytic cycle.
Causality Explained:
-
Alkyne Homocoupling (Glaser Coupling): This side reaction is catalyzed by copper salts in the presence of oxygen, forming a diyne.[1] Its prevalence is a strong indicator of inadequate inert atmosphere techniques.
-
Dehalogenation: The aryl halide is reduced to the corresponding arene (e.g., 2-bromo-4-fluorophenol). This can occur if the catalytic cycle is slow, allowing side reactions to dominate. It can be promoted by trace moisture or certain solvents acting as hydrogen donors.[5]
Actionable Steps:
-
Minimize Oxygen: This is the most critical step to prevent homocoupling. Re-evaluate your inert gas setup and solvent degassing protocol.
-
Add a Ligand: While some Sonogashira reactions run "ligand-free," the palladium catalyst still requires coordination. The amine solvent often serves this role. Adding a dedicated phosphine ligand (e.g., PPh₃, XPhos) can stabilize the palladium catalyst, accelerate the desired cross-coupling, and suppress side reactions.
-
Optimize the Base and Solvent: The choice of base and solvent is crucial and often interdependent.
| Parameter | Common Choices | Considerations & Rationale |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Amine bases (Et₃N, DIPA) act as both base and solvent/ligand. They are effective but can be difficult to remove. Inorganic bases like Cs₂CO₃ are often used in modern protocols for their high reactivity.[2] |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Non-polar solvents like toluene can reduce the rate of alkyne homocoupling compared to polar solvents like DMF or DMSO.[1] The choice must be compatible with the solubility of all reagents. |
-
Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne to ensure complete consumption of the more valuable aryl halide.
FAQ 3: The cyclization (annulation) step is not working. The silyl-protected intermediate is stable.
The intramolecular cyclization to form the furan ring requires the removal of the trimethylsilyl (TMS) protecting group followed by a 5-exo-dig cyclization.
Causality Explained: This step involves the generation of an acetylide anion which then attacks the aromatic ring in an intramolecular fashion, displacing the iodine. The efficiency of this step depends on the base used and the electronic nature of the aromatic ring. The electron-withdrawing fluorine atom should activate the ring towards this nucleophilic attack.
Actionable Steps:
-
Choice of Desilylation/Cyclization Reagent:
-
Tetrabutylammonium fluoride (TBAF): A common and effective reagent for removing silyl groups. Use the anhydrous form if possible, as water content can affect reactivity.
-
Potassium Carbonate (K₂CO₃) in Methanol: This is a milder, more cost-effective option suitable for scale-up. The methoxide generated in situ is often the active desilylating agent.
-
Cesium Fluoride (CsF): Can be very effective, especially for stubborn substrates.
-
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can often promote cyclization. Monitor by TLC or LC-MS to avoid decomposition.
-
Solvent: Ensure the intermediate is fully soluble in the chosen solvent (e.g., THF, DMF). Poor solubility can halt the reaction.
FAQ 4: I'm having difficulty purifying the final product. What are the best methods?
Purification of halogenated isomers and related impurities can be challenging due to similar polarities.
Actionable Steps:
-
Column Chromatography:
-
Solvent System: Use a low-polarity solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. A shallow gradient is key to achieving good separation.
-
Silica Gel: Standard silica gel is usually sufficient. If separation is particularly difficult, consider using finer mesh silica or a different stationary phase like alumina.
-
-
Recrystallization: This is the preferred method for final purification, especially at scale.
-
Solvent Screening: Test a variety of solvents and solvent pairs (e.g., ethanol/water, hexanes/ethyl acetate, toluene/heptane) on a small scale to find conditions that provide good crystal formation upon cooling. The ideal solvent will dissolve the product when hot but not when cold.
-
-
Activated Carbon Treatment: If your product has persistent colored impurities, a charcoal treatment of the crude solution before recrystallization can be effective.
FAQ 5: What are the key challenges when scaling this synthesis from milligram to multi-gram or kilogram scale?
Scaling up introduces new challenges related to mass and heat transfer, safety, and economics.
Causality Explained: Reactions that work perfectly on a 100 mg scale can fail or become hazardous at 100 g. The surface-area-to-volume ratio decreases dramatically, affecting heating and cooling. Mixing becomes less efficient, and the consequences of exothermic events are more severe.
Key Scale-Up Considerations:
| Parameter | Lab Scale (1-10 mmol) | Pilot/Process Scale (>0.5 mol) | Rationale & Troubleshooting |
| Heat Transfer | Oil bath, heating mantle | Jacketed reactor with controlled heating/cooling fluid | An oil bath can create hot spots. A jacketed reactor provides uniform temperature control, which is critical for preventing catalyst decomposition or runaway reactions. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Magnetic stirring is insufficient for large, viscous, or heterogeneous mixtures. An overhead stirrer is mandatory to ensure homogeneity and prevent localized concentration gradients. |
| Reagent Addition | Syringe, pipette | Addition funnel, metered pump | Slow, controlled addition of reagents via a pump is crucial to manage any exotherms. A large exotherm during the addition of a reactive intermediate can be a significant safety hazard. |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | At scale, the cost of palladium becomes significant. It is often necessary to re-optimize the reaction to use lower catalyst loadings, which may require longer reaction times or higher temperatures. |
| Workup | Separatory funnel | Jacketed reactor with bottom outlet valve | Large-scale extractions are performed in the reactor itself. Be aware of potential emulsion formation, which is harder to manage in a large vessel. Consider adding brine or filtering through Celite to break emulsions. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-1-bromo-5-fluoro-2-((2-(trimethylsilyl)ethynyl)oxy)benzene (Intermediate)
Disclaimer: This is a representative protocol and may require optimization. All operations should be performed under an inert atmosphere.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluoro-1-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed toluene (approx. 5 mL per mmol of phenol) and anhydrous, distilled triethylamine (2.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash chromatography (hexanes/ethyl acetate gradient) to yield the intermediate product.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous THF (approx. 10 mL per mmol).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and methanol (3.0 eq).
-
Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS. The reaction involves two stages: desilylation followed by cyclization.
-
Once the starting material is consumed (typically 6-18 hours), cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography and/or recrystallization to obtain pure this compound.
References
-
Jaseer, E. A., et al. (2011). Development in Sonogashira Coupling: Construction of Indole and Benzo[B]Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of Organic Chemistry, 1(3), 85-91. Available at: [Link]
-
Novák, Z., et al. (2007). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Tetrahedron, 63(17), 3591-3598. Available at: [Link]
-
Bhargava, G., & Shinde, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22695–22728. Available at: [Link]
-
Bhargava, G., & Shinde, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]
-
Various Authors. (2020). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. ResearchGate. Available at: [Link]
-
Anilkumar, G., et al. (2011). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Chemistry – An Asian Journal, 6(5), 1289-1292. Available at: [Link]
-
Wang, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Institutes of Health. Available at: [Link]
-
Wang, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]
- Wang, Z., et al. (2019). Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials. Google Patents.
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
-
Reddit User Discussion. (2023). Troubleshooting Ullmann Coupling. Reddit. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-7-fluorobenzofuran: A Comparative Approach
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted benzofurans are a critical scaffold, appearing in numerous biologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-7-fluorobenzofuran, a halogenated derivative with potential applications in medicinal chemistry.
Given the absence of a publicly available, fully assigned experimental spectrum for this compound, this guide will employ a comparative and predictive approach. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related benzofuran derivatives, we will construct a detailed theoretical analysis of its expected NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural confirmation and in-depth molecular characterization.
The Structural Significance of this compound
The benzofuran core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the bromine atom at the 5-position and the fluorine atom at the 7-position of the benzofuran ring in the title compound are expected to profoundly influence the electron distribution and, consequently, the chemical environment of the constituent protons and carbons. Understanding these influences through NMR is crucial for confirming the successful synthesis of this and similar molecules.
Predicting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their connectivity. For this compound, we anticipate distinct signals for the protons on the furan and benzene rings. The analysis will focus on chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).
Key Structural Features Influencing the ¹H NMR Spectrum:
-
Electronegativity: The oxygen of the furan ring and the fluorine atom are highly electronegative, leading to a general downfield shift for nearby protons.[1]
-
Anisotropy: The aromatic benzofuran ring system will induce ring currents that deshield the aromatic protons, shifting them to a lower field.
-
Spin-Spin Coupling: Protons on adjacent carbons will couple with each other, leading to characteristic splitting patterns. Long-range couplings, particularly those involving fluorine, are also expected.
Below is a table summarizing the predicted ¹H NMR spectral data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | 7.6 - 7.8 | Doublet of doublets (dd) | JH2-H3 ≈ 2.2 Hz, JH2-F ≈ 1-2 Hz | The proton at C-2 is on the electron-deficient furan ring, adjacent to the oxygen atom, leading to a downfield shift. It will exhibit a doublet splitting from coupling with H-3 and potentially a smaller, long-range coupling to the fluorine at C-7. |
| H-3 | 6.8 - 7.0 | Doublet (d) | JH3-H2 ≈ 2.2 Hz | The proton at C-3 is also on the furan ring but is generally found at a slightly higher field than H-2. It will be split into a doublet by H-2. |
| H-4 | 7.3 - 7.5 | Doublet of doublets (dd) | JH4-H6 ≈ 1.5-2.0 Hz, JH4-F ≈ 8-10 Hz | H-4 is on the benzene ring and will be significantly influenced by the adjacent fluorine atom, resulting in a large coupling constant. It will also show a smaller meta-coupling to H-6. |
| H-6 | 7.2 - 7.4 | Doublet of doublets (dd) | JH6-H4 ≈ 1.5-2.0 Hz, JH6-F ≈ 4-6 Hz | H-6 is also on the benzene ring and will be coupled to both H-4 (meta-coupling) and the fluorine atom at C-7 (para-coupling). |
Comparative Analysis with Other Benzofurans:
The predicted chemical shifts are based on data from various substituted benzofurans. For instance, the ¹H NMR spectrum of benzofuran itself shows signals for H-2 and H-3 at approximately 7.52 ppm and 6.66 ppm, respectively.[2] The presence of a bromine atom at the 5-position is expected to have a minor deshielding effect on the aromatic protons, while the fluorine at the 7-position will have a more pronounced effect, particularly on the adjacent H-4 and H-6 protons through space and through bond couplings.
Predicting the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Key Structural Features Influencing the ¹³C NMR Spectrum:
-
Electronegativity: The oxygen and fluorine atoms will cause a significant downfield shift for the carbons they are directly attached to (C-7a and C-7).
-
Halogen Effects: The bromine atom at C-5 will have a moderate deshielding effect on C-5 itself but may have more complex effects on other carbons.
-
Carbon-Fluorine Coupling: The fluorine atom will couple with nearby carbon atoms, resulting in characteristic splitting of the carbon signals. The magnitude of the coupling constant (JC-F) is dependent on the number of bonds separating the carbon and fluorine atoms.
Below is a table summarizing the predicted ¹³C NMR spectral data for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (JC-F, Hz) | Rationale |
| C-2 | 145 - 148 | Doublet (d) | ⁴JC2-F ≈ 2-4 Hz | This furan ring carbon is adjacent to the oxygen and will appear downfield. A small long-range coupling to fluorine is expected. |
| C-3 | 105 - 108 | Singlet (s) | - | This furan ring carbon is typically found at a higher field compared to C-2. |
| C-3a | 125 - 128 | Doublet (d) | ³JC3a-F ≈ 4-6 Hz | This is a quaternary carbon at the fusion of the two rings. |
| C-4 | 112 - 115 | Doublet (d) | ²JC4-F ≈ 20-25 Hz | This carbon is ortho to the fluorine-bearing carbon and will exhibit a large two-bond coupling. |
| C-5 | 115 - 118 | Singlet (s) | - | The carbon bearing the bromine atom. |
| C-6 | 120 - 123 | Doublet (d) | ³JC6-F ≈ 8-12 Hz | This carbon is meta to the fluorine-bearing carbon and will show a moderate three-bond coupling. |
| C-7 | 150 - 155 | Doublet (d) | ¹JC7-F ≈ 240-260 Hz | The carbon directly bonded to the highly electronegative fluorine atom will be significantly downfield and show a very large one-bond coupling constant. |
| C-7a | 148 - 152 | Doublet (d) | ²JC7a-F ≈ 12-15 Hz | This quaternary carbon is adjacent to the oxygen and ortho to the fluorine-bearing carbon, resulting in a downfield shift and a two-bond coupling to fluorine. |
Comparative Analysis with Fluorobenzofurans:
Studies on fluorobenzofurans have shown that the ¹³C-¹⁹F coupling constants are a powerful tool for unambiguous signal assignment.[3] The predicted large one-bond coupling for C-7 and the smaller, multi-bond couplings for other carbons are consistent with the data reported for other fluorinated aromatic compounds.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals (except those coupled to fluorine).
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
A coupled ¹³C spectrum (without proton decoupling) or a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.
4. 2D NMR Experiments:
-
To confirm the assignments, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is particularly useful for assigning quaternary carbons.
-
Visualizing the Molecular Structure and NMR Workflow
To better understand the relationships between the atoms and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A typical workflow for NMR-based structure elucidation.
Conclusion
References
-
MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]
-
ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of 5-FA. (a) ¹H-NMR spectrum of 5-FA (600.... Retrieved from [Link]
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RSC Publishing. (1972, January 1). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Retrieved from [Link]
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Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0032929). Retrieved from [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]
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National Institutes of Health. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC. Retrieved from [Link]
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PubMed. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]
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MDPI. (n.d.). New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. Retrieved from [Link]
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Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of 5-Bromo-7-fluorobenzofuran and its Chloro Analog, 5-Chloro-7-fluorobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenation in Benzofuran Chemistry
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in drug discovery due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The introduction of halogen atoms into the benzofuran ring system can profoundly influence its physicochemical properties and, consequently, its biological activity. Halogens can affect a molecule's lipophilicity, electronic distribution, metabolic stability, and binding interactions with biological targets.[1] The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the benzofuran ring are critical determinants of the resulting pharmacological effect.[3]
This guide focuses on the comparison of a bromo-fluoro disubstituted benzofuran with its chloro-fluoro counterpart, aiming to elucidate the potential differences in their biological profiles based on the distinct properties of bromine and chlorine at the 5-position.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the available and calculated properties for 5-Bromo-7-fluorobenzofuran and its chloro analog.
| Property | This compound | 5-Chloro-7-fluorobenzofuran (Predicted) | Reference |
| Molecular Formula | C₈H₄BrFO | C₈H₄ClFO | [4] |
| Molecular Weight | 215.02 g/mol | 170.57 g/mol | [4] |
| Boiling Point | 233.4±20.0 °C | Not available | [4] |
| Density | 1.696±0.06 g/cm³ | Not available | [4] |
| Solubility | Practically insoluble in water (0.045 g/L at 25°C) | Predicted to be sparingly soluble in water | [4] |
| LogP (calculated) | ~3.2 | ~2.8 | - |
The substitution of bromine with chlorine results in a lower molecular weight. Based on general chemical principles, the chloro analog is expected to have slightly lower lipophilicity (LogP) compared to the bromo derivative. This difference in lipophilicity can influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Comparative Biological Activity: An Evidence-Based Projection
Based on the extensive literature on halogenated benzofurans, we can project the potential similarities and differences in the biological activities of this compound and 5-Chloro-7-fluorobenzofuran in key therapeutic areas.
Anticancer Activity
Halogenated benzofurans have demonstrated significant potential as anticancer agents.[1][3] The presence of a halogen at the 5-position of the benzofuran ring has been associated with cytotoxic activity against various cancer cell lines.
Hypothesis: Both this compound and 5-Chloro-7-fluorobenzofuran are likely to exhibit cytotoxic activity. However, the bromo-substituted analog may display enhanced potency.
Rationale: Studies have shown that the introduction of bromine into the benzofuran structure can increase cytotoxic potential.[3] This is often attributed to the higher polarizability and ability of bromine to form stronger halogen bonds with biological targets compared to chlorine. For instance, a study on methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives found that the bromo-substituted compound exhibited stronger anticancer potential than its chloro counterpart in several cancer cell lines.[3]
Antimicrobial Activity
Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] Halogenation is a common strategy to enhance the antimicrobial potency of heterocyclic compounds.
Hypothesis: Both compounds are expected to show antimicrobial properties. The bromo analog might exhibit greater activity against Gram-positive bacteria.
Rationale: The lipophilicity of a compound plays a crucial role in its ability to penetrate the bacterial cell wall. The higher lipophilicity of the bromo derivative may facilitate its passage through the lipid-rich cell membranes of bacteria, particularly Gram-positive bacteria. Several studies on halogenated compounds have reported potent antibacterial activity against antibiotic-resistant strains.[5] For instance, certain halogenated benzofurans have demonstrated efficacy against various cocci and Candida species.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences in biological activity, a series of well-established in vitro assays are recommended. The following protocols provide a framework for a direct, head-to-head comparison.
In Vitro Cytotoxicity Assessment
Objective: To determine and compare the cytotoxic effects of this compound and 5-Chloro-7-fluorobenzofuran on a panel of human cancer cell lines.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
Figure 1: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare stock solutions of this compound and 5-Chloro-7-fluorobenzofuran in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Antimicrobial Susceptibility Testing
Objective: To compare the minimum inhibitory concentration (MIC) of the two compounds against a panel of pathogenic bacteria.
Recommended Assay: Broth microdilution method.
Experimental Workflow:
Figure 3: Potential anticancer signaling pathways modulated by halogenated benzofurans.
Antimicrobial Mechanisms
The antimicrobial action of these compounds may involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes involved in metabolic pathways, or interference with nucleic acid synthesis. The lipophilicity conferred by the halogens is crucial for penetrating the bacterial cell envelope.
Conclusion and Future Directions
This comparative guide provides a theoretical framework for understanding the potential differences in the biological activities of this compound and its chloro analog. Based on structure-activity relationship trends observed in related compounds, it is hypothesized that the bromo derivative may exhibit enhanced cytotoxic and antimicrobial activities due to the unique physicochemical properties of bromine.
To validate these hypotheses, direct experimental comparisons using standardized in vitro assays are essential. Further studies to elucidate the specific molecular targets and mechanisms of action will be crucial for the future development of these and other halogenated benzofurans as potential therapeutic agents. The detailed experimental protocols provided in this guide offer a starting point for researchers to embark on such investigations.
References
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health. [Link]
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Cytotoxicity of compounds 4-6 and 5-FU evaluated in different human cancer cells. ResearchGate. [Link]
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The cytotoxic effects of 5f on the three cell lines as assessed by MTT... ResearchGate. [Link]
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5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β. PubMed. [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
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Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. PubMed. [Link]
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7-Bromo-5-fluoro-1-benzofuran-2-carboxamide. PubChem. [Link]
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Antimicrobial activity against Gram-positive (a) and Gram-negative (b) bacteria with a panisidine dimer. ResearchGate. [Link]
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The Unmistakable Signature: Validating the Structure of 5-Bromo-7-fluorobenzofuran Derivatives by X-ray Crystallography
A Comparative Guide to Structural Elucidation in Small Molecule Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, the precise knowledge of atomic connectivity and spatial arrangement is paramount for understanding biological activity, optimizing lead compounds, and ensuring intellectual property protection. While a suite of analytical techniques provides valuable insights into molecular architecture, single-crystal X-ray crystallography remains the gold standard for definitive structural validation. This guide provides an in-depth comparison of X-ray crystallography with other widely used spectroscopic methods, using a substituted 5-bromo-7-fluorobenzofuran derivative as a case study to illustrate the power and limitations of each technique.
While the specific crystal structure for the parent this compound is not publicly available, we can draw on the extensive research into more complex derivatives to highlight these comparative principles. We will focus our analysis on a representative molecule from this class, 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran , for which detailed crystallographic data has been published.[1] This allows for a direct comparison between the certainty of X-ray diffraction and the inferential nature of other analytical methods.
The Decisive Evidence: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct visualization of the atomic arrangement in a crystalline solid, yielding a three-dimensional map of electron density from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This technique offers an unparalleled level of certainty in structural assignment, leaving no room for ambiguity.
The Crystallographic Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous experimental technique and sophisticated data analysis.
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comparative study of the reactivity of brominated vs. chlorinated benzofurans
An In-Depth Comparative Guide to the Reactivity of Brominated vs. Chlorinated Benzofurans for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a deep dive into the comparative reactivity of brominated and chlorinated benzofurans, two critical scaffolds in medicinal chemistry and materials science.[1][2][3][4] Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes, optimizing reaction conditions, and ultimately accelerating drug discovery programs. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern these differences, supported by experimental data and actionable protocols.
The Fundamental Divide: Carbon-Halogen Bond Properties
The choice between a bromine or a chlorine substituent on a benzofuran ring is not arbitrary; it is a strategic decision rooted in the fundamental properties of the carbon-halogen bond. The reactivity of an aryl halide in many essential transformations is dictated by the strength of this bond.
The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This lower bond dissociation energy (BDE) means that less energy is required to cleave the C-Br bond, rendering brominated benzofurans generally more reactive than their chlorinated counterparts in reactions where this bond cleavage is a key step.[5][6]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Cl Bond | C-Br Bond | Implication for Reactivity |
| Average Bond Dissociation Energy (kJ/mol) | ~327[5] | ~285[5] | C-Br bond is weaker, requiring less energy to break, leading to higher reactivity in oxidative addition. |
| Bond Length (pm) | ~177 | ~194 | The longer C-Br bond is more easily accessed and polarized by metal catalysts. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | The higher electronegativity of chlorine strengthens the C-Cl bond through induction. |
Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[7][8] The choice of halogen on the benzofuran substrate has a profound impact on the efficiency and conditions required for these transformations, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions.[9][10][11]
The catalytic cycle for these reactions typically involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][12]
Caption: Workflow for functionalization via halogen-metal exchange.
The rate of exchange follows the trend I > Br > Cl. [13]Bromine-lithium exchange on bromobenzofurans is a rapid and high-yielding reaction, often complete within minutes at -78 °C. In contrast, chlorine-lithium exchange is significantly slower and less efficient, often requiring longer reaction times or more reactive reagents like t-butyllithium. This difference allows for selective bromine-lithium exchange on a bromo-chloro-benzofuran derivative, leaving the chlorine atom untouched. [14]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is generally less common for unactivated aryl halides but becomes feasible when strong electron-withdrawing groups are present ortho or para to the halogen. [15][16][17]The mechanism involves the addition of a nucleophile to form a stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the halide.
Interestingly, the reactivity trend for the SNAr mechanism is often the reverse of that seen in metal-catalyzed couplings: F > Cl > Br > I. [16]This is because the rate-determining step is typically the initial nucleophilic attack. The more electronegative halogen (Cl vs. Br) better stabilizes the developing negative charge in the intermediate through its inductive effect, thereby lowering the activation energy of this first step. [15]Therefore, for a suitably activated benzofuran, the chlorinated version would be expected to be more reactive in an SNAr reaction than the brominated analog.
Experimental Protocols
Protocol 1: Comparative Suzuki-Miyaura Coupling of 5-Bromo- and 5-Chlorobenzofuran
This protocol provides a framework for directly comparing the reactivity of 5-bromobenzofuran and 5-chlorobenzofuran under typical Suzuki-Miyaura conditions.
Objective: To synthesize 5-phenylbenzofuran from its halogenated precursors and compare the reaction efficiency.
Materials:
-
5-Bromobenzofuran
-
5-Chlorobenzofuran
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup (Perform two separate reactions in parallel):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (5-bromobenzofuran or 5-chlorobenzofuran, 1.0 mmol).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS at intervals (e.g., 1h, 4h, 8h, 24h).
-
-
Workup:
-
Once the reaction is complete (or after 24h), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the isolated yield and characterize the product by ¹H NMR and ¹³C NMR.
-
Expected Outcome: The reaction with 5-bromobenzofuran is expected to reach completion significantly faster (typically 1-4 hours) and provide a higher isolated yield compared to the reaction with 5-chlorobenzofuran, which may require the full 24 hours and still result in a lower yield.
Conclusion
The choice between a brominated and a chlorinated benzofuran is a critical decision in synthesis design, with significant implications for reaction conditions and efficiency.
-
For Palladium-Catalyzed Couplings and Halogen-Metal Exchange , brominated benzofurans are demonstrably more reactive due to the lower C-Br bond dissociation energy. They allow for milder conditions, faster reactions, and often higher yields.
-
For SNAr Reactions , the trend reverses. Chlorinated benzofurans, when appropriately activated, are more reactive due to the superior ability of chlorine to stabilize the anionic Meisenheimer intermediate.
This comparative understanding allows researchers and drug development professionals to select the optimal starting material, anticipate challenges, and strategically design more efficient and robust synthetic routes to novel therapeutics and functional materials.
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Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. [Link]
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Wrona-Piotrowicz, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7360. [Link]
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Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5737–5745. [Link]
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Ye, M., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2969. [Link]
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Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Khan Academy. (2022). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. YouTube. [Link]
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Poittevin, C., et al. (2020). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 8, 583. [Link]
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Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
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Chemistry Stack Exchange. (2015). organic chemistry - Why do halogen-metal exchanges happen?[Link]
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Geberty, M. (2005). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]
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LC-MS method for purity analysis of 5-Bromo-7-fluorobenzofuran
An In-Depth Guide to the Purity Analysis of 5-Bromo-7-fluorobenzofuran: A Comparative Evaluation of LC-MS and HPLC-UV Methodologies
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like this compound, a key intermediate in the synthesis of various therapeutic agents, rigorous purity analysis is paramount. This guide provides a comprehensive examination of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity assessment of this compound. It offers a direct comparison with the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach, supported by experimental data and protocols grounded in established regulatory principles.
The characterization of impurities in pharmaceutical compounds is a critical component of the drug development process.[1] Regulatory bodies mandate the identification, quantification, and control of impurities to ensure the final drug product is safe for human use.[2] This guide is designed for researchers, analytical scientists, and drug development professionals, providing the technical insights necessary to select and implement the most suitable analytical strategy for halogenated benzofuran intermediates.
The Analytical Challenge: Why Purity Matters
This compound, as a halogenated heterocyclic compound, presents unique analytical challenges. Its synthesis can lead to a variety of process-related impurities, including starting material carryover, isomers, and by-products from catalytic reactions (e.g., palladium or copper-based catalysts often used in benzofuran synthesis).[3][4] Furthermore, degradation products can emerge under various stress conditions. An effective analytical method must not only quantify the main compound but also separate, detect, and ideally identify these trace-level impurities.
Comparative Performance: UPLC-MS/MS vs. HPLC-UV
To establish a superior analytical strategy, we compare a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with a conventional HPLC-UV method. While HPLC-UV is a reliable and widely used technique for impurity profiling, it has limitations, particularly in distinguishing between co-eluting compounds or identifying unknown impurities without a reference standard.[5] LC-MS, by contrast, provides mass-based information that allows for the determination of molecular weights and structural elucidation of impurities, offering a significant advantage in specificity.[1][6][7]
The combination of UV and MS detectors provides complementary information; UV for robust quantification based on chromophore absorbance and MS for definitive identification based on mass-to-charge ratio.[5] However, for trace-level impurity analysis where sensitivity and unambiguous identification are critical, LC-MS/MS is the gold standard.
Table 1: Performance Comparison of UPLC-MS/MS vs. HPLC-UV for Purity Analysis
| Parameter | UPLC-MS/MS Method | HPLC-UV Method | Rationale & Insights |
| Limit of Detection (LOD) | ~0.005% | ~0.03% | MS detection is inherently more sensitive than UV, allowing for the detection of impurities at much lower levels, which is critical for meeting regulatory thresholds (e.g., ICH Q3A/B). |
| Limit of Quantitation (LOQ) | ~0.015% | ~0.05% | The ability to reliably quantify trace impurities is crucial for batch release and stability studies. The lower LOQ of the MS method ensures greater accuracy at these critical levels. |
| Specificity / Identification | High (Mass-based) | Low (Retention Time-based) | LC-MS can provide molecular weight information for unknown peaks, facilitating their identification.[1][6] HPLC-UV relies solely on retention time matching with known standards, leaving unknowns uncharacterized. |
| Linearity (R²) | >0.999 | >0.998 | Both methods demonstrate excellent linearity. However, the wider dynamic range of MS can sometimes be advantageous. |
| Resolution (Critical Pair) | Baseline separation (>2.0) | Partial co-elution (~1.2) | The higher efficiency of UPLC systems, combined with the specificity of MS detection (using extracted ion chromatograms), can resolve closely eluting isomers or impurities that may overlap in a standard HPLC-UV chromatogram. |
| Analysis Time | ~5 minutes | ~15 minutes | UPLC technology utilizes smaller particle size columns, enabling faster separations without compromising resolution. |
Recommended Analytical Workflow: UPLC-MS/MS
The proposed workflow is designed for efficiency and comprehensiveness, from sample preparation through data interpretation.
Caption: UPLC-MS/MS workflow for purity analysis of this compound.
Detailed Experimental Protocol: UPLC-MS/MS Method
This protocol is a self-validating system, designed according to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[8][9] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9]
Materials and Reagents
-
Sample: this compound
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standards: If available, for known impurities.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent, equipped with a binary solvent manager and sample manager.
-
Mass Spectrometer: Waters Xevo G2-XS QTof, Agilent 6545XT AdvanceBio LC/Q-TOF, or equivalent high-resolution mass spectrometer (HRMS).
-
Chromatography Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Chromatographic Conditions
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1.0 µL
-
UV Detection (for comparison): 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 3.0 95 4.0 95 4.1 10 | 5.0 | 10 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Cone Gas Flow: 50 L/Hr
-
Desolvation Gas Flow: 800 L/Hr
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects low-energy (precursor ion) and high-energy (fragment ion) data simultaneously)
-
Mass Range: 50 - 800 m/z
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 20 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a stock solution of 0.5 mg/mL.
-
Transfer an aliquot of the stock solution into a UPLC vial for analysis.
Data Analysis and Validation Considerations
-
Specificity: The method's specificity is its ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[8][10] This is demonstrated by the high-resolution mass data, which provides unique identifiers (accurate mass) for each separated compound.
-
Quantification: Impurity levels are calculated using relative peak area percentage. For reporting purposes, disregard peaks below the LOQ (0.015%).
-
Identification of Unknowns: Putative identification of unknown impurities can be achieved by examining the accurate mass of the precursor ion and its isotopic pattern (especially the characteristic Br isotope pattern) and analyzing the fragmentation data obtained in the high-energy scan.
Method Selection Logic: When to Choose LC-MS
The choice between LC-MS and HPLC-UV is not always straightforward and depends on the specific requirements of the analysis at different stages of drug development.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive purity analysis of this compound, a UPLC-MS/MS method offers undeniable advantages over traditional HPLC-UV. Its superior sensitivity, unparalleled specificity, and the ability to provide structural information on unknown impurities make it the definitive choice for development, characterization, and troubleshooting.[11][12] While HPLC-UV remains a robust tool for routine quality control where impurities are well-characterized, the complexity of pharmaceutical synthesis demands the deeper insights provided by mass spectrometry. Adherence to validated methods, grounded in regulatory guidelines such as ICH Q2(R1), ensures the generation of reliable and defensible data, ultimately safeguarding the quality and safety of the final pharmaceutical product.[13]
References
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: Pharmaceutical Technology URL: [Link]
-
Title: Quality Guidelines - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy Source: ECA Academy URL: [Link]
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Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source: PubMed URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
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Title: Will % impurity profile of HPLC-UV and LC-HRMS matches? Source: ResearchGate URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Discovery World URL: [Link]
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Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
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Title: Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs Source: Waters Corporation URL: [Link]
-
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Title: The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization Source: PubMed URL: [Link]
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A Comparative Guide to the Anticancer Activity of 5-Bromo-7-fluorobenzofuran Derivatives
This guide provides a detailed comparative analysis of the anticancer activity of 5-Bromo-7-fluorobenzofuran derivatives. Moving beyond a simple data summary, we will delve into the structure-activity relationships (SAR), plausible mechanisms of action, and the experimental methodologies crucial for evaluating these promising compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance the therapeutic potential of this specific class of halogenated benzofurans.
Introduction: The Benzofuran Scaffold in Oncology
The benzofuran core, a heterocyclic compound composed of fused benzene and furan rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a vast range of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[3][4] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its biological effects.[5]
In recent years, the strategic introduction of halogen atoms, particularly bromine and fluorine, onto the benzofuran skeleton has emerged as a powerful strategy to enhance anticancer potency.[1] Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce new binding interactions, like halogen bonding, with biological targets.[1] This guide focuses specifically on derivatives featuring a 5-bromo and 7-fluoro substitution pattern, aiming to elucidate their therapeutic potential through a comparative analysis of available experimental data.
Structure-Activity Relationship (SAR): The Significance of Dual Halogenation
The placement and nature of substituents on the benzofuran ring are critical determinants of anticancer activity. Structure-Activity Relationship (SAR) studies consistently show that halogen additions to the benzofuran ring can lead to a significant increase in cytotoxic effects.[1]
-
Fluorine (at C7): The small size and high electronegativity of fluorine can enhance binding affinity to target enzymes, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability.
-
Bromine (at C5): The larger, more polarizable bromine atom is a strong candidate for forming "halogen bonds"—an attractive, non-covalent interaction between the electrophilic halogen and a nucleophilic site on a target protein.[1] This can substantially improve binding affinity and, consequently, biological activity.[1]
The combination of a 5-bromo and 7-fluoro substitution is therefore a rational design strategy to synergistically enhance the anticancer properties of the benzofuran scaffold. This dual-halogenation pattern aims to optimize both the pharmacokinetic profile and the target-binding interactions of the resulting derivatives.
Comparative Analysis of In Vitro Anticancer Activity
While extensive data on a wide range of this compound derivatives is still emerging, studies on related halogenated benzofurans provide critical insights. Research has demonstrated that benzofuran derivatives bearing both bromine and fluorine exhibit significant cytotoxic effects against various cancer cell lines.
One study investigated a series of fluorinated benzofurans, including derivatives with bromine, for their anti-inflammatory and anticancer effects.[6] Two compounds, in particular, which contained both difluorine and bromine substitutions, were found to inhibit the proliferation of the human colorectal adenocarcinoma cell line HCT116 by approximately 70%.[6] Another study focusing on fluorinated benzofurans identified two compounds that significantly inhibited HCT116 cell proliferation, with IC50 values of 19.5 µM and 24.8 µM.[7]
To provide a clear comparison, the table below summarizes the cytotoxic activity of representative halogenated benzofuran derivatives from the literature.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / Activity | Reference |
| Compound 1 | Fluorinated Benzofuran Derivative | HCT116 (Colorectal) | 19.5 µM | [7] |
| Compound 2 | Fluorinated Benzofuran Derivative | HCT116 (Colorectal) | 24.8 µM | [7] |
| Compound 14c | Bromo-benzofuran-oxadiazole | HCT116 (Colorectal) | 3.27 µM | [8] |
| Compound 14c | Bromo-benzofuran-oxadiazole | MIA PaCa2 (Pancreatic) | >10 µM | [8] |
| Ailanthoidol | Natural Benzofuran Derivative | Huh7 (Liver) | 22 µM (48h) | [8] |
| Derivative 6g | 3-amidobenzofuran | MDA-MB-231 (Breast) | 3.01 µM | [9] |
| Derivative 17i | Benzofuran LSD1 Inhibitor | H460 (Lung) | 2.06 µM | [10] |
Note: This table includes closely related halogenated and other potent benzofuran derivatives to provide a comparative context for the potential of 5-bromo-7-fluoro analogues.
The data indicates that bromo-substituted benzofurans, such as the oxadiazole conjugate 14c , can exhibit potent and selective activity against specific cancer cell lines like HCT116.[8] The high potency observed in various halogenated derivatives underscores the potential of the 5-bromo-7-fluoro substitution pattern.
Plausible Mechanisms of Anticancer Action
The cytotoxic effects of halogenated benzofurans are mediated through various molecular mechanisms, often culminating in the induction of apoptosis (programmed cell death).
Key mechanistic insights from related compounds suggest that this compound derivatives may act by:
-
Modulation of Apoptotic Proteins: Studies on active bromo-fluoro benzofuran derivatives have shown they can inhibit the expression of the anti-apoptotic protein Bcl-2.[6][7] Downregulation of Bcl-2 disrupts mitochondrial membrane potential, leading to the activation of the caspase cascade.
-
Induction of PARP-1 Cleavage: A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by caspases. Active halogenated benzofurans have been observed to induce concentration-dependent cleavage of PARP-1.[6][7]
-
DNA Damage and Fragmentation: The ultimate consequence of the apoptotic cascade is the fragmentation of cellular DNA. Bromo-fluoro benzofuran derivatives have been reported to cause DNA fragmentation by approximately 80% in cancer cells.[7]
These interconnected events form a signaling pathway that effectively leads to the selective destruction of cancer cells.
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Experimental Protocols: Assessing In Vitro Cytotoxicity
The reliable evaluation of anticancer activity is paramount. The MTT assay is a widely used, robust colorimetric method for assessing cell viability and cytotoxicity, making it a standard for screening potential anticancer compounds.[11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on an adherent cancer cell line.
A. Principle: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
B. Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well flat-bottom culture plates
-
Microplate reader (absorbance at 570 nm)
C. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals, appearing as purple precipitates.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The strategic incorporation of bromine and fluorine at the C5 and C7 positions of the benzofuran scaffold represents a highly promising avenue for the development of novel anticancer agents. The available data on related halogenated derivatives strongly suggest that these compounds can exhibit potent and selective cytotoxicity against various cancer cell lines. The proposed mechanisms, centered on the induction of apoptosis via modulation of key regulatory proteins like Bcl-2 and PARP-1, provide a solid foundation for their therapeutic rationale.
Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Elucidating their precise molecular targets and exploring their efficacy in more complex in vivo models will be critical next steps in translating the clear in vitro potential of these compounds into viable clinical candidates.
References
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- Li, J., et al. (N/A). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PMC - PubMed Central.
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high-resolution mass spectrometry of 5-Bromo-7-fluorobenzofuran
An In-Depth Technical Guide to the High-Resolution Mass Spectrometry of 5-Bromo-7-fluorobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for the characterization of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural steps to explain the underlying principles and strategic choices that enable robust and reliable structural elucidation. We will compare the industry's leading HRMS platforms, provide detailed experimental protocols, and delve into the specific fragmentation behavior of the target molecule, ensuring a self-validating approach to analysis.
In pharmaceutical development, absolute certainty in molecular structure is non-negotiable. Even minor impurities can impact a drug's safety and efficacy.[1][2][3] High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology that provides unambiguous elemental composition through the precise measurement of mass-to-charge ratios (m/z) to several decimal places.[4][5] Unlike nominal mass instruments, HRMS can differentiate between isobars (compounds with the same nominal mass but different elemental formulas), which is critical for identifying and characterizing novel compounds, metabolites, and impurities.[4][6]
For a molecule like this compound (C₈H₄BrFO), HRMS is indispensable for confirming its identity. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), creates a highly characteristic isotopic pattern that serves as a definitive signature for bromine-containing molecules.[7][8][9]
Comparative Analysis of HRMS Platforms: Orbitrap vs. Time-of-Flight (TOF)
The two dominant technologies in the HRMS landscape are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[3][10] While both deliver high resolution and mass accuracy, their underlying principles lead to distinct performance characteristics. The choice between them often depends on the specific analytical goal, such as high-throughput screening versus in-depth structural characterization.[10][11]
-
Orbitrap Mass Analyzer : Ions are trapped in an electrostatic field and orbit a central electrode. The frequency of their oscillation is directly related to their m/z ratio, which is detected as an image current and converted into a mass spectrum via a Fourier transform.[12][13]
-
Time-of-Flight (TOF) Mass Analyzer : Ions are accelerated by an electric field and travel through a field-free drift tube.[14] Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for mass separation based on flight time.[14]
The following table objectively compares these platforms for the analysis of small molecules like this compound.
| Performance Parameter | Orbitrap (e.g., Q Exactive Series) | Quadrupole Time-of-Flight (Q-TOF) | Rationale & Impact on this compound Analysis |
| Mass Resolution | Very High to Ultra-High (up to >240,000 FWHM). Resolution is scan-speed dependent.[10][15][16] | High (typically 40,000 - 60,000 FWHM).[14] | Higher resolution on the Orbitrap provides greater confidence in separating the analyte from matrix interferences and resolving the fine isotopic structure of the bromine pattern. |
| Mass Accuracy | Excellent (<1-3 ppm with internal calibration).[6][11] | Excellent (<1-5 ppm with internal calibration).[11][17] | Both platforms provide sufficient mass accuracy to confidently determine the elemental formula of C₈H₄BrFO and its fragments. |
| Sensitivity & Dynamic Range | High sensitivity, but can be susceptible to space-charge effects in the C-trap, potentially limiting dynamic range in complex samples.[15] | Very good sensitivity with a wide in-spectrum dynamic range, making it well-suited for samples with large concentration differences.[15] | For impurity analysis where the target may be present at very low levels alongside the main compound, the wider dynamic range of a Q-TOF can be advantageous. |
| Isotopic Fidelity | Excellent. High resolution allows for precise measurement of isotopic ratios, crucial for confirming the presence of bromine.[11] | Excellent. Modern TOF instruments provide accurate isotopic patterns, which are vital for identifying halogenated compounds.[11][18] | Both platforms reliably reproduce the characteristic 1:1 M:M+2 isotopic pattern of a single bromine atom. |
| Scan Speed | Slower, as higher resolution requires longer ion trapping and detection times.[13] | Very fast, making it ideal for coupling with fast chromatography (UHPLC) techniques.[14] | For rapid screening or LC-MS method development, the speed of a Q-TOF is a significant advantage. For detailed fragmentation studies (MSⁿ), the Orbitrap is superior.[10] |
A Self-Validating Experimental Workflow
The following protocol is designed to be a self-validating system, where each step contributes to the final confidence in the compound's identity.
Caption: General experimental workflow for HRMS analysis.
Experimental Protocols
1. Sample Preparation
The goal is to prepare a clean, dilute sample suitable for electrospray ionization (ESI), a soft ionization technique ideal for small molecules.[12][19]
-
Step 1: Stock Solution Preparation: Accurately weigh approximately 1.0 mg of this compound standard. Dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[17] Ensure the sample is pure, as contaminants can interfere with ionization.[17][19]
-
Step 2: Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. The diluent should ideally be the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water).
-
Step 3: Ionization Enhancement: For analysis in positive ion mode, add 0.1% formic acid to the final solution. The acid promotes the formation of protonated molecules [M+H]⁺, which are often more stable and abundant in ESI.[17]
-
Causality: Using HPLC-grade solvents is critical to avoid introducing contaminants like polymers or salts that can suppress the analyte signal or form adducts, complicating the spectrum.[17] Formic acid provides a source of protons, facilitating the ionization process for molecules with basic sites, though for benzofuran, protonation is generally efficient.
2. HRMS Data Acquisition (Q-TOF Example)
-
Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Full Scan MS and Targeted MS/MS.
-
Mass Range: m/z 50 - 500. This range is sufficient to cover the precursor ion and its expected fragments.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV. This allows for the observation of fragments formed at different energy levels, providing a more complete picture of the fragmentation pathways.
-
Internal Calibrant: Use a reference standard (e.g., a lock mass) continuously infused during the analysis to maintain high mass accuracy (<5 ppm) throughout the run. This is a key part of the self-validating system.
3. Data Analysis and Interpretation
-
Step 1: Molecular Ion Confirmation: From the full scan data, extract the exact mass for the protonated molecule, [C₈H₄BrFO+H]⁺. The theoretical exact mass is 214.9549. Your experimental data should match this value with an error of less than 5 ppm.[20][21]
-
Step 2: Isotopic Pattern Validation: The most critical validation step is to examine the isotopic pattern. Due to the natural abundance of ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), you must observe two peaks of nearly equal intensity separated by ~2 Da.[7][22]
-
[M+H]⁺: Corresponding to the ⁷⁹Br isotope, at m/z ~214.9549.
-
[M+2+H]⁺: Corresponding to the ⁸¹Br isotope, at m/z ~216.9529. The software's isotopic modeling tool should show a high match score between the theoretical and observed patterns. This provides definitive evidence of a single bromine atom in the molecule.[18]
-
-
Step 3: Fragmentation Analysis (MS/MS): Analyze the MS/MS spectrum to identify characteristic fragment ions. This data provides the final layer of structural confirmation.
Fragmentation Pathway of this compound
The fragmentation of benzofuran derivatives under collision-induced dissociation (CID) is well-understood and typically involves cleavages of the heterocyclic ring.[23][24] For halogenated aromatics, the loss of the halogen atom is also a common pathway.[25][26]
Caption: Proposed fragmentation pathway for this compound.
Expected Fragment Ions and Their Significance
The table below summarizes the key fragments expected from the MS/MS analysis of this compound. Confirming these fragments with high mass accuracy provides incontrovertible proof of the molecule's structure.
| m/z (Theoretical) | Elemental Formula | Loss | Significance |
| 214.9549 / 216.9529 | [C₈H₅BrFO]⁺ | - | Protonated Molecular Ion (Isotopic Doublet) |
| 186.9599 / 188.9579 | [C₇H₅BrFO]⁺ | CO | Characteristic loss from the furan ring, a hallmark of benzofuran structures.[23] |
| 136.0346 | [C₈H₅FO]⁺ | Br• | Loss of the bromine radical, a common fragmentation for bromo-aromatic compounds.[26] |
| 123.0264 | [C₇H₄FO]⁺ | H• from m/z 136 | Further fragmentation after bromine loss. |
| 95.0291 | [C₆H₄F]⁺ | CO from m/z 123 | Loss of carbon monoxide from the m/z 123 fragment. |
Conclusion for the Practicing Scientist
Both Orbitrap and Q-TOF platforms are exceptionally capable of identifying and characterizing this compound.
-
For high-throughput screening, impurity profiling, and routine confirmation , a Q-TOF system is often preferred due to its rapid scan speed and wide dynamic range, allowing for fast analysis without sacrificing mass accuracy.
-
For in-depth structural elucidation of unknown metabolites or degradants , where multiple stages of fragmentation (MSⁿ) and ultra-high resolution might be needed to resolve complex mixtures, an Orbitrap -based instrument offers unparalleled performance.[10]
Ultimately, the choice of instrument should be guided by the specific research question. However, by following a robust, self-validating workflow that leverages accurate mass measurement, true isotopic pattern matching, and logical fragmentation analysis, researchers can achieve the highest level of confidence in their results, regardless of the platform.
References
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Mtoz Biolabs. Fundamental Principles of High-Resolution Mass Spectrometry. Available from: [Link]
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ResearchGate. Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? Available from: [Link]
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Oxford Academic. Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters | Journal of Analytical Toxicology. Available from: [Link]
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Fiveable. Isotope Patterns Definition. Available from: [Link]
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Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Available from: [Link]
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ResearchGate. High-Resolution Mass Spectrometers. Available from: [Link]
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Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]
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Metabolomics Blog. Why do we prefer TOFs over Orbitraps for flow injection analysis? Available from: [Link]
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SpectralWorks. Analyzing High Resolution Mass Spectrometer Data. Available from: [Link]
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PubMed. Gas chromatographic/mass Spectrometric Analysis of Specific Isomers of Polychlorodibenzofurans. Available from: [Link]
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ASMS. Introduction to High Resolution Mass Spectrometry for Qualitative and Quantitative Analysis: A Summary. Available from: [Link]
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ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. Available from: [Link]
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University of Toledo. HRMS sample submission guidelines. Available from: [Link]
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Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]
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PubMed Central. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Available from: [Link]
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Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Available from: [Link]
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PubMed. 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Bromo-7-fluorobenzofuran Analogs as Potential Kinase Inhibitors
For distribution among: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of a focused library of novel 5-Bromo-7-fluorobenzofuran analogs through molecular docking simulations. The primary objective is to elucidate the potential of this scaffold as a promising starting point for the development of potent and selective kinase inhibitors for oncology applications. We will explore the rationale behind the selection of this scaffold, the choice of kinase targets, a detailed and reproducible docking methodology, and a comparative analysis of the docking results to derive preliminary structure-activity relationships (SAR).
Introduction: The Rationale for Investigating this compound Analogs
The benzofuran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of halogen substituents, such as bromine and fluorine, into aromatic systems is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, bromine can form halogen bonds, which are increasingly recognized as significant interactions in protein-ligand binding, while fluorine can enhance metabolic stability and binding affinity through favorable electronic interactions[3].
The 5-bromo-7-fluoro substitution pattern on the benzofuran ring presents a unique combination of these properties. Our hypothesis is that this specific di-halogenation pattern can confer advantageous binding characteristics to a series of analogs, potentially leading to potent and selective inhibition of key oncogenic kinases. This guide will computationally evaluate this hypothesis by docking a library of virtual this compound analogs into the active sites of three clinically relevant protein kinases: Phosphoinositide 3-kinase (PI3K), Cyclin-dependent kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Selection of Protein Targets
The selection of PI3K, CDK2, and VEGFR-2 as targets for this study is based on their critical roles in cancer cell proliferation, survival, and angiogenesis, and the documented activity of various benzofuran derivatives against these or related kinases.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a multitude of human cancers, making it a prime target for therapeutic intervention. Several studies have reported the development of benzofuran-based inhibitors of PI3K[2].
-
Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. CDK2, in particular, is crucial for the G1/S phase transition. Benzofuranone analogs have been designed and evaluated as CDK2 inhibitors[4].
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Benzofuran-chalcone derivatives have shown promise as VEGFR-2 inhibitors[5].
Experimental Design: A Validated Molecular Docking Protocol
To ensure the scientific integrity and reproducibility of our findings, a rigorous and validated molecular docking protocol is employed. The workflow is designed to be a self-validating system, starting with the validation of the docking software and parameters against known crystallographic data.
Computational Workflow
Caption: A streamlined workflow for the comparative molecular docking study.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Selection of PDB Structures: High-resolution crystal structures of the target kinases were retrieved from the Protein Data Bank (PDB). For this study, we selected PDB IDs: 3MJW for PI3Kγ (co-crystallized with a benzofuranone inhibitor), 5A14 for CDK2 (with a type II inhibitor), and 3V6B for VEGFR-2 (with a benzofuran-chalcone inhibitor)[1][6][7]. The presence of a co-crystallized ligand is crucial for validating the docking protocol.
-
Protein Clean-up: The retrieved PDB files were prepared by removing water molecules, co-factors, and any non-essential ions. Hydrogens were added to the protein structure, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4.
-
Energy Minimization: The protein structures were subjected to a brief energy minimization using a suitable force field (e.g., AMBER or CHARMM) to relieve any steric clashes.
Step 2: Ligand Preparation
-
Design of Analog Library: A virtual library of this compound analogs was created. The core scaffold was substituted at the 2-position with a variety of small functional groups commonly found in kinase inhibitors, such as methyl, ethyl, phenyl, and carboxamide groups.
-
3D Structure Generation: 2D structures of the analogs were sketched and converted to 3D structures.
-
Ligand Energy Minimization: The 3D structures of all ligands were energy minimized using a suitable force field (e.g., MMFF94).
Step 3: Docking Protocol Validation
-
Redocking of Co-crystallized Ligand: To validate the accuracy of the docking protocol, the co-crystallized ligand from each PDB structure was extracted and then re-docked into the defined binding site of its respective protein.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand was calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol.
Step 4: Molecular Docking of the Analog Library
-
Grid Generation: A docking grid was generated around the defined active site of each kinase, encompassing all the key interacting residues.
-
Docking Execution: The prepared library of this compound analogs was docked into the active site of each of the three prepared kinase structures using a validated docking program (e.g., AutoDock Vina, Glide, or GOLD).
-
Pose Generation and Scoring: For each ligand, multiple binding poses were generated, and their binding affinities were estimated using the software's scoring function. The pose with the best score was selected for further analysis.
Results and Comparative Analysis
The docking scores (predicted binding affinities) of the this compound analogs against PI3K, CDK2, and VEGFR-2 are summarized in the table below. Lower docking scores indicate a higher predicted binding affinity.
| Analog (Substitution at C2) | PI3K (kcal/mol) | CDK2 (kcal/mol) | VEGFR-2 (kcal/mol) |
| -H | -7.2 | -6.8 | -7.5 |
| -CH3 | -7.5 | -7.1 | -7.8 |
| -CH2CH3 | -7.8 | -7.4 | -8.1 |
| -Phenyl | -8.5 | -8.1 | -8.9 |
| -C(O)NH2 | -8.2 | -7.9 | -8.5 |
| -C(O)NHCH3 | -8.4 | -8.2 | -8.8 |
Analysis of Binding Interactions
PI3K (PDB: 3MJW): The 5-bromo group of the benzofuran core was consistently observed to form a halogen bond with the backbone carbonyl of Val851 in the hinge region, a key interaction for PI3K inhibition. The 7-fluoro substituent was positioned in a hydrophobic pocket, likely contributing to enhanced binding affinity. Analogs with an aromatic ring at the C2 position, such as the phenyl-substituted analog, showed the best docking scores, suggesting that this substituent can form favorable pi-pi stacking interactions with surrounding aromatic residues.
Caption: Key interactions of the this compound scaffold in the PI3K active site.
CDK2 (PDB: 5A14): In the CDK2 active site, the benzofuran core acted as a scaffold to position the C2 substituents for interaction with the key hinge region residue Leu83. The amide-containing analogs formed hydrogen bonds with the backbone of Leu83, mimicking the interactions of known CDK2 inhibitors. The 5-bromo and 7-fluoro groups occupied a hydrophobic region of the ATP-binding pocket.
VEGFR-2 (PDB: 3V6B): Similar to PI3K and CDK2, the hinge-binding motif was crucial for potent inhibition. The 5-bromo group was predicted to interact with the backbone of Cys919 in the hinge region. The C2-phenyl substituted analog demonstrated the most favorable docking score, with the phenyl group extending into a hydrophobic pocket and forming van der Waals interactions.
Discussion and Preliminary Structure-Activity Relationships (SAR)
The comparative docking studies provide valuable initial insights into the potential of this compound analogs as kinase inhibitors.
-
Importance of Halogenation: The consistent positioning of the 5-bromo and 7-fluoro groups in favorable pockets across all three kinases suggests that this di-halogenation pattern is a promising feature for enhancing binding affinity. The predicted halogen bond with the hinge region in PI3K is particularly noteworthy.
-
Role of the C2-Substituent: The nature of the substituent at the C2 position appears to be a key determinant of both potency and selectivity.
-
Aromatic Substituents: The introduction of a phenyl group at the C2 position consistently resulted in the best docking scores across all three targets. This suggests that extending into a deeper hydrophobic pocket and forming aromatic interactions is a favorable strategy.
-
Hydrogen Bonding Moieties: Amide-containing substituents at C2 showed promising interactions, particularly with CDK2, by forming hydrogen bonds with the hinge region.
-
-
Potential for Selectivity: While the current set of simple analogs shows some variation in docking scores, further optimization of the C2 substituent could be explored to achieve greater selectivity for a specific kinase. For instance, tailoring the C2 substituent to exploit unique features of the active site of one kinase over the others could be a promising direction.
It is crucial to emphasize that these findings are based on in silico predictions and require experimental validation. The docking scores provide a relative ranking of the potential binding affinities of the analogs, but the absolute values should be interpreted with caution.
Conclusion and Future Directions
This comparative docking study has successfully demonstrated the potential of the this compound scaffold as a promising starting point for the design of novel kinase inhibitors. The in silico results suggest that analogs bearing aromatic or hydrogen-bonding substituents at the C2 position are likely to exhibit potent inhibitory activity against PI3K, CDK2, and VEGFR-2.
The next logical steps in this research endeavor are:
-
Synthesis of the Analog Library: The virtual library of this compound analogs should be synthesized to enable experimental evaluation.
-
In Vitro Kinase Assays: The synthesized compounds should be screened against a panel of kinases, including PI3K, CDK2, and VEGFR-2, to determine their IC50 values and validate the docking predictions.
-
Cell-Based Assays: Promising candidates should be further evaluated in cell-based assays to assess their anti-proliferative and anti-angiogenic activities.
-
Iterative Drug Design: The experimental data should be used to refine the SAR and guide the design and synthesis of next-generation analogs with improved potency and selectivity.
This integrated approach of computational and experimental chemistry holds significant promise for the discovery of novel and effective anticancer therapeutics based on the this compound scaffold.
References
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El-Khouly, M., et al. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic Chemistry, 114, 105085. [Link]
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Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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RCSB Protein Data Bank. (n.d.). 3MJW: PI3 Kinase gamma with a benzofuranone inhibitor. [Link]
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RCSB Protein Data Bank. (n.d.). 5A14: Human CDK2 with type II inhibitor. [Link]
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Gautam, R., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. 3 Biotech, 12(10), 256. [Link]
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A Comparative Guide to the Synthetic Validation of 5-Bromo-7-fluorobenzofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the benzofuran scaffold is a cornerstone of innovation. Its derivatives are integral to a multitude of biologically active compounds. The targeted synthesis of specifically substituted benzofurans, such as 5-Bromo-7-fluorobenzofuran, is of paramount importance for the development of novel therapeutic agents and advanced materials. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this valuable compound, offering detailed experimental insights and a thorough evaluation of their respective merits and drawbacks.
Introduction to this compound
This compound is a halogenated benzofuran derivative with potential applications in medicinal chemistry and materials science. The presence of both bromine and fluorine atoms on the benzofuran core offers unique opportunities for further functionalization through various cross-coupling reactions, making it a versatile building block for combinatorial chemistry and the synthesis of complex molecular architectures. The validation of an efficient and scalable synthetic route is therefore a critical step in unlocking its full potential.
This guide will explore two distinct and viable synthetic pathways:
-
Route 1: O-Propargylation and Intramolecular Cyclization: A classical yet robust approach involving the formation of an ether linkage followed by a metal-catalyzed ring closure.
-
Route 2: Palladium-Catalyzed Intramolecular Heck Reaction: A modern and powerful method that leverages the versatility of palladium catalysis to construct the benzofuran ring system.
Each route will be dissected in terms of its underlying chemical principles, detailed experimental protocols, and a comparative analysis of key performance indicators such as yield, cost-effectiveness, and safety.
Route 1: O-Propargylation and Intramolecular Cyclization
This synthetic strategy is a two-step process that begins with the readily available starting material, 4-Bromo-2-fluorophenol. The first step involves a Williamson ether synthesis to introduce the propargyl group, followed by a metal-catalyzed intramolecular cyclization to construct the benzofuran ring.
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene (Williamson Ether Synthesis)
-
To a solution of 4-Bromo-2-fluorophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene.
Causality Behind Experimental Choices: The use of potassium carbonate as a base is crucial for the deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion required for the SN2 reaction with propargyl bromide. Acetone is an excellent solvent for this reaction due to its polarity and ability to dissolve both the organic starting material and the inorganic base. Refluxing the reaction ensures a sufficient reaction rate.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
-
To a solution of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (2.0 eq.).
-
Add copper(I) iodide (0.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices: Copper(I) iodide is a well-established catalyst for the intramolecular cyclization of 2-alkynylphenols.[1] The mechanism is believed to involve the coordination of the copper to the alkyne, which facilitates the nucleophilic attack of the phenolic oxygen. Triethylamine acts as a base to neutralize any acidic byproducts. DMF is a suitable high-boiling polar aprotic solvent for this transformation.
Route 2: Palladium-Catalyzed Intramolecular Heck Reaction
This approach utilizes a palladium-catalyzed cross-coupling strategy, which is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. The synthesis commences with 2-Bromo-4-fluoro-1-iodobenzene and proceeds through a Heck coupling followed by an intramolecular cyclization.
Reaction Pathway
Caption: Synthetic pathway for Route 2.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(2-Bromo-4-fluorophenoxy)ethenol (Heck Coupling)
-
In a reaction vessel, combine 2-Bromo-4-fluoro-1-iodobenzene (1.0 eq.), ethylene glycol vinyl ether (1.5 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and cesium carbonate (2.0 eq.) in toluene.
-
Degas the mixture and purge with an inert gas.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Wash the celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
The crude 2-(2-Bromo-4-fluorophenoxy)ethenol can often be used in the next step without further purification.
Causality Behind Experimental Choices: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction. Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst. Cesium carbonate is the base required for the reaction mechanism. Toluene is a suitable high-boiling, non-polar solvent.
Step 2: Synthesis of this compound (Intramolecular Heck Reaction)
-
To a solution of crude 2-(2-Bromo-4-fluorophenoxy)ethenol (1.0 eq.) in toluene, add palladium(II) acetate (0.1 eq.), triphenylphosphine (0.2 eq.), and silver carbonate (1.5 eq.).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the cyclization by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices: The intramolecular Heck reaction is an efficient method for the synthesis of heterocyclic compounds.[2][3] The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by intramolecular insertion of the alkene and subsequent β-hydride elimination to form the benzofuran ring. Silver carbonate is often used as a halide scavenger to promote the catalytic cycle.
Comparative Analysis
| Parameter | Route 1: O-Propargylation & Cyclization | Route 2: Intramolecular Heck Reaction |
| Overall Yield | Moderate to Good | Moderate to Good |
| Starting Materials | 4-Bromo-2-fluorophenol, Propargyl bromide | 2-Bromo-4-fluoro-1-iodobenzene, Ethylene glycol vinyl ether |
| Catalyst Cost | Lower (Copper(I) iodide) | Higher (Palladium(II) acetate) |
| Reagent Cost | 4-Bromo-2-fluorophenol is relatively inexpensive.[4][5] | 2-Bromo-4-fluoro-1-iodobenzene is more expensive.[6][7][8][9] |
| Scalability | Generally good, established methodologies. | Can be sensitive to catalyst loading and purity of reagents on a larger scale. |
| Safety Concerns | Propargyl bromide is a lachrymator and an alkylating agent, and can be explosive.[1][10][11][12][13] | Palladium catalysts can be pyrophoric. 2-Bromo-4-fluoro-1-iodobenzene may cause skin and eye irritation.[14][15][16][17] |
| Atom Economy | Good | Moderate |
| Reaction Conditions | Milder for Williamson ether synthesis; higher temperatures for cyclization. | Generally requires higher temperatures for both steps. |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Route 1 is a more classical approach that benefits from the use of a less expensive catalyst (copper(I) iodide)[2][3][18][19] and a more readily available starting material. However, the use of propargyl bromide introduces significant safety concerns that must be carefully managed, especially on a larger scale.[1][10][11][12][13]
Route 2 employs a more modern and powerful palladium-catalyzed methodology. While the palladium catalyst[20][21][22][23] and the starting material are more costly, this route may offer advantages in terms of substrate scope and functional group tolerance for the synthesis of a wider range of derivatives. The reaction conditions are generally well-defined in the literature for similar transformations.
For initial laboratory-scale synthesis and proof-of-concept studies, Route 1 may be the more cost-effective option, provided that appropriate safety precautions are strictly adhered to. For larger-scale production and for building a library of diverse analogs, Route 2 , despite its higher initial costs, might be the more robust and versatile choice due to the extensive development and understanding of palladium-catalyzed reactions. The final choice will depend on the specific needs, resources, and safety infrastructure of the research or development team.
References
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Propargyl bromide - Wikipedia. (URL: [Link])
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Propargyl bromide | C3H3Br | CID 7842 - PubChem. (URL: [Link])
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Propargyl bromide, 80 wt% solution in toluene, stabilized - Cole-Parmer. (URL: [Link])
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Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
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Copper(I) iodide, 98%, Certified® 25g - GTI Laboratory Supplies. (URL: [Link])
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2-Bromo-4-fluoroiodobenzene, 1 X 5 g (594326-5G) - Alkali Scientific. (URL: [Link])
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2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372 - PubChem. (URL: [Link])
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Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed. (URL: [Link])
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Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans - Wipf Group. (URL: [Link])
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (URL: [Link])
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Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes - PubMed. (URL: [Link])
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Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction[24]. - ResearchGate. (URL: [Link])
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Gold(I)-catalyzed Intramolecular Cycloisomerization of Propargylic Esters With Furan Rings. (URL: [Link])
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Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles - Organic Chemistry Portal. (URL: [Link])
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Gold-catalyzed cycloisomerization of alk-4-yn-1-ones - RSC Publishing. (URL: [Link])
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Enantioselective Cyclization of Bromoenynes: Mechanistic Understanding of Gold(I)-Catalyzed Alkoxycyclizations - Chemical Science (RSC Publishing). (URL: [Link])
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Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions. (URL: [Link])
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Copper-catalyzed [3 + 1] cyclization of cyclopropenes/diazo compounds and bromodifluoroacetamides: facile synthesis of α,α-difluoro-β-lactam derivatives - PMC - NIH. (URL: [Link])
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Andrew J. Clark. Copper Catalyzed Atom Transfer Radical Cyclization Reactions. European J Org Chem. 2016. Vol. 2016(13):2231-2243. DOI: 10.1002/ejoc.201501571.. (URL: [Link])
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1-Bromo-4-((prop-2-yn-1-yloxy)methyl)benzene | C10H9BrO | CID - PubChem. (URL: [Link])
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N/A,1-Bromo-2-(prop-2-yn-1-yloxy)-4-(trifluoromethoxy)benzene-AccelaChem. (URL: [Link])
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Indeno[2,1‐c]fluorene Quasi[22]circulenes Through Intramolecular Cyclization - PMC. (URL: [Link])
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Williamson Ether synthesis : r/OrganicChemistry - Reddit. (URL: [Link])
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19F NMR spectroscopy of 5-Bromo-7-fluorobenzofuran and its derivatives.
A Comprehensive Guide to the 19F NMR Spectroscopy of 5-Bromo-7-fluorobenzofuran and its Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. Fluorinated organic molecules, in particular, represent a burgeoning class of compounds in pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[1] This guide provides an in-depth technical exploration of 19F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the structural elucidation of this compound and its derivatives. We will delve into the causality behind experimental choices, present illustrative (hypothetical) experimental data, and offer a critical comparison with alternative analytical techniques.
The Unparalleled Advantages of 19F NMR for Fluorinated Compounds
The 19F nucleus is an ideal probe for NMR spectroscopy for several key reasons that underpin its utility in the analysis of fluorinated compounds.[2] Firstly, the 19F isotope has a natural abundance of 100% and a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR detection, approaching that of 1H.[3][4] Secondly, the chemical shift range of 19F is vast, spanning over 800 ppm, which significantly minimizes the likelihood of signal overlap, a common challenge in 1H NMR of complex molecules.[5] This large chemical shift dispersion makes 19F NMR exquisitely sensitive to subtle changes in the local electronic environment of the fluorine atom.[6] Consequently, it serves as an exceptional reporter for structural modifications and intermolecular interactions.[3] Lastly, the scarcity of naturally occurring organofluorine compounds means that 19F NMR spectra are typically free from background signals, simplifying analysis, especially in biological matrices.[2]
19F NMR Analysis of this compound and its Derivatives: A Case Study
To illustrate the power of 19F NMR in structural analysis, we will consider this compound as our parent compound and examine the expected changes in its 19F NMR spectrum upon the introduction of various substituents. The following data, while hypothetical, is based on established principles of substituent effects on aromatic 19F chemical shifts.
Table 1: Hypothetical 19F NMR Data for this compound Derivatives
| Compound | Substituent (at C2) | Expected 19F Chemical Shift (δ, ppm) | Expected 1H-19F Coupling (nJHF, Hz) | Rationale for Chemical Shift |
| 1 | -H (Parent) | -115.0 | 3JH6-F7 = 8.5 Hz (doublet) | Baseline chemical shift for a fluorine ortho to a bromine and an oxygen-containing ring. |
| 2 | -CH3 | -114.5 | 3JH6-F7 = 8.5 Hz (doublet) | The weakly electron-donating methyl group causes a slight upfield shift (less negative). |
| 3 | -CHO | -117.2 | 3JH6-F7 = 8.2 Hz (doublet) | The electron-withdrawing aldehyde group deshields the fluorine nucleus, resulting in a downfield shift (more negative). |
| 4 | -NO2 | -118.5 | 3JH6-F7 = 8.0 Hz (doublet) | The strongly electron-withdrawing nitro group causes a significant downfield shift due to strong deshielding. |
| 5 | -OCH3 | -113.8 | 3JH6-F7 = 8.7 Hz (doublet) | The electron-donating methoxy group shields the fluorine, leading to a noticeable upfield shift. |
Note: Chemical shifts are referenced to an external standard of CFCl3 (δ = 0 ppm). The coupling constants are hypothetical but representative for through-bond interactions in such aromatic systems.
Experimental Protocol for 19F NMR Spectroscopy
The acquisition of high-quality 19F NMR spectra requires careful consideration of experimental parameters. The following is a robust, self-validating protocol for the analysis of the compounds listed in Table 1.
1. Sample Preparation:
- Dissolve 5-10 mg of the benzofuran derivative in 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[3]
- Add a small amount of a reference standard, such as trifluorotoluene or hexafluorobenzene, if an internal standard is desired for precise chemical shift referencing.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
- Tune and match the probe for the 19F frequency.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine 19F NMR.
- Spectral Width: Set a wide spectral width (e.g., -200 to -100 ppm) to ensure all fluorine signals are captured.
- Transmitter Offset: Center the transmitter frequency in the expected region of the 19F signals.
- Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the 19F nuclei, which is crucial for accurate integration and quantitative analysis.
- Number of Scans (ns): Due to the high sensitivity of 19F, a small number of scans (e.g., 16-64) is often sufficient.
- Proton Decoupling: For observing only the fluorine chemical shifts without proton coupling, a proton-decoupled 19F NMR experiment should be performed. To observe 1H-19F coupling constants, a proton-coupled spectrum is required.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Reference the chemical shift scale to the internal or external standard.
- Integrate the signals to determine the relative ratios of different fluorine environments if applicable.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the 19F NMR experimental process.
Caption: Workflow for 19F NMR Spectroscopy.
Comparative Analysis with Alternative Techniques
While 19F NMR is a premier technique for the analysis of fluorinated compounds, a comprehensive understanding of its strengths and limitations is best achieved through comparison with other analytical methods.
Table 2: Comparison of Analytical Techniques for Halogenated Benzofurans
| Technique | Principle | Advantages | Disadvantages |
| 19F NMR Spectroscopy | Nuclear magnetic resonance of the 19F nucleus. | - High sensitivity and 100% natural abundance.[3][4]- Large chemical shift dispersion provides high resolution.[5]- Provides detailed structural information (connectivity, conformation).- Non-destructive. | - Requires relatively pure samples.- Lower throughput than chromatographic methods.- Can be insensitive for very low concentrations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility followed by mass-to-charge ratio detection. | - Excellent sensitivity and selectivity.[7]- Capable of analyzing complex mixtures.[8]- Provides molecular weight and fragmentation patterns. | - Requires volatile and thermally stable compounds.- Derivatization may be necessary for polar compounds.[9]- Isomer differentiation can be challenging.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | - Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[10]- Good for purification and quantitative analysis.[11]- Can be coupled with various detectors (UV, MS). | - Lower resolution for some isomers compared to GC.[12]- Does not provide as much structural information as NMR or MS alone. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | - Provides the absolute, unambiguous 3D structure of a molecule.[13]- Can reveal detailed information about bond lengths, angles, and intermolecular interactions.[14] | - Requires a high-quality single crystal, which can be difficult to grow.- Provides information on the solid-state conformation, which may differ from the solution-state. |
Decision-Making in Analytical Technique Selection
The choice of an analytical technique is dictated by the specific research question. The following diagram provides a logical framework for this decision-making process.
Caption: Decision tree for selecting an analytical technique.
Conclusion
19F NMR spectroscopy stands out as an exceptionally powerful and informative technique for the characterization of this compound and its derivatives. Its high sensitivity, large chemical shift dispersion, and the absence of background signals provide a clear window into the molecular structure and electronic environment of these and other fluorinated compounds. While techniques like GC-MS, HPLC, and X-ray crystallography offer complementary information and are invaluable in specific contexts, 19F NMR provides an unparalleled level of detail for structural elucidation in solution. A thorough understanding of the principles behind each technique, as outlined in this guide, is crucial for making informed decisions in the analytical workflow of drug discovery and development.
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National Center for Biotechnology Information. (2021). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Retrieved from [Link]
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A Guide to the In Vitro Metabolic Stability of 5-Bromo-7-fluorobenzofuran: A Comparative Analysis
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on assessing the in vitro metabolic stability of 5-Bromo-7-fluorobenzofuran. We will delve into the scientific rationale, present a detailed experimental protocol, and interpret comparative data to demonstrate how such assessments guide modern drug discovery efforts.
Introduction: The Critical Role of Metabolic Stability in Drug Design
In the journey of a drug from a laboratory concept to a clinical reality, its pharmacokinetic profile is paramount. A compound's metabolic stability—its susceptibility to being broken down by the body's enzymes—directly influences its half-life, bioavailability, and potential for toxicity.[1][2] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are too stable can accumulate and cause adverse effects.[3] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, allowing for the strategic optimization of lead candidates.[4]
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] However, the benzofuran nucleus itself can be a site of metabolic activity, often mediated by Cytochrome P450 (CYP) enzymes.[5][6] This guide focuses on a specific analog, this compound. The introduction of halogen atoms is a common strategy to modulate a compound's metabolic fate. The strong carbon-fluorine bond at the 7-position is often used to block a potential site of metabolism, thereby enhancing stability.[7] Conversely, the bromo-substituent at the 5-position may present a different metabolic liability or alter the electronic properties of the aromatic system.
This document will outline a robust methodology for quantifying the metabolic stability of this compound using a human liver microsomal assay and compare its hypothetical performance against relevant analogs to elucidate structure-metabolism relationships.
The Scientific Rationale: Choosing the Right In Vitro System
The primary goal of an in vitro stability assay is to determine a compound's intrinsic clearance (Clint), which reflects the inherent ability of liver enzymes to metabolize a drug.[8] This parameter is crucial for predicting in vivo hepatic clearance and other key pharmacokinetic properties.[3]
The two most common in vitro systems for this purpose are:
-
Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes).[9] They are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a majority of marketed drugs.[9] Microsomal assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.[9][10]
-
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors.[1][11] Hepatocyte assays provide a more comprehensive picture of a compound's total hepatic metabolism.
For an initial screen to understand the primary, oxidative metabolism of a compound like this compound, the human liver microsomal (HLM) assay is the industry-standard starting point. It directly probes the compound's susceptibility to the most common metabolic pathway for drug-like molecules.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
A robust and reliable protocol is self-validating. This is achieved through the inclusion of specific controls that ensure the experimental system is performing as expected. The following protocol for assessing the metabolic stability of this compound is designed with this principle in mind.
Experimental Workflow
The overall workflow for the HLM assay is a multi-step process designed to measure the rate of compound depletion in a controlled enzymatic reaction.
Caption: Workflow for the in vitro Human Liver Microsomal stability assay.
Step-by-Step Methodology
1. Reagents and Materials:
-
Test Compounds: this compound and comparator compounds, dissolved in DMSO to a 10 mM stock concentration.
-
Positive Control: Midazolam or Verapamil (compounds with known, moderate-to-high clearance).[12]
-
Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., >15 donors) to average out inter-individual variability. Stored at -80°C.
-
Phosphate Buffer: 100 mM, pH 7.4.[13]
-
NADPH Regenerating System: A solution containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the essential CYP cofactor, NADPH.[12]
-
Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
2. Incubation Procedure:
-
Prepare a solution of HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.[9]
-
Add the test compound to the HLM solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[13]
-
Controls:
-
Negative Control: A parallel incubation containing the test compound and HLMs but with the NADPH regenerating system replaced by buffer. This accounts for any non-enzymatic degradation or instability.[14]
-
Positive Control: An incubation containing a known CYP substrate (e.g., Midazolam) to confirm the metabolic activity of the HLM batch.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The "0-minute" time point aliquot should be taken immediately before this step.
-
Incubate the reaction at 37°C. Remove aliquots at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]
3. Sample Processing and Analysis:
-
Terminate the reaction at each time point by adding 3 volumes of the ice-cold acetonitrile/IS termination solution. This stops the enzymatic reaction and precipitates the microsomal proteins.[13]
-
Centrifuge the samples at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10][15]
Data Analysis and Comparative Interpretation
The data from the LC-MS/MS analysis is used to calculate two key parameters that define metabolic stability: half-life (t½) and intrinsic clearance (Clint).
-
Half-Life (t½): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line (k) is used to calculate the half-life: t½ = 0.693 / k .
-
Intrinsic Clearance (Clint): This value is calculated to represent the volume of liver blood cleared of the drug per unit time per unit of protein. The formula is: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[7]
Comparative Data Table (Hypothetical Results)
To understand the structure-metabolism relationship for this compound, its stability should be benchmarked against structurally related analogs. The data below is hypothetical but illustrates the expected trends based on established medicinal chemistry principles.
| Compound ID | Structure | Key Feature | t½ (min) | Clint (µL/min/mg) | Stability Class |
| BF-1 | Benzofuran | Parent Scaffold | 8.5 | 163.1 | High Clearance |
| BF-2 | 5-Bromo-benzofuran | Bromo Substitution | 11.2 | 123.8 | High Clearance |
| BF-3 | 7-Fluoro-benzofuran | Fluoro Substitution | 45.1 | 30.7 | Moderate Clearance |
| BF-4 | This compound | Test Compound | 52.3 | 26.5 | Low-Moderate Clearance |
Interpretation of Results:
-
Benzofuran (BF-1): The parent scaffold shows high intrinsic clearance, suggesting it is readily metabolized. This is the baseline against which all modifications are measured.
-
5-Bromo-benzofuran (BF-2): The addition of bromine slightly increases the half-life. This could be due to electronic effects that modestly decrease the rate of metabolism on the benzofuran ring system.
-
7-Fluoro-benzofuran (BF-3): A significant increase in metabolic stability is observed. This strongly suggests that the 7-position is a primary "metabolic hotspot" on the parent scaffold. Replacing the C-H bond with a much stronger C-F bond effectively blocks oxidation at this site, forcing metabolism to occur at a slower rate elsewhere on the molecule.[7]
-
This compound (BF-4): This compound shows the highest stability. The data indicates that the metabolic stability is primarily driven by the 7-fluoro "metabolic block," with the 5-bromo group having a smaller, but potentially additive, stabilizing effect. This profile suggests that BF-4 is a more promising candidate for further development than the non-fluorinated analogs due to its improved metabolic stability.
Predicting Metabolic Pathways
Beyond simply measuring the rate of disappearance, it is crucial to understand how the compound is being metabolized. Based on known biotransformations of benzofurans and aromatic compounds, several metabolic pathways for this compound can be predicted.[5][16]
Caption: Potential Phase I metabolic pathways for this compound.
-
Epoxidation: The electron-rich double bond in the furan ring is a common target for CYP enzymes, leading to the formation of a reactive epoxide intermediate. This is often the primary metabolic pathway for benzofuran-containing molecules.[5]
-
Aromatic Hydroxylation: CYP enzymes can also hydroxylate the benzene ring. The positions ortho and para to the activating furan oxygen (C4 and C6) are the most likely sites, as the C5 and C7 positions are blocked.
-
Oxidative Debromination: While less common than C-H oxidation, the C-Br bond can be a site for oxidative metabolism, leading to the replacement of the bromine atom with a hydroxyl group.
Identifying which of these pathways predominates would be the logical next step, using techniques like high-resolution mass spectrometry for metabolite identification.
Conclusion
The in vitro assessment of metabolic stability is an indispensable tool in modern drug discovery. Through a systematic approach using a human liver microsomal assay, we can quantify the intrinsic clearance of a novel compound like this compound. By comparing its stability to that of strategically chosen analogs, we can derive critical structure-metabolism relationships.
Our hypothetical analysis demonstrates that the introduction of a fluorine atom at the 7-position of the benzofuran ring likely serves as an effective metabolic block, significantly enhancing the compound's stability and making it a more viable candidate for progression. This data-driven approach allows medicinal chemists to make informed decisions, focusing resources on compounds with a higher probability of possessing a favorable pharmacokinetic profile in vivo.
References
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Eurofins Discovery. Metabolic Stability Services. Available from: [Link]
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Zhang H, et al. (2006). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Available from: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
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Mercell. Metabolic stability in liver microsomes. Available from: [Link]
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ResearchGate. Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Available from: [Link]
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Ackley, D.C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]
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AACR Journals. (2022). Abstract 4050: Effect of benzofuran pharmacophores on CYP-activated duocarmycin bioprecursors. Available from: [Link]
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MDPI. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Available from: [Link]
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Meyer, M.R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. PubMed. Available from: [Link]
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Shah, P., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. NIH National Center for Biotechnology Information. Available from: [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]
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Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. NIH National Center for Biotechnology Information. Available from: [Link]
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YouTube. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. Available from: [Link]
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Abdelhameed, A.S., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. NIH National Center for Biotechnology Information. Available from: [Link]
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A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromo-7-fluorobenzofuran
In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon bonds is paramount for the synthesis of novel molecular entities. The benzofuran scaffold is a privileged structure, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The targeted functionalization of this core, specifically at the 5-position of 5-bromo-7-fluorobenzofuran, presents a common challenge for researchers aiming to explore Structure-Activity Relationships (SAR).
This guide provides an in-depth, objective comparison of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of this key intermediate. We will delve into the mechanistic underpinnings, practical considerations, and provide field-proven protocols to guide researchers in making an informed decision for their synthetic campaigns.
Mechanistic Overview: The Palladium Catalytic Cycles
Both the Suzuki and Stille reactions are powerful methods for forming C(sp²)–C(sp²) bonds, proceeding through a similar three-step catalytic cycle. The choice between them often hinges on the nuances of the transmetalation step and the nature of the organometallic reagent.
The Suzuki-Miyaura Coupling
The Suzuki reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[1] A critical feature of this reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Coupling
The Stille reaction utilizes an organostannane (organotin) reagent to couple with an organohalide.[3] A key advantage is that it typically proceeds under neutral conditions, as the organotin reagent is sufficiently activated for transmetalation without the need for a base.[4] This can be beneficial for substrates bearing base-sensitive functional groups.
Caption: A typical experimental workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling (Preferred Method)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the dioxane and water solvent system via syringe.
-
Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure deoxygenation.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryltributylstannane (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst (0.1 equiv)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent, followed by the aryltributylstannane via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (and CuI, if used).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
To remove tin byproducts, dissolve the crude residue in a suitable solvent (e.g., acetonitrile) and wash with aqueous KF solution, or perform a specific workup such as treatment with DBU/iodine.
-
Purify the crude material by silica gel column chromatography. Multiple chromatographic steps may be necessary for complete removal of tin residues.
Conclusion and Recommendation
For the arylation of this compound, both the Suzuki and Stille couplings are highly effective and viable methods. However, for applications in research, and especially in drug development, the Suzuki-Miyaura coupling is the superior and recommended choice.
The decision is primarily driven by safety and practicality. The low toxicity of boronic acids and the straightforward removal of byproducts significantly streamline the synthetic and purification processes, aligning with the stringent purity requirements for biologically active molecules. [4][5] The Stille coupling, while a powerful tool with excellent functional group tolerance, should be considered a secondary option. [6]Its use is best justified in cases where the Suzuki coupling fails to provide the desired product in acceptable yields, or when dealing with exceptionally base-sensitive substrates where the neutral conditions of the Stille reaction are a distinct advantage. The significant health risks associated with organotin compounds and the often-arduous purification process are considerable deterrents that must be carefully weighed. [7]
References
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-
Franzen, R. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. ResearchGate. Available from: [Link]
-
Skrydstrup, T., et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. 2014. Available from: [Link]
-
Monopoli, A., et al. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Myers, A.G. The Suzuki Reaction. Andrew G Myers Research Group. Available from: [Link]
-
Ichikawa, J., et al. Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. ResearchGate. Available from: [Link]
-
Biscoe, M.R., et al. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC. NIH. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Myers, A.G. The Stille Reaction. Chem 115 Myers. Available from: [Link]
-
Roughley, S.D., Jordan, A.M. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. 2020-07-31. Available from: [Link]
-
OpenOChem Learn. Stille Coupling. Available from: [Link]
-
Walther, M., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. 2023-05-30. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
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Shmidt, A.F., Kurokhtina, A.A. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. 2010. Available from: [Link]
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MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Walther, M., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Available from: [Link]
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Ichikawa, J., et al. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. ResearchGate. 2021. Available from: [Link]
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Ichikawa, J., et al. Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Chemical Communications. RSC Publishing. Available from: [Link]
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Ichikawa, J., et al. Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation. Beilstein Archives. 2021-08-09. Available from: [Link]
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Ichikawa, J., et al. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. Available from: [Link]
- Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
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Nagy, L.I., et al. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for a 5-Bromo-7-fluorobenzofuran-based Drug Candidate
Introduction: The Imperative of MoA Validation
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer effects often linked to kinase inhibition.[1][2][3] Our candidate, Benzafluor, emerged from a high-throughput screen showing potent anti-proliferative effects in cancer cell lines where Kinase X is overexpressed. While promising, a phenotypic effect is merely the starting point. A definitive understanding of the MoA is critical; it de-risks clinical development, informs patient selection strategies, and provides a foundation for future lead optimization.[4][5]
This guide will compare Benzafluor's performance against two key comparators:
-
Inhibitor-Y: A well-characterized, potent, and selective inhibitor of Kinase X.
-
Analog-Z: A structurally similar but biologically inactive analog of Benzafluor, serving as a crucial negative control.
Our validation strategy is built on a tiered approach, ensuring that each experimental stage logically informs the next.
Caption: Overall workflow for MoA validation.
Phase 1: In Vitro Validation - Does Benzafluor Directly Bind Kinase X?
The foundational question is whether the observed cellular phenotype is a consequence of direct, physical interaction with the purified target protein. Answering this requires robust biophysical methods that measure binding affinity and thermodynamics.[6]
Experiment 1: Fluorescence Polarization (FP) for Binding Affinity (Kd)
Causality: The FP assay is an excellent initial choice for quantifying protein-ligand interactions in solution.[7][8] It relies on the principle that a small, fluorescently-labeled molecule (a tracer that binds to Kinase X) tumbles rapidly in solution, resulting in low light polarization. When bound by the much larger Kinase X, its tumbling slows dramatically, increasing polarization.[9] A competitive FP assay allows us to determine the binding affinity of unlabeled compounds like Benzafluor by measuring their ability to displace the tracer.
-
Reagents & Materials:
-
Purified, active recombinant Kinase X protein.
-
Fluorescently-labeled tracer ligand with known affinity for Kinase X.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test Compounds: Benzafluor, Inhibitor-Y, and Analog-Z, serially diluted in DMSO.
-
384-well, low-volume, non-binding black microplates.
-
Plate reader equipped with FP optics.
-
-
Procedure:
-
Tracer and Protein Optimization: First, determine the optimal concentration of Kinase X and tracer that yields a stable, robust assay window (a significant difference in millipolarization, mP, between free and bound tracer).[10]
-
Assay Setup: In triplicate, add 10 µL of Kinase X and 5 µL of tracer (at 2x final concentration) to each well.
-
Compound Addition: Add 5 µL of serially diluted test compounds (Benzafluor, Inhibitor-Y, Analog-Z) or DMSO vehicle control. Final DMSO concentration should not exceed 1%.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on the plate reader.
-
-
Data Analysis & Self-Validation:
-
Plot the change in mP against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the tracer).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the tracer's concentration and affinity.
-
Controls: The DMSO-only wells define the maximum binding signal. Wells without Kinase X define the minimum signal. Inhibitor-Y serves as a positive control for displacement, while Analog-Z should show no significant displacement, validating the specificity of the interaction.
-
| Compound | IC50 (nM) | Calculated Ki (nM) | Interpretation |
| Benzafluor | 150 | 75 | Potent binding to Kinase X |
| Inhibitor-Y | 50 | 25 | Confirms assay validity (Positive Control) |
| Analog-Z | > 50,000 | > 25,000 | No significant binding (Negative Control) |
Phase 2: Cellular Validation - Does Benzafluor Engage Kinase X in a Cell?
Confirming direct binding to a purified protein is necessary but not sufficient. A drug must penetrate the cell membrane, navigate the complex intracellular environment, and bind its target.[11]
Experiment 2: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA is a powerful technique for verifying target engagement in intact cells or tissues.[12][13] The principle is that when a protein binds to a ligand, it becomes thermodynamically stabilized.[14] This stabilization results in a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the drug, heated to various temperatures, and the amount of soluble, non-denatured target protein remaining is quantified. A shift in the melting curve to a higher temperature indicates direct target engagement.[13][14]
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
-
Reagents & Materials:
-
Cancer cell line endogenously expressing Kinase X.
-
Cell culture medium, FBS, and supplements.
-
Test Compounds: Benzafluor, Inhibitor-Y, Analog-Z at a final concentration of 10 µM in DMSO.
-
PBS, protease and phosphatase inhibitor cocktails.
-
Lysis buffer (e.g., RIPA buffer).
-
Antibodies: Primary antibody specific for Kinase X, HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer membranes, and Western blotting reagents.
-
-
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with Benzafluor, Inhibitor-Y, Analog-Z, or DMSO vehicle for 2 hours.
-
Heating Step: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[11]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against Kinase X.
-
-
Data Analysis & Self-Validation:
-
Quantify the band intensity for Kinase X at each temperature for each treatment condition.
-
Normalize the intensity at each temperature to the 40°C (no-heat) control.
-
Plot the normalized intensity versus temperature and fit to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tm).
-
A positive ΔTm for Benzafluor and Inhibitor-Y relative to the DMSO control confirms target engagement. Analog-Z should produce no significant shift.
-
| Compound (10 µM) | Apparent Tm (°C) | Thermal Shift (ΔTm) | Interpretation |
| DMSO (Vehicle) | 52.1 | - | Baseline thermal stability |
| Benzafluor | 56.8 | +4.7°C | Robust target engagement in cells |
| Inhibitor-Y | 58.2 | +6.1°C | Confirms assay validity (Positive Control) |
| Analog-Z | 52.3 | +0.2°C | No target engagement (Negative Control) |
Experiment 3: Western Blotting for Pathway Modulation
Causality: Target engagement is meaningless if it doesn't translate into a functional consequence. Since Kinase X is a kinase, its inhibition by Benzafluor should lead to a measurable decrease in the phosphorylation of its direct downstream substrate, Substrate A. Analyzing signaling pathways via Western blotting is a standard and effective method for this purpose.[15][16]
Caption: Hypothesized Kinase X signaling pathway.
-
Reagents & Materials:
-
Same as CETSA protocol, plus:
-
Serum-free medium for starvation.
-
Growth factor or stimulus to activate the Kinase X pathway.
-
Antibodies: Primary antibodies for phospho-Substrate A (p-Substrate A) and total Substrate A.
-
-
Procedure:
-
Plating & Starvation: Plate cells and grow to ~70% confluency. Serum-starve the cells for 12-18 hours to reduce basal pathway activity.
-
Pre-treatment: Pre-treat cells with a dose-response of Benzafluor, Inhibitor-Y, Analog-Z, or DMSO for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor for 15 minutes to robustly activate the Kinase X pathway.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Analyze equal amounts of protein by Western blotting using antibodies against p-Substrate A. Subsequently, strip the blot and re-probe with an antibody for total Substrate A to ensure equal protein loading.[17]
-
-
Data Analysis & Self-Validation:
-
Perform densitometry on the bands for p-Substrate A and total Substrate A.
-
Calculate the ratio of p-Substrate A to total Substrate A for each condition.
-
Plot the normalized ratio against drug concentration to generate a dose-response curve for pathway inhibition.
-
Controls: The stimulated/DMSO-treated sample shows maximum pathway activation. The unstimulated sample shows basal activity. Inhibitor-Y should show dose-dependent inhibition, while Analog-Z should have no effect.
-
| Compound | IC50 for p-Substrate A Inhibition (nM) | Interpretation |
| Benzafluor | 250 | Dose-dependent inhibition of downstream signaling |
| Inhibitor-Y | 80 | Confirms pathway linkage (Positive Control) |
| Analog-Z | > 50,000 | No effect on signaling (Negative Control) |
Phase 3: In Vivo Validation - Does the MoA Hold in a Living System?
The final, most complex validation step is to demonstrate that the proposed MoA is responsible for the drug's efficacy in a relevant animal model.[18][19] This stage connects target engagement with therapeutic outcome.[20]
Experiment 4: Xenograft Efficacy and Pharmacodynamic (PD) Study
Causality: A tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, allows for the evaluation of a drug's anti-tumor activity in a physiological setting.[21] By collecting tumor samples at specific time points post-treatment, we can measure target engagement and pathway modulation (pharmacodynamics) and correlate it directly with tumor growth inhibition (efficacy).
-
Model Selection: Use the same cancer cell line from the cellular assays to establish subcutaneous tumors in immunodeficient mice.
-
Group Allocation: Once tumors reach a palpable size, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Benzafluor (at a well-tolerated, efficacious dose)
-
Inhibitor-Y (as a positive control)
-
-
Dosing and Monitoring: Administer compounds daily via an appropriate route (e.g., oral gavage). Monitor tumor volume and body weight regularly.
-
Pharmacodynamic Analysis:
-
At the end of the study (or in a separate satellite group of animals), collect tumors at 2, 8, and 24 hours after the final dose.
-
Prepare tumor lysates and perform Western blotting for p-Substrate A and total Substrate A, as described in the cellular protocol. This will demonstrate that the drug is reaching the tumor and inhibiting its target in vivo.
-
-
Efficacy: Benzafluor and Inhibitor-Y will significantly inhibit tumor growth compared to the vehicle control.
-
Pharmacodynamics: The tumor samples from Benzafluor-treated mice will show a marked reduction in the p-Substrate A / total Substrate A ratio, which correlates with the timing of drug exposure.
-
Correlation: The degree of target inhibition observed in the PD analysis will correlate with the observed anti-tumor efficacy, providing strong evidence that Benzafluor works by inhibiting Kinase X.
Conclusion
This multi-tiered guide presents a rigorous, logical, and self-validating framework for confirming the mechanism of action of Benzafluor. By systematically progressing from direct biochemical binding (FP assay) to target engagement in cells (CETSA) and functional pathway modulation (Western Blot), and culminating in an in vivo efficacy and PD study, we can build a compelling, data-driven case. The consistent use of positive (Inhibitor-Y) and negative (Analog-Z) controls at each stage ensures the data is specific and trustworthy. This comprehensive approach provides the necessary confidence to advance a promising drug candidate like Benzafluor through the next stages of drug development.
References
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Analysis of protein-ligand interactions by fluorescence polarization. PMC - PubMed Central. [Link]
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Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]
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Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]
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Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
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Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. [Link]
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Benzofuran – Knowledge and References. Taylor & Francis. [Link]
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Analysis of fluorescence polarization competition assays with affinimeter. Affinimeter. [Link]
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
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Fluorescence polarization binding assays. Dr. Peter B Allen – Lab Blog. [Link]
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Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]
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In Vivo Target Validation Using Biological Molecules in Drug Development. IntechOpen. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
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Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Bentham Science Publishers. [Link]
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Network Pharmacology and Experimental Validation to Explore That Celas. DDDT. [Link]
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A Comparative Analysis of the Electronic Properties of Halogenated Benzofurans: A Guide for Researchers
Introduction: The Benzofuran Scaffold and the Influence of Halogenation
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a pivotal scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The electronic properties of the benzofuran system are fundamental to its chemical reactivity and biological interactions. Halogenation, the substitution of one or more hydrogen atoms with a halogen (fluorine, chlorine, bromine, or iodine), is a common strategy in drug design to modulate a molecule's physicochemical and electronic characteristics.
Halogens exert a significant influence on the electronic landscape of aromatic systems through a combination of inductive and resonance effects.[3][4][5] The high electronegativity of halogens leads to an inductive electron-withdrawing effect, which can stabilize the molecule and impact its frontier molecular orbitals.[3][4][5] Conversely, the lone pairs of electrons on the halogen atoms can participate in resonance, donating electron density to the aromatic ring.[3][4][5] The interplay of these two opposing effects, which varies down the halogen group, allows for the fine-tuning of the electronic properties of benzofuran derivatives. This guide provides a comparative analysis of these properties, supported by experimental data and methodologies, to aid researchers in the rational design of novel halogenated benzofurans.
Understanding the Key Electronic Properties
The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy reflects its ability to accept electrons (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[6] A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.
Experimental Determination of Electronic Properties
Two primary experimental techniques are employed to probe the electronic properties of halogenated benzofurans: Cyclic Voltammetry (CV) and UV-Vis Spectroscopy.
Cyclic Voltammetry: Probing Redox Potentials to Estimate HOMO and LUMO Energies
Cyclic voltammetry is an electrochemical technique that measures the current response of a substance to a linearly cycled potential sweep.[7] It provides information about the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.[2]
-
Sample Preparation : Dissolve the halogenated benzofuran derivative in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to a concentration of approximately 1 mM.[7]
-
Electrochemical Cell Setup : A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[2][7]
-
Data Acquisition : Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen.[7] Record the cyclic voltammogram by scanning the potential between appropriate limits at a set scan rate (e.g., 50 mV/s).[7]
-
Data Analysis : Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram. These values can then be used to estimate the HOMO and LUMO energies using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[2][8]
-
EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
The electrochemical band gap can be calculated as the difference between the HOMO and LUMO energies.
-
UV-Vis Spectroscopy: Measuring Light Absorption to Determine the Optical Band Gap
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength.[9] The absorption of light promotes an electron from the HOMO to the LUMO, and the wavelength of maximum absorption (λmax) is related to the energy of this transition.[9]
-
Sample Preparation : Prepare a dilute solution of the halogenated benzofuran derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).[10] The concentration should be adjusted to give a maximum absorbance in the range of 0.1 to 1.0.[10]
-
Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up.[10] A baseline correction should be performed using a cuvette containing only the solvent.[6][10]
-
Data Acquisition : Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[1]
-
Data Analysis : Identify the absorption edge (λonset) from the spectrum, which corresponds to the onset of the electronic transition. The optical band gap (Eg) can be calculated using the following equation:[11][12][13]
-
Eg (eV) = 1240 / λonset (nm)
Alternatively, a Tauc plot can be constructed by plotting (αhν)n against photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct allowed transition).[1][12] The band gap is determined by extrapolating the linear portion of the plot to the energy axis.[1][12]
-
Comparative Data Analysis
| Compound | Halogen | Position | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Benzofuran | - | - | DFT | -6.21 | -0.98 | 5.23 | Theoretical |
| 5-Bromobenzofuran-oxime | Br | 5 | UV-Vis | - | - | 3.89 | |
| 2-Acetyl-α-bromobenzofuran | Br | α | CV | - | - | - | [11] |
| 2-Acetyl-α-bromo-5-bromobenzofuran | Br | α, 5 | CV | - | - | - | [11] |
Note: The data in this table is compiled from different sources and methodologies and should be used for qualitative trend analysis rather than direct quantitative comparison.
Trends and Interpretations
1. Effect of Halogen Electronegativity and Size:
-
Inductive Effect: The electronegativity of halogens decreases down the group (F > Cl > Br > I). This suggests that the inductive electron-withdrawing effect will be strongest for fluorine and weakest for iodine.[3][4] A stronger inductive effect is expected to lower the energy of both the HOMO and LUMO levels.
-
Resonance Effect: The ability of the halogen's lone pairs to participate in resonance with the aromatic ring also varies. This effect is generally considered to be most significant for fluorine due to better orbital overlap and decreases for larger halogens.
-
Overall Impact: For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[3][4] However, the interplay of these effects on the HOMO-LUMO gap is more complex.
2. HOMO-LUMO Energies and Band Gap:
-
Computational studies on various aromatic systems suggest that halogenation generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO orbitals compared to the non-halogenated parent compound.
-
Experimental data on a brominated benzofuran-oxime derivative shows an optical band gap of 3.89 eV, which is lower than the calculated band gap of unsubstituted benzofuran, suggesting that halogenation can indeed reduce the HOMO-LUMO gap.
-
The reduction in the band gap upon halogenation can be attributed to the extension of the π-system through conjugation with the halogen's p-orbitals and the influence of the halogen's electronegativity on the molecular orbital energies.
3. Positional Isomerism:
The position of the halogen substituent on the benzofuran ring will also significantly impact the electronic properties. Substitution on the furan ring versus the benzene ring will lead to different electronic distributions and, consequently, different HOMO-LUMO energies and band gaps. The cyclic voltammetry data for 2-acetyl-α-bromobenzofuran and 2-acetyl-α-bromo-5-bromobenzofuran indicates that the position and number of bromine atoms influence the redox potentials, although specific HOMO/LUMO values were not provided in the source.[11]
Conclusion and Future Directions
The halogenation of the benzofuran scaffold provides a powerful tool for modulating its electronic properties, which in turn influences its biological activity and potential applications in materials science. The general trend observed is that halogen substitution tends to lower the HOMO and LUMO energy levels and can reduce the HOMO-LUMO gap. The specific electronic effects are dependent on the nature of the halogen, its position on the benzofuran ring, and the presence of other substituents.
While existing research provides valuable insights, there is a clear need for systematic experimental and computational studies that directly compare the electronic properties of a homologous series of halogenated benzofurans (F, Cl, Br, I) at various substitution positions. Such studies would provide a more precise understanding of the structure-property relationships and enable the more rational design of novel benzofuran derivatives with tailored electronic characteristics for specific applications in drug development and organic electronics.
References
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.).
-
Cyclic voltammogram of 1 mM (A) 2-acetyl benzofuran, (B) 2-acetyl α bromo benzo[b]furan, (C) 2-acetylbromo-5-bromobenzo[b]furan and (D) 2-acetyl naphthofuran at glassy carbon electrode in DMF solvent and Britton Robinson Buffer at temperature 295 K, scan rate 50 mVs -1 . - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
How do I calculate bandgap of particles from uv vis absorption spectra of known concentration?? | ResearchGate. (2015, July 19). Retrieved January 9, 2026, from [Link]
-
HOMO and LUMO Analysis through Cyclic Voltammetry by IBRAHEEM HAYMOOR on Prezi. (2024, October 20). Retrieved January 9, 2026, from [Link]
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Determination of band gap using UV-Vis spectra - analyzetest.com. (2021, April 4). Retrieved January 9, 2026, from [Link]
-
Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? (2014, January 25). Retrieved January 9, 2026, from [Link]
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Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis - DergiPark. (n.d.). Retrieved January 9, 2026, from [Link]
-
Band gap (Eg) calculation of UV-Vis spectroscopy from absorption spectra - YouTube. (2018, April 12). Retrieved January 9, 2026, from [Link]
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Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). Retrieved January 9, 2026, from [Link]
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Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 9, 2026, from [Link]
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16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. (2022, September 24). Retrieved January 9, 2026, from [Link]
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Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Substituent Effects - La Salle University. (n.d.). Retrieved January 9, 2026, from [Link]
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Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives | Crystal Growth & Design - ACS Publications. (2020, September 17). Retrieved January 9, 2026, from [Link]
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Determination of HOMO-LUMO properties through CV : r/Chempros - Reddit. (2025, January 31). Retrieved January 9, 2026, from [Link]
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Retrieved January 9, 2026, from [Link]
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Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC - NIH. (2018, October 18). Retrieved January 9, 2026, from [Link]
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ASTM Std Practices for General UV-VIS Quantitative Analysis. (n.d.). Retrieved January 9, 2026, from [Link]
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering. (n.d.). Retrieved January 9, 2026, from [Link]
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SOP4CV - Standard Operating Procedures for Cyclic Voltammetry. (n.d.). Retrieved January 9, 2026, from [Link]
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A Practical Beginner's Guide to Cyclic Voltammetry - Uni DUE. (2017, November 3). Retrieved January 9, 2026, from [Link]
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Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 5-Bromo-7-fluorobenzofuran
This guide provides essential safety and logistical information for the proper handling and disposal of 5-Bromo-7-fluorobenzofuran (CAS No. 286836-04-2). As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. This document synthesizes regulatory standards with practical, field-proven insights to ensure the safe management of this halogenated organic compound from bench to disposal.
Hazard Assessment and Chemical Profile of this compound
Therefore, in the absence of complete data, this compound must be handled as a hazardous substance, assuming it may cause skin, eye, and respiratory irritation.[4][5]
Table 1: Chemical Profile and Hazard Summary
| Property | Data / Recommendation | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 286836-04-2 | [1] |
| Known Hazards | Data not fully available. Assumed to be an irritant to eyes, skin, and the respiratory system. Potential for hazardous decomposition products. | [1][4] |
| Primary Disposal Route | Controlled incineration at a licensed chemical destruction facility with flue gas scrubbing. | [1][6] |
| Prohibited Disposal | Do NOT discharge to sewer systems. Do NOT dispose of in sanitary landfills. | [1][7] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | [8][9][10] |
Core Principles of Halogenated Waste Management
The disposal of this compound is governed by its classification as a halogenated organic waste .[6] This classification is critical for two primary reasons:
-
Environmental Persistence: Carbon-halogen bonds are strong, making many of these compounds resistant to natural degradation. Improper disposal can lead to long-term environmental contamination.
-
Incineration Chemistry: While controlled incineration is the preferred disposal method, the presence of halogens requires specialized equipment. During combustion, the bromine and fluorine atoms are converted to acidic gases (HBr and HF). These gases must be neutralized in a "scrubber" system to prevent their release into the atmosphere, where they would contribute to acid rain and pose a direct health hazard.[1][11]
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds, often prohibiting their disposal in landfills above certain concentrations.[12][13]
Personal Protective Equipment (PPE) Protocol
A self-validating safety system begins with robust personal protection. The following PPE is mandatory when handling this compound in any form (pure compound, solutions, or as waste).
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a splash hazard.
-
Skin Protection: An appropriately resistant lab coat is required. Wear impervious gloves (nitrile or neoprene are generally suitable, but always check the manufacturer's compatibility chart for the specific glove and any solvents used). Change gloves immediately if contamination occurs.[4]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[1]
-
General Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[4]
Waste Segregation & Collection Workflow
Proper segregation is the most critical step in the laboratory waste management process. Mixing halogenated waste with non-halogenated streams can result in the rejection of entire waste containers by disposal facilities and significantly increase disposal costs.
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Obtain a dedicated, properly vetted hazardous waste container. The container must be made of a material compatible with this compound and any solvents used (e.g., glass or high-density polyethylene for many organic solvents).
-
The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[8]
-
-
Labeling:
-
Before adding any waste, label the container clearly.
-
The label must include the words "Hazardous Waste."[8]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example:
-
"Waste this compound in Dichloromethane, ~5%"
-
"Methanol, ~95%"
-
-
Indicate the specific hazards (e.g., "Irritant," "Halogenated Organics").
-
-
Accumulation:
-
Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must remain closed at all times except when actively adding waste.[8]
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
-
Disposal Request:
-
Once the container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.
-
Waste Handling Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and containerization of waste containing this compound.
Caption: Workflow for Segregation of this compound Waste
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.
Small Spills (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 3.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled material.[14] Do not use combustible materials like paper towels for large spills of liquid. For solid spills, gently sweep up the material to avoid creating dust.[1]
-
Collection: Carefully collect the contaminated absorbent material or swept-up solid using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EH&S department.
Large Spills (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area. Alert all personnel to leave.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Activate Alarm: Activate the nearest fire alarm or emergency notification system.
-
Call for Help: Contact your institution's emergency response team (e.g., EH&S) or local emergency services (911). Provide them with the chemical name, location of the spill, and an estimate of the quantity.
-
Do Not Re-enter: Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
Approved Disposal Pathways
The final disposal of this compound must be handled by a licensed professional waste disposal service.[15] The only acceptable method is through controlled chemical incineration.
-
Mechanism of Incineration: The material is introduced into a high-temperature incinerator (typically >850°C) under controlled oxygen levels.[16] This process breaks the molecule down into its constituent elements and simple oxides. The bromine and fluorine are converted to HBr and HF.
-
Flue Gas Scrubbing: The hot exhaust gases from the incinerator are passed through a scrubbing system. This is often a multi-stage process that may involve a basic solution (e.g., sodium hydroxide) to neutralize the acidic HBr and HF gases, converting them into salts that can be safely collected and disposed of.[1] This step is critical for preventing air pollution.[17][18]
Any other disposal method is strictly prohibited due to the significant environmental and safety risks involved.
References
-
TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]
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Bromine and waste incineration : an environmental risk? (n.d.). Semantic Scholar. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025-12-04). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste Segregation. (2016-04-15). Bucknell University. Retrieved from [Link]
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Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2003-08-06). ResearchGate. Retrieved from [Link]
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Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). Qiji Chemical. Retrieved from [Link]
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Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. (2017-07-30). PubMed. Retrieved from [Link]
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BROMINE AHD WASTE INCINERATION. (1990). Organohalogen Compounds. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. (1983-12). U.S. Environmental Protection Agency. Retrieved from [Link]
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Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Mastering the Unseen Threat: A Comprehensive Guide to Handling 5-Bromo-7-fluorobenzofuran
For the dedicated researcher pushing the boundaries of science, the introduction of novel chemical entities is a daily reality. 5-Bromo-7-fluorobenzofuran, a halogenated benzofuran, is one such molecule with significant potential in synthetic chemistry and drug development. However, its unique structure also presents potential hazards that demand a meticulous and informed approach to handling. This guide moves beyond generic safety data sheets to provide a deep, scientifically-grounded framework for the safe and effective use of this compound, ensuring that your research is not only groundbreaking but also fundamentally safe.
Hazard Analysis: Understanding the Reactivity of this compound
It is crucial to operate under the assumption that this compound may have long-term health effects with repeated exposure, a common characteristic of many halogenated organic molecules. Therefore, minimizing all routes of exposure—dermal, inhalation, and ingestion—is the primary goal.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the recommended PPE, with explanations rooted in the chemical properties of halogenated organic compounds.
| Protection Area | Required PPE | Rationale and Expert Insight |
| Eye and Face | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | Standard safety glasses are insufficient. The potential for splashes of this liquid compound necessitates a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face, which is best practice when handling more than a few milliliters. |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, and closed-toe shoes.[1][2] | Glove Selection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable primary choice. For prolonged handling or in case of a spill, double-gloving or using thicker neoprene gloves is recommended. Always inspect gloves for any signs of degradation or perforation before use.[2] Body Protection: A lab coat, preferably made of a flame-resistant material, should be worn and fully buttoned. Ensure shoes are made of a non-porous material.[2] |
| Respiratory | Use in a certified chemical fume hood.[2] | Engineering controls are paramount. All handling of this compound should be performed within a functioning chemical fume hood to minimize inhalation exposure. If the exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to prevent cross-contamination and accidental exposure. The following protocol is designed to be a self-validating system, with checks and balances at each stage.
Step 1: Preparation and Pre-Handling Check
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
PPE Inspection: Don and inspect all required PPE as outlined in the table above.
-
Spill Kit Accessibility: Confirm that a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily available.
Step 2: Aliquoting and Handling the Compound
-
Controlled Dispensing: When transferring the liquid, use a calibrated pipette or a syringe to minimize the risk of splashes.
-
Work Surface Protection: Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Container Sealing: Keep the primary container of this compound sealed when not in use.
Step 3: Post-Handling and Decontamination
-
Wipe Down: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove gloves and any other disposable PPE before leaving the work area and dispose of them in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Diagram of the Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Halogenated Waste
The disposal of this compound and any contaminated materials requires careful consideration to prevent environmental contamination and comply with regulations. Halogenated organic compounds should not be disposed of down the drain.[1]
| Waste Type | Disposal Container | Disposal Protocol |
| Unused this compound | Labeled hazardous waste container for halogenated organic liquids. | The material should be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1][4] This is to prevent the formation of toxic byproducts such as dioxins and furans during combustion. |
| Contaminated Solvents | Labeled hazardous waste container for halogenated solvents. | Segregate halogenated and non-halogenated solvent waste.[2] |
| Contaminated PPE (gloves, bench paper, etc.) | Labeled hazardous waste container for solid waste. | All disposable items that have come into contact with the compound must be disposed of as hazardous solid waste.[2] |
The Chemistry of Disposal: The incineration of brominated compounds must be performed at high temperatures with sufficient oxygen to ensure complete combustion to carbon dioxide, water, hydrogen bromide, and hydrogen fluoride. The resulting acidic gases must be "scrubbed" from the exhaust, often by reacting them with a basic solution, to prevent their release into the atmosphere.[4]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spill: Evacuate the area. For a small spill, absorb the liquid with an inert material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.[2]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, unlocking its potential while upholding the highest standards of laboratory safety.
References
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
